molecular formula C16H12O4 B191847 7-Methoxyflavonol CAS No. 7478-60-6

7-Methoxyflavonol

Cat. No.: B191847
CAS No.: 7478-60-6
M. Wt: 268.26 g/mol
InChI Key: IPRIGHIBTRMTDP-UHFFFAOYSA-N
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Description

7-Methoxyflavonol is a synthetic methoxylated flavonoid of significant interest in biochemical and pharmacological research. This compound is provided as a high-purity standard to support in vitro investigations. Researchers are exploring its potential bioactivity based on the known properties of the methoxyflavone class. Studies on structurally similar compounds suggest this compound may function as a modulator of nuclear receptors. Specifically, certain flavonoids have been identified as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key transcriptional regulator in glucose and lipid metabolism, making it a target for metabolic disease research . The methoxy group on the flavonoid scaffold is associated with enhanced metabolic stability and superior cellular absorption compared to unmethylated flavonoids, which may lead to more pronounced effects in experimental models . Additional research avenues for methoxylated flavones include investigating their role in aromatase (cytochrome P450 CYP19) inhibition, which is relevant to hormone-dependent cancer research , and their interaction with cellular macromolecules and signaling pathways . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound responsibly and in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-7-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-16(15(18)14(12)17)10-5-3-2-4-6-10/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRIGHIBTRMTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90225760
Record name 7-Methoxyflavonol
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Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7478-60-6
Record name 7-Methoxyflavonol
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Record name Flavone, 3-hydroxy-7-methoxy-
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Record name 7-Methoxyflavonol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-METHOXYFLAVONOL
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Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxyflavonol: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyflavonol, a methylated flavonoid, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its role in inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary reported natural source is:

  • Siberian Pine (Pinus sibirica) : This species is a known producer of this compound.

While direct reports for this compound are scarce, related methoxyflavones have been isolated from a variety of plants, suggesting potential for the presence of this compound in other species as well. These include:

  • Kaempferia parviflora (Black Ginger)[1]

  • Scutellaria baicalensis (Baikal Skullcap)

  • Zornia brasiliensis [2]

  • Plants from the Meliaceae and Rutaceae families

  • Conchocarpus heterophyllus

  • Pimelea simplex

Isolation and Purification of this compound

A standardized, detailed protocol for the isolation of this compound from a natural source with specific yield and purity data is not extensively documented in publicly available literature. However, based on established methodologies for the separation of flavonoids and methoxyflavones from plant matrices, a comprehensive experimental protocol can be proposed.

General Experimental Workflow

The isolation of this compound typically involves extraction from the plant material, followed by chromatographic purification.

G plant_material Plant Material (e.g., Pinus sibirica needles/bark) drying Drying (Air or freeze-drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Maceration, Sonication) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation chromatography Column Chromatography (Silica Gel or Sephadex LH-20) fractionation->chromatography fractions Collection of Fractions chromatography->fractions tlc_hplc TLC/HPLC Analysis fractions->tlc_hplc pooling Pooling of this compound rich fractions tlc_hplc->pooling prep_hplc Preparative HPLC pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound characterization Structural Characterization (NMR, MS, etc.) pure_compound->characterization G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., MEKK) TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates MKK MKK (e.g., MKK3/6, MKK4/7) MAPKKK->MKK phosphorylates MAPK MAPK (p38, JNK, ERK) MKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1_nuc AP-1 AP1->AP1_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes activates transcription AP1_nuc->Genes activates transcription Methoxyflavonol This compound Methoxyflavonol->TAK1 inhibits Methoxyflavonol->IKK inhibits Methoxyflavonol->MAPK inhibits

References

Synthesis of 7-Methoxyflavonol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 7-methoxyflavonol derivatives, a class of flavonoids with significant potential in medicinal chemistry and drug development. This document details established synthetic methodologies, presents quantitative data for key derivatives, outlines detailed experimental protocols, and visualizes the crucial biological pathways these compounds modulate.

Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives and their precursors, focusing on reaction yields, physical properties, and biological activity.

Table 1: Synthesis and Properties of this compound Derivatives and Intermediates

Compound NamePrecursor(s)Synthetic MethodSolventYield (%)Melting Point (°C)Reference
2',4'-Dihydroxy-4-methoxychalcone2,4-Dihydroxyacetophenone, 4-MethoxybenzaldehydeClaisen-Schmidt CondensationEthanol60.74166-168[1]
7-Hydroxy-4'-methoxyflavanone2',4'-Dihydroxy-4-methoxychalconeOxa-Michael Addition (H₂SO₄)Ethanol56.67172-174[1]
7-Hydroxy-4'-methoxyflavone2',4'-Dihydroxy-4-methoxychalconeOxidative Cyclization (I₂/DMSO)DMSO88.31263-265[1]
5-Substituted Flavonols2'-HydroxychalconesAlgar-Flynn-Oyamada (H₂O₂/NaOH)Ethanol59-83-[2]
Pedalitin (a methoxyflavone)2'-HydroxychalconeOxidative Cyclization (I₂/DMSO)DMSO74.8-[3]

Table 2: Anticancer Activity of Methoxyflavone Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
7-Hydroxy-4'-methoxyflavoneHeLa (Cervical Cancer)MTT25.73 (µg/mL)[1]
7-Hydroxy-4'-methoxyflavoneWiDr (Colon Cancer)MTT83.75 (µg/mL)[1]
7-Hydroxy-4'-methoxyflavanoneHeLa (Cervical Cancer)MTT40.13 (µg/mL)[1]
7-Hydroxy-4'-methoxyflavanoneWiDr (Colon Cancer)MTT37.85 (µg/mL)[1]
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon Cancer)-Induces dose-dependent cytotoxicity[4]
5,7-DimethoxyflavoneHepG2 (Liver Cancer)MTT25[5]

Table 3: Spectroscopic Data for 7-Hydroxy-4'-methoxyflavone[1]

SpectroscopyCharacteristic Peaks/Signals
¹H-NMR Signals corresponding to aromatic protons and the methoxy group.
¹³C-NMR Carbonyl signal at δ 176.33 ppm, methyl carbon signal at δ 79.17 ppm, and various aromatic carbon signals.
FT-IR (cm⁻¹) OH group at 3425.
UV-Vis (λmax, nm) 325 and 263, characteristic of the flavone backbone.
GC-MS (m/z) Molecular ion peak (M⁺) at 270, confirming the molecular weight.

Note: For detailed ¹H and ¹³C NMR data of a wide range of methoxyflavonol derivatives, refer to the study by Park et al. (2008) in the Bulletin of the Korean Chemical Society.[6]

Experimental Protocols

The synthesis of this compound derivatives can be achieved through several established methods. The most common and versatile approach involves the synthesis of a chalcone intermediate followed by oxidative cyclization.

Synthesis of 2'-Hydroxychalcone Intermediate via Claisen-Schmidt Condensation

This reaction forms the α,β-unsaturated ketone backbone of the chalcone.

Materials:

  • Substituted 2'-hydroxyacetophenone (e.g., 2,4-dihydroxyacetophenone)

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Base catalyst (e.g., aqueous KOH or NaOH)

  • Ethanol

Procedure:

  • Dissolve the substituted 2'-hydroxyacetophenone in ethanol in a round-bottom flask.

  • Add an equimolar amount of the substituted benzaldehyde to the solution.

  • Slowly add the base catalyst to the mixture while stirring at room temperature.

  • Continue stirring for the appropriate reaction time (e.g., 48 hours for 2',4'-dihydroxy-4-methoxychalcone) until a precipitate forms.[1]

  • Filter the crude chalcone and wash it with cold water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2'-hydroxychalcone.

Synthesis of this compound via Algar-Flynn-Oyamada (AFO) Reaction

This is a classical method for the oxidative cyclization of 2'-hydroxychalcones to form 3-hydroxyflavones (flavonols).[7][8][9]

Materials:

  • Substituted 2'-hydroxychalcone

  • Hydrogen peroxide (H₂O₂)

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve the 2'-hydroxychalcone in ethanol.

  • Add the aqueous base (NaOH or KOH) to the solution.

  • Slowly add hydrogen peroxide to the reaction mixture, maintaining the temperature as required by the specific substrate.

  • Stir the reaction for a period ranging from minutes to hours until completion (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the flavonol.

  • Filter the crude product, wash with water, and purify by recrystallization.

Alternative Synthesis: Oxidative Cyclization using Iodine in DMSO

This method provides an alternative to the AFO reaction for the synthesis of flavones from chalcones.[1]

Materials:

  • 2'-Hydroxychalcone

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the 2'-hydroxychalcone in DMSO.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture under reflux for a specified time (e.g., 3 hours for 7-hydroxy-4'-methoxyflavone).[1]

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Filter the crude flavone, wash with water, and purify by recrystallization.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and the mechanism of action of this compound derivatives.

Synthesis_Workflow Start Starting Materials (Acetophenone & Benzaldehyde) Chalcone 2'-Hydroxychalcone Synthesis (Claisen-Schmidt) Start->Chalcone Base Flavonol This compound Synthesis (AFO Reaction) Chalcone->Flavonol H₂O₂ / Base Purification Purification (Recrystallization) Flavonol->Purification Product Pure this compound Derivative Purification->Product

General synthetic workflow for this compound derivatives.

AFO_Mechanism Chalcone 2'-Hydroxychalcone Epoxide Epoxide Intermediate Chalcone->Epoxide H₂O₂ / OH⁻ Dihydroflavonol Dihydroflavonol Epoxide->Dihydroflavonol Intramolecular Cyclization Flavonol Flavonol Dihydroflavonol->Flavonol Oxidation

Proposed mechanism of the Algar-Flynn-Oyamada (AFO) reaction.

Apoptosis_Pathway Flavonol This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Flavonol->ROS Mito Mitochondrial Dysfunction ROS->Mito Bcl2 ↓ Bcl-2 (anti-apoptotic) ↑ Bax (pro-apoptotic) Mito->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

ROS-mediated apoptotic signaling pathway induced by this compound derivatives.

References

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 7-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation and confirmation of 7-Methoxyflavonol (3-hydroxy-7-methoxy-2-phenylchromen-4-one). The document details the synthesis, spectroscopic analysis, and crystallographic confirmation of this flavonoid, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, commencing with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final flavonol structure. A plausible synthetic route is outlined below.

Logical Workflow for the Synthesis of this compound

synthesis_workflow 2,4-dihydroxyacetophenone 2,4-dihydroxyacetophenone Chalcone_Intermediate 2',4'-dihydroxychalcone 2,4-dihydroxyacetophenone->Chalcone_Intermediate Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone_Intermediate Protection Protection of 4'-OH group Chalcone_Intermediate->Protection Protected_Chalcone Protected Chalcone Protection->Protected_Chalcone Epoxidation Algar-Flynn-Oyamada reaction (H2O2, NaOH) Protected_Chalcone->Epoxidation Flavonol_Formation Cyclization and Deprotection Epoxidation->Flavonol_Formation 7-Hydroxyflavonol 7-Hydroxyflavonol Flavonol_Formation->7-Hydroxyflavonol Methylation Selective Methylation of 7-OH group 7-Hydroxyflavonol->Methylation This compound This compound Methylation->this compound

Caption: Proposed synthetic pathway for this compound.

Spectroscopic and Crystallographic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques and X-ray crystallography.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data obtained in DMSO-d₆)[1]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-145.2
3-137.9
4-172.6
57.95 (d, J=8.7 Hz)126.5
67.03 (dd, J=8.7, 2.4 Hz)114.8
7-164.2
87.25 (d, J=2.4 Hz)101.2
9-157.0
10-115.5
1'-131.4
2', 6'8.12 (m)128.5
3', 5'7.56 (m)129.0
4'7.54 (m)130.5
7-OCH₃3.89 (s)56.1
3-OH9.47 (s)-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 2: Mass Spectrometry Data for this compound [2]

TechniquePrecursor Ion (m/z)Key Fragment Ions (m/z)
GC-MS (EI)268 [M]⁺269 [M+1]⁺, 225, 105, 63
MS-MS267.0663 [M-H]⁻252, 239, 224
LC-MS (ESI-QTOF)269.0808 [M+H]⁺226.062, 77.0394

General Fragmentation Workflow for Flavonoids

fragmentation_workflow Protonated_Molecule [M+H]⁺ Neutral_Loss Neutral Losses (H₂O, CO, •CH₃) Protonated_Molecule->Neutral_Loss RDA Retro-Diels-Alder (RDA) Fragmentation Protonated_Molecule->RDA Fragment_Ions_NL Fragment Ions Neutral_Loss->Fragment_Ions_NL Fragment_Ions_RDA Fragment Ions RDA->Fragment_Ions_RDA

Caption: Common fragmentation pathways for flavonoids in MS.

UV-Vis and IR spectroscopy provide complementary information regarding the electronic transitions and functional groups present in the molecule.

Table 3: UV-Vis and IR Spectroscopic Data for Flavonoids

SpectroscopyCharacteristic Absorption
UV-Vis[3][4]Band I: ~350-380 nm (cinnamoyl system)Band II: ~250-270 nm (benzoyl system)
IR[5]~3300 cm⁻¹ (O-H stretch)~1620 cm⁻¹ (C=O stretch)~1500-1600 cm⁻¹ (C=C aromatic stretch)~1250 cm⁻¹ (C-O ether stretch)

Table 4: Crystallographic Data for 8-hydroxy-7-methoxyflavone [6]

ParameterValue
FormulaC₁₆H₁₂O₄
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.615(5)
b (Å)14.257(2)
c (Å)16.509(2)
V (ų)2498.4
Z8

Biological Context and Signaling Pathways

Methoxyflavonols are known to possess a range of biological activities. While specific signaling pathways for this compound are under investigation, related compounds like 4'-Methoxyflavonol have been shown to modulate key cellular pathways.

Signaling Pathway: Inhibition of Parthanatos by 4'-Methoxyflavonol

parthanatos_pathway DNA_Damage DNA Damage PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Accumulation PAR Accumulation PARP1_Activation->PAR_Accumulation AIF_Translocation AIF Translocation to Nucleus PAR_Accumulation->AIF_Translocation Parthanatos Parthanatos (Cell Death) AIF_Translocation->Parthanatos Methoxyflavonol 4'-Methoxyflavonol Methoxyflavonol->PARP1_Activation Inhibits

Caption: 4'-Methoxyflavonol inhibits Parthanatos by targeting PARP-1.[7]

Signaling Pathway: Akt/NF-κB Inhibition by Acacetin (a related methoxyflavone)

akt_nfkb_pathway Acacetin Acacetin Akt Akt Acacetin->Akt Inhibits NF_kappa_B NF-κB Akt->NF_kappa_B Activates Anti_apoptotic_Proteins Anti-apoptotic Proteins (Bcl-2, XIAP) NF_kappa_B->Anti_apoptotic_Proteins Upregulates Proliferative_Proteins Proliferative Proteins (COX-2) NF_kappa_B->Proliferative_Proteins Upregulates Apoptosis Apoptosis Anti_apoptotic_Proteins->Apoptosis Inhibits Proliferative_Proteins->Apoptosis Inhibits

Caption: Acacetin induces apoptosis via inhibition of Akt/NF-κB.[7]

Detailed Experimental Protocols

  • Step 1: Synthesis of 2',4'-dihydroxychalcone. To a stirred solution of 2,4-dihydroxyacetophenone and benzaldehyde in ethanol, an aqueous solution of a strong base (e.g., KOH or NaOH) is added dropwise at room temperature. The reaction mixture is stirred for 24-48 hours. The product is precipitated by acidifying the mixture with dilute HCl and collected by filtration.[8]

  • Step 2: Algar-Flynn-Oyamada (AFO) Reaction. The synthesized chalcone is dissolved in a mixture of methanol and aqueous sodium hydroxide. Hydrogen peroxide is then added dropwise while maintaining the temperature below 20°C. The reaction mixture is stirred for several hours, after which the flavonol is precipitated by acidification.

  • Step 3: Selective Methylation. The resulting 3,7-dihydroxyflavone is selectively methylated at the 7-position using a methylating agent such as dimethyl sulfate in the presence of a mild base like potassium carbonate in a suitable solvent (e.g., acetone). The reaction is monitored by TLC until completion. The product is then isolated and purified by column chromatography.

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.[9]

  • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, spectra are typically acquired with a spectral width of 12 ppm, while ¹³C NMR spectra are acquired with a spectral width of 210 ppm.[1]

  • Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1-10 µg/mL with the initial mobile phase.[9]

  • Chromatographic Conditions: A C18 reversed-phase column is used with a gradient elution system, typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometric Conditions: The analysis is performed using an electrospray ionization (ESI) source in positive ion mode. The mass spectrometer is operated in full scan mode to detect the precursor ion and in tandem MS mode to obtain fragmentation patterns.[10]

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: The UV-Vis spectrum is recorded from 200 to 600 nm using a double-beam spectrophotometer. The solvent is used as a blank.[11]

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded in the range of 4000 to 400 cm⁻¹. A background spectrum is collected prior to the sample measurement.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., methanol/chloroform).

  • Data Collection: A selected crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using Mo Kα radiation.[6]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

References

7-Methoxyflavonol: An In-depth Technical Guide on its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro mechanism of action of 7-Methoxyflavonol, a naturally occurring flavonoid with demonstrated therapeutic potential. This document synthesizes key findings on its molecular interactions, focusing on its anti-inflammatory, antioxidant, and anticancer properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily involving the modulation of key signaling pathways, direct enzyme inhibition, and antioxidant activity. In vitro studies have elucidated its role in cellular processes related to inflammation, carcinogenesis, and oxidative stress.

1.1. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are largely attributed to its ability to suppress pro-inflammatory signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical targets.

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[2]

  • MAPK Signaling Pathway: The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is also modulated by this compound.[1][3] By inhibiting the phosphorylation of these kinases, this compound can downregulate the expression of inflammatory mediators.[3]

1.2. Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[4][5] Its anticancer mechanism is multifactorial and includes:

  • Induction of Apoptosis: It can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases.

  • Enzyme Inhibition: A significant aspect of its anticancer potential lies in its ability to inhibit enzymes like aromatase (CYP19A1), which is crucial for estrogen biosynthesis and implicated in hormone-dependent cancers.[6][7]

1.3. Antioxidant Activity

This compound contributes to cellular antioxidant defense through both direct and indirect mechanisms:

  • Direct Radical Scavenging: The flavonoid structure allows for the donation of a hydrogen atom to neutralize free radicals.

  • Activation of Nrf2 Pathway: It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][8] Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[8]

Quantitative Data Presentation

The following tables summarize the quantitative data on the in vitro activities of this compound and related methoxyflavones. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 ValueAssay ConditionReference
7-MethoxyflavoneAromatase1.9 µMCell-free assay[6]
7-MethoxyflavoneAromatase2-9 µMRecombinant CYP19[7][9]
7,4'-DimethoxyflavoneAromatase2-9 µMRecombinant CYP19[7][9]
5,7-DimethoxyflavoneAromatase123 µMRecombinant CYP19[9][10]
Chrysin (5,7-dihydroxyflavone)Aromatase4.2 µMRecombinant CYP19[9][10]

Table 2: Anti-inflammatory and Cytotoxic Activity

CompoundCell LineActivityMeasurementResultReference
7-MethoxyflavoneRAW 264.7Anti-inflammatoryNO Production17.74% inhibition at 20 µM[6]
5,7-DimethoxyflavoneHepG2CytotoxicityIC5025 µM[10]
5,7-DimethoxyflavoneT24CytotoxicityIC5029.62 µg/mL[10]
5,7-DimethoxyflavonePC3CytotoxicityIC50~20 µg/mL[10]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)Cancer cell linesCytotoxicityIC5025 µM (24h)[4][5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and the workflows of common experimental protocols used to assess its activity.

3.1. Signaling Pathway Diagrams

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Stimuli Stimuli Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression 7_Methoxyflavonol 7_Methoxyflavonol 7_Methoxyflavonol->MEK Inhibits Phosphorylation 7_Methoxyflavonol->ERK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound.

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

3.2. Experimental Workflow Diagrams

Aromatase_Assay_Workflow Start Start Prepare_Reagents Prepare Recombinant Aromatase, NADPH generating system, and fluorescent substrate Start->Prepare_Reagents Pre_incubation Pre-incubate enzyme with This compound at various concentrations Prepare_Reagents->Pre_incubation Initiate_Reaction Add substrate to start the reaction Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C for a defined time Initiate_Reaction->Incubate Terminate_Reaction Stop the reaction (e.g., with NaOH) Incubate->Terminate_Reaction Measure_Fluorescence Read fluorescence in a plate reader Terminate_Reaction->Measure_Fluorescence Calculate_IC50 Calculate IC50 value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a cell-free aromatase inhibition assay.

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with this compound and/or inflammatory stimulus (e.g., LPS) Start->Cell_Treatment Protein_Extraction Lyse cells and extract total protein Cell_Treatment->Protein_Extraction Quantification Quantify protein concentration (e.g., BCA assay) Protein_Extraction->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Antibody Incubate with primary antibody (e.g., anti-p-ERK, anti-NF-κB p65) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using chemiluminescence Secondary_Antibody->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Caption: General workflow for Western blot analysis of signaling proteins.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of this compound's mechanisms of action.

4.1. Cell-Free Aromatase Inhibition Assay

  • Objective: To determine the direct inhibitory effect of this compound on aromatase enzyme activity.

  • Materials:

    • Human recombinant aromatase (CYP19)

    • NADPH generating system (e.g., G6P, G6PDH, NADP+)

    • Fluorescent aromatase substrate

    • This compound

    • Phosphate buffer

    • 96-well black microplates

    • Fluorescence plate reader

  • Protocol:

    • Prepare serial dilutions of this compound (e.g., 0.05-100 µM final concentrations) in the assay buffer.

    • In a 96-well plate, add the NADPH generating system, control protein, and the this compound dilutions.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the aromatase enzyme and the fluorescent substrate.

    • Incubate the plate at 37°C for 30 minutes with shaking.

    • Terminate the reaction by adding a stop solution (e.g., NaOH).

    • After a 2-hour incubation at room temperature, measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[7]

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

4.2. NF-κB Reporter Gene Assay

  • Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

  • Materials:

    • Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., RAW 264.7, HEK293).

    • This compound

    • NF-κB activator (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

    • Cell culture medium and supplements

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Seed the transfected cells in a 96-well white plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for 6-24 hours.

    • Lyse the cells using a suitable lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer. The light output is proportional to NF-κB transcriptional activity.[2]

4.3. Western Blot Analysis for MAPK Pathway Activation

  • Objective: To determine the effect of this compound on the phosphorylation of key MAPK proteins (e.g., ERK, p38, JNK).

  • Materials:

    • Cell line of interest (e.g., BV2 microglia, RAW 264.7 macrophages)

    • This compound

    • Stimulant (e.g., LPS)

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK)

    • HRP-conjugated secondary antibody

    • SDS-PAGE and Western blotting equipment

    • Chemiluminescent substrate

  • Protocol:

    • Culture cells to 80-90% confluency.

    • Pre-treat cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30 minutes).

    • Wash the cells with ice-cold PBS and lyse them to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of MAPK proteins overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.[10]

This guide provides a foundational understanding of the in vitro mechanisms of this compound. The presented data and protocols are intended to support further research into its therapeutic applications.

References

Unveiling the Bioactive Potential: A Preliminary Biological Screening of 7-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Methoxyflavonol, also known as 3-hydroxy-7-methoxyflavone, is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the flavonol subclass, its chemical structure, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone with a methoxy group at the 7-position, suggests a range of biological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing available data on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended to serve as a foundational resource, presenting quantitative data from studies on structurally related compounds to infer the potential bioactivities of this compound, detailing relevant experimental methodologies, and visualizing key signaling pathways that may be modulated by this compound.

Inferred Biological Activities: A Quantitative Overview

Direct quantitative data for the biological activities of this compound is limited in the current body of scientific literature. However, by examining structurally similar methoxyflavones and hydroxyflavones, we can infer its potential efficacy. The following tables summarize key quantitative data from these related compounds, providing a basis for future targeted research on this compound.

Anticancer Activity

The anticancer potential of flavonoids is a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines. The positioning of hydroxyl and methoxy groups on the flavonoid scaffold plays a crucial role in this activity.

Compound Cell Line Assay IC50 (µM) Reference
3',4'-dihydroxy-7-methoxyflavoneHeLa (Cervical Cancer)Cytotoxicity AssayConcentration-dependent inhibition[1]
3',4',5-trihydroxyflavoneA549 (Lung Cancer)MTT Assay10-50[2]
3',4',5-trihydroxyflavoneMCF-7 (Breast Cancer)MTT Assay10-50[2]
5,4'-dihydroxy-3,6,7,3'-tetramethoxyflavoneMCF-7 (Breast Cancer)Cytotoxicity Assay0.3[3]
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMDA-MB-231 (Breast Cancer)Cytotoxicity Assay21.27[3]
Anti-inflammatory Activity

Flavonoids are known to exert anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Compound Assay Endpoint Result Reference
7-MethoxyflavoneLPS-induced RAW 264.7 cellsNO Production17.74% inhibition at 20 µM[4]
4',6,7-trihydroxy-5-methoxyflavoneLPS-induced peritonitis in miceCytokine LevelsReduction of TNF-α and IL-1β
3,5,6,7,3',4'-hexamethoxyflavoneLPS-induced RAW 264.7 cellsNO & PGE2 ProductionDose-dependent inhibition[5]
Antioxidant Activity

The antioxidant capacity of flavonoids is attributed to their ability to scavenge free radicals and chelate metal ions. This activity is highly dependent on the number and arrangement of hydroxyl groups.

Compound Assay IC50 Reference
3',4'-dihydroxy-7-methoxyflavoneDPPH Radical ScavengingActive[1]
3',4'-dihydroxy-7-methoxyflavoneFerric Reducing Ability of Plasma (FRAP)Active[1]
7,4'-Dimethoxy-3-hydroxyflavoneDPPH Radical Scavenging> 100 µg/mL (estimated)
3',4',5-trihydroxyflavoneDPPH Radical ScavengingEC50 between 10-50 µM[2]
Antimicrobial Activity

Certain flavonoids have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi.

Compound Organism Assay MIC (µg/mL) Reference
3',4',7-trihydroxyflavoneProvidencia stuartii ATCC299645Broth Microdilution4
3',4',7-trihydroxyflavoneGram-negative bacteriaBroth Microdilution4 - 128
7-hydroxyflavoneShigella flexneriAgar Well Diffusion-[6]
7-hydroxyflavoneBacillus cereusAgar Well Diffusion-[6]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the valid assessment of biological activity. The following sections outline standard methodologies for the key assays referenced in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve and determine the percentage of NO production inhibition.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution. A blank containing only methanol and DPPH should be included. Ascorbic acid or Trolox can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature and time for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7]

Visualization of Potential Signaling Pathways and Workflows

Flavonoids are known to interact with and modulate various intracellular signaling pathways that are crucial in the pathogenesis of diseases like cancer and inflammation. Based on the activities of structurally related compounds, this compound is likely to influence key pathways such as NF-κB, MAPK, and PI3K/Akt.

experimental_workflow cluster_screening Preliminary Biological Screening of this compound cluster_assays In Vitro Assays cluster_results Quantitative Data Compound This compound Anticancer Anticancer (MTT Assay) Compound->Anticancer AntiInflammatory Anti-inflammatory (NO Assay) Compound->AntiInflammatory Antioxidant Antioxidant (DPPH Assay) Compound->Antioxidant Antimicrobial Antimicrobial (MIC Assay) Compound->Antimicrobial IC50_cancer IC50 Values (Cytotoxicity) Anticancer->IC50_cancer Determines IC50_inflammation IC50 Values (NO Inhibition) AntiInflammatory->IC50_inflammation Determines IC50_antioxidant IC50 Values (Radical Scavenging) Antioxidant->IC50_antioxidant Determines MIC_values MIC Values Antimicrobial->MIC_values Determines

Caption: Experimental workflow for the preliminary biological screening of this compound.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus_NFkB->Inflammatory_Genes Induces Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activates Gene_Expression Gene Expression (Proliferation, Apoptosis) AP1->Gene_Expression Regulates Flavonol This compound (Inferred Action) Flavonol->IKK Inhibits Flavonol->MAPK Inhibits

Caption: Inferred modulation of NF-κB and MAPK signaling pathways by this compound.

Conclusion and Future Directions

The preliminary biological screening of this compound, inferred from the activities of structurally related compounds, suggests a promising profile for further investigation. The available data points towards potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The presence of both a hydroxyl group at the 3-position and a methoxy group at the 7-position likely confers a unique combination of physicochemical properties that influence its biological activity.

Future research should focus on the synthesis and purification of this compound to enable direct and comprehensive in vitro and in vivo testing. Establishing specific IC50 and MIC values against a broad panel of cancer cell lines and microbial strains is a critical next step. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by this compound. Investigating its effects on the NF-κB, MAPK, and PI3K/Akt pathways will provide a deeper understanding of its therapeutic potential. This technical guide serves as a starting point to encourage and direct these future research endeavors.

References

Potential Therapeutic Targets of 7-Methoxyflavonol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavonol, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, with a focus on its anticancer, anti-inflammatory, neuroprotective, and aromatase-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound against various targets.

Table 1: Anticancer Activity of this compound and Related Compounds

CompoundCell LineAssayIC50 (µM)Reference
7-MethoxyflavoneMCF-7 (Breast Cancer)MTT Assay~35[1]
5,7-DimethoxyflavoneSCC-9 (Squamous Cell Carcinoma)MTT Assay8-10[1]
5,7-DimethoxyflavoneFaDu (Larynx Squamous Cell Carcinoma)MTT Assay8-10[1]
5,7-DimethoxyflavoneMCF-7 (Breast Cancer)MTT Assay10-20[1]
5,7-dihydroxy-4′-methoxyflavone (Acacetin)Various Cancer Cell LinesCell Viability~25[2]

Table 2: Aromatase Inhibitory Activity of this compound and Related Flavones

CompoundAssay ConditionIC50 (µM)Reference
7-MethoxyflavoneRecombinant CYP191.9[2]
7,4′-DimethoxyflavoneRecombinant CYP199.0[3]
Chrysin (5,7-dihydroxyflavone)Recombinant CYP194.2[3]
7-HydroxyflavoneRecombinant CYP190.51[3]
5,7-DimethoxyflavoneRecombinant CYP19123[3]

Table 3: Anti-inflammatory and Analgesic Activity of this compound

ActivityAssayModelEffective Dose/ConcentrationReference
Nitric Oxide (NO) Production InhibitionGriess AssayLPS-induced RAW 264.7 macrophages17.74% inhibition at 20 µM[2]
Peripheral AnalgesiaAcetic acid-induced writhingMiceID50 = 82.5 µmol/kg[4]

Table 4: Neuroprotective Activity of this compound and Related Compounds

CompoundModelEffectConcentrationReference
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanoneDopamine-induced toxicity in PC12 cellsDecreased toxicity and redox imbalance3-20 µM[5]
7-MethoxyflavonePreclinical studiesAnxiolytic and neuroprotective effectsNot specified[6]

Key Therapeutic Targets and Signaling Pathways

This compound exerts its therapeutic effects by modulating several key signaling pathways. The following sections detail these pathways and provide visual representations using the DOT language for Graphviz.

Aromatase Inhibition in Cancer Therapy

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. This compound has been identified as a potent aromatase inhibitor.[1][2][3][4][7]

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens TumorGrowth Hormone-Dependent Tumor Growth Estrogens->TumorGrowth promotes This compound This compound This compound->Aromatase inhibits

Aromatase inhibition by this compound.
Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of various diseases, including cancer and neurodegenerative disorders. This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[8] This is achieved, in part, through the modulation of the NF-κB and MAPK signaling pathways.[8]

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound can inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS IKK IKK Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->IKK inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n->Genes induces

Inhibition of the NF-κB pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. This compound can modulate the phosphorylation of key MAPK proteins like ERK, JNK, and p38.

MAPK_Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation This compound This compound This compound->MAPKKK inhibits

Modulation of the MAPK pathway by this compound.
Neuroprotective Effects

This compound and related compounds have shown promise as neuroprotective agents, potentially through their antioxidant properties and modulation of neuronal signaling pathways.[5][6] Preclinical studies suggest it may modulate the GABAergic system, which could contribute to its anxiolytic effects.[6]

Neuroprotection_Workflow start Neuronal Cells (e.g., PC12) stress Induce Neurotoxicity (e.g., Oxidative Stress, Aβ) start->stress treatment Treat with This compound stress->treatment assess Assess Neuroprotection treatment->assess viability Cell Viability (MTT Assay) assess->viability apoptosis Apoptosis (Caspase Activity) assess->apoptosis ros ROS Levels assess->ros

References

7-Methoxyflavonol: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyflavonol, also known as 3-hydroxy-7-methoxyflavone, is a member of the flavonol subclass of flavonoids, a diverse group of polyphenolic secondary metabolites found in plants. While the broader history of flavonoids dates back to the 17th century, the specific timeline of this compound's discovery is less distinct, emerging from the extensive efforts to isolate and characterize the vast array of flavonoids in the 20th century. This technical guide provides a detailed overview of the historical context, synthesis, physicochemical properties, and known biological activities of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data, and visualizations of relevant signaling pathways to serve as a comprehensive resource for the scientific community.

Historical Context and Discovery

The study of flavonoids began as early as 1664 when Robert Boyle observed color changes in plant extracts in response to acids and bases.[1] However, the significant biological relevance of this class of compounds was not recognized until the 1930s. In 1936, Nobel laureate Albert Szent-Györgyi and his colleagues reported that a flavonoid preparation from citrus peel, which they initially named "vitamin P," was crucial for maintaining the integrity of small blood vessels and could treat scurvy in guinea pigs more effectively than vitamin C alone.[1][2] This discovery sparked immense interest in flavonoids, leading to the isolation and identification of thousands of these compounds.

While the precise first isolation or synthesis of this compound is not prominently documented, its existence is noted in chemical databases and it has been reported in plants such as Pinus sibirica.[3] The development of synthetic methodologies for flavonoids, particularly the Algar-Flynn-Oyamada reaction, provided a means to systematically produce various substituted flavonols, including this compound, for further study.[4][5][6][7][8][9][10]

Physicochemical and Quantitative Data

The structural and physicochemical properties of this compound are summarized below, along with available quantitative data on its biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-hydroxy-7-methoxy-2-phenylchromen-4-one[3]
Molecular Formula C₁₆H₁₂O₄[3]
Molecular Weight 268.26 g/mol [3]
CAS Number 7478-60-6[3]
Appearance White to off-white solid[11]
Solubility Soluble in DMSO (50 mg/mL with sonication)[11]
logP (calculated) 3.4[3]

Table 2: Quantitative Biological Activity of this compound and Related Compounds

CompoundAssayTarget/Cell LineActivitySource
This compound CytotoxicityHuman KB cellsED₅₀ = 26 µg/mL[11]
7-MethoxyflavoneAromatase InhibitionRecombinant CYP19IC₅₀ = 1.9 µM[2][12]
7-MethoxyflavoneAntinociceptiveAcetic acid-induced writhing in miceED₅₀ = 82.5 µmol/kg[12][13]
7-HydroxyflavoneAromatase InhibitionRecombinant CYP19IC₅₀ = 0.51 µM[2]
7,4'-Dimethoxy-3-hydroxyflavonePlatelet Aggregation InhibitionPAR4-[14]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a two-step process involving a Claisen-Schmidt condensation to form a chalcone, followed by an oxidative cyclization known as the Algar-Flynn-Oyamada (AFO) reaction.[5][6][7][8][10][15][16]

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Algar-Flynn-Oyamada Reaction 2'-Hydroxy-4'-methoxyacetophenone 2'-Hydroxy-4'-methoxyacetophenone ReactionMixture 2'-Hydroxy-4'-methoxyacetophenone->ReactionMixture + Benzaldehyde Benzaldehyde Benzaldehyde->ReactionMixture Base (NaOH/KOH) Base (NaOH/KOH) Base (NaOH/KOH)->ReactionMixture catalyst OxidativeCyclization Base (NaOH/KOH)->OxidativeCyclization catalyst Ethanol Ethanol Ethanol->ReactionMixture solvent 2'-Hydroxy-4-methoxychalcone 2'-Hydroxy-4-methoxychalcone Chalcone 2'-Hydroxy-4-methoxychalcone 2'-Hydroxy-4-methoxychalcone->Chalcone ReactionMixture->2'-Hydroxy-4-methoxychalcone Stir at RT Chalcone->OxidativeCyclization H2O2 H2O2 H2O2->OxidativeCyclization oxidant This compound This compound OxidativeCyclization->this compound Heat

Synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 2'-Hydroxy-4-methoxychalcone (Chalcone Intermediate)

  • Materials: 2'-hydroxy-4'-methoxyacetophenone, benzaldehyde, sodium hydroxide (NaOH), ethanol, distilled water, hydrochloric acid (HCl).

  • Procedure: a. Dissolve 1.0 equivalent of 2'-hydroxy-4'-methoxyacetophenone in ethanol in a round-bottom flask. b. In a separate beaker, prepare a solution of 2.5 equivalents of NaOH in water and add it to the ethanolic solution of the acetophenone with stirring. c. Stir the mixture at room temperature for approximately 15 minutes. d. Add 1.0 equivalent of benzaldehyde dropwise to the stirred solution at room temperature. e. Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC). f. Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone. g. Collect the solid precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the product. h. The crude 2'-hydroxy-4-methoxychalcone can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (Algar-Flynn-Oyamada Reaction)

  • Materials: 2'-hydroxy-4-methoxychalcone, sodium hydroxide (NaOH) or potassium hydroxide (KOH), hydrogen peroxide (H₂O₂, 30% solution), ethanol or methanol.

  • Procedure: a. Dissolve the synthesized 2'-hydroxy-4-methoxychalcone (1.0 equivalent) in ethanol or methanol in a round-bottom flask. b. To this solution, add an aqueous solution of NaOH or KOH (e.g., 2.0 equivalents in water). c. Slowly add hydrogen peroxide (30% solution) to the reaction mixture while maintaining the temperature, typically at or below room temperature. d. Stir the reaction mixture for several hours and monitor its progress by TLC. e. Upon completion, cool the mixture and acidify with a dilute acid to precipitate the 3-hydroxyflavone. f. Collect the solid product by vacuum filtration, wash with water, and dry. g. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or methanol.[16]

Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the biological activities of structurally similar flavonoids, particularly other methoxyflavones and flavonols, provide strong indications of its potential therapeutic effects. These include anti-inflammatory, antioxidant, and anticancer activities.

Anti-inflammatory Activity and Modulation of MAPK and NF-κB Signaling

Flavonols are known to exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[17][18][[“]] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. Flavonols can inhibit the phosphorylation of MAPK proteins (ERK, JNK, p38) and prevent the activation of the NF-κB complex, thereby reducing the expression of inflammatory genes.[17][18]

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway (IκBα, p65) TLR4->NFkB_pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK_pathway->Pro_inflammatory_Mediators NFkB_pathway->Pro_inflammatory_Mediators 7_Methoxyflavonol This compound 7_Methoxyflavonol->MAPK_pathway Inhibits 7_Methoxyflavonol->NFkB_pathway Inhibits

Inhibition of MAPK and NF-κB pathways by flavonols.
Potential as an Aromatase Inhibitor

Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Several flavonoids have been shown to inhibit aromatase activity.[2][20][21][22][23] The related compound, 7-methoxyflavone, is a known aromatase inhibitor with an IC₅₀ of 1.9 µM.[2][12] Given the structural similarity, it is plausible that this compound also possesses aromatase inhibitory activity.

Key Experimental Protocols

Protocol for Aromatase Inhibition Assay (Cell-free)

This protocol is adapted for a fluorometric assay using a recombinant human aromatase enzyme.

  • Materials: Recombinant human aromatase (CYP19), fluorogenic substrate, this compound, positive control inhibitor (e.g., letrozole), assay buffer, black microplate.

  • Procedure: a. Prepare a dilution series of this compound in the assay buffer. b. In a black microplate, add the assay buffer, the fluorogenic substrate, and the various concentrations of this compound or the positive control. c. Initiate the reaction by adding the recombinant aromatase enzyme to each well. d. Incubate the plate at the optimal temperature (e.g., 37°C) for a specified time. e. Stop the reaction and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. f. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.[2][20][21][23]

Protocol for Western Blot Analysis of MAPK Signaling

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of MAPK proteins in a cell line like RAW 264.7 macrophages.[1][17][18][24]

G Cell_Culture Cell Culture & Treatment (e.g., RAW 264.7) Protein_Extraction Protein Extraction (Lysis) Cell_Culture->Protein_Extraction Protein_Quantification Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Protein_Transfer Blocking Blocking (e.g., 5% milk) Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (e.g., anti-p-ERK) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Data Analysis Detection->Analysis

Workflow for Western blot analysis.
  • Cell Culture and Treatment: a. Culture RAW 264.7 cells in appropriate media. b. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours). c. Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a short duration (e.g., 30 minutes).

  • Protein Extraction and Quantification: a. Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysates and collect the supernatant containing the total protein. c. Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[1][17][18][24]

Conclusion

This compound is a naturally occurring flavonoid with potential therapeutic applications, particularly in the areas of inflammation and cancer, suggested by the activities of its structural analogs. While its specific discovery and a comprehensive biological profile are not as well-documented as some other flavonoids, established synthetic routes and bioassay protocols provide a solid foundation for further investigation. This technical guide consolidates the available information and provides detailed methodologies to facilitate future research into the pharmacological potential of this compound. The provided data and protocols are intended to serve as a valuable resource for scientists engaged in natural product chemistry, pharmacology, and drug discovery.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their broad spectrum of biological activities. Among these, methoxylated flavonoids, such as 7-Methoxyflavonol and its structural analogs, are gaining increasing attention in the scientific community. The presence of a methoxy group can significantly enhance metabolic stability and bioavailability, making these compounds particularly attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth review of this compound and related flavonoids, focusing on their synthesis, biological activities, and mechanisms of action, with a special emphasis on their potential in drug discovery.

Chemical Structures

The basic flavonoid structure consists of a fifteen-carbon skeleton with two benzene rings (A and B) linked by a three-carbon heterocyclic pyran ring (C). Variations in the substitution patterns on these rings give rise to the vast diversity of flavonoids.

  • This compound: A flavonol with a methoxy group at the 7-position and a hydroxyl group at the 3-position.

  • 7-Hydroxyflavone: A flavone with a hydroxyl group at the 7-position.

  • 7-Methoxyflavone: A flavone with a methoxy group at the 7-position.

  • Chrysin: 5,7-Dihydroxyflavone.

  • Apigenin: 5,7,4'-Trihydroxyflavone.

  • Luteolin: 5,7,3',4'-Tetrahydroxyflavone.

Quantitative Data on Biological Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and related flavonoids across various biological assays. This data provides a comparative overview of their potency.

Table 1: Anticancer Activity
CompoundCell LineAssayIC50 (µM)Reference(s)
7-Hydroxyflavone HeLa (Cervical)MTT22.56 µg/mL[1][2]
MDA-MB-231 (Breast)MTT3.86 µg/mL[1][2]
Chrysin KYSE-510 (Esophageal)MTT63[3]
HeLa (Cervical)14.2[3]
U937 (Leukemia)16[3]
T47D (Breast)MTT43.4 (48h)[4]
CT26 (Colon)MTT~80 µg/mL[5]
Apigenin HL60 (Leukemia)30[6]
Caki-1 (Renal)CCK-827.02[7]
ACHN (Renal)CCK-850.40[7]
NC65 (Renal)CCK-823.34[7]
ACHN (Renal)CCK-839.4 (24h), 15.4 (48h)[8]
786-0 (Renal)CCK-839.1 (24h), 19.0 (48h)[8]
Caki-1 (Renal)CCK-850.9 (24h), 21.4 (48h)[8]
HeLa (Cervical)PrestoBlue~50 (inhibited growth by 52.5-61.6%)[9]
C33A (Cervical)PrestoBlue~50 (inhibited growth by 46.1-58.6%)[9]
Luteolin LoVo (Colon)66.70 (24h), 30.47 (72h)[10]
NCI-ADR/RES (Ovarian)MTS~45 (24h), ~35 (48h)[11]
MCF-7/MitoR (Breast)MTS~45 (24h), ~35 (48h)[11]
A549 (Lung)CCK-841.59 (24h), 27.12 (48h), 24.53 (72h)[12]
H460 (Lung)CCK-848.47 (24h), 18.93 (48h), 20.76 (72h)[12]
MES-SA-Dx5 (Sarcoma)MTT20 ± 5[13]
U87 (Glioblastoma)~25-30[14]
U251 (Glioblastoma)~25-30[14]
Quercetin derivative MCF-7 (Breast)MTT16[15]
Table 2: Anti-inflammatory Activity
CompoundTargetAssayIC50Reference(s)
7-Hydroxyflavone COX-227 µg/mL[16][17][18]
5-LOX33 µg/mL[16][17][18]
PKM22.12 µM[16][17][18]
6,3',4'-Trihydroxyflavone Nitric Oxide (2D)Griess22.1 µM[19]
Nitric Oxide (3D)Griess35.6 µM[19]
c-Src Kinase12.0 µM[19]
7,3',4'-Trihydroxyflavone Nitric Oxide (2D)Griess26.7 µM[19]
Nitric Oxide (3D)Griess48.6 µM[19]
c-Src Kinase20.9 µM[19]
Table 3: Aromatase Inhibition
CompoundAssay ConditionIC50 (µM)Reference(s)
7-Hydroxyflavone Human placental microsomes0.5[20][21]
H295R cells4[22][23][24]
7-Methoxyflavone Recombinant CYP191.9[25]
H295R cells>100[22][23]
Chrysin (5,7-dihydroxyflavone) Recombinant CYP194.2[25][26]
H295R cells7[22][23][24]
5,7-Dimethoxyflavone Recombinant CYP19123[25][26]
Apigenin H295R cells20[22][23][24]
Enzyme-based assay1.7 - 15.8[27]
7,4'-Dihydroxyflavone Human placental microsomes2.0[20][21]
7,4'-Dimethoxyflavone Recombinant CYP199.0[25]
Table 4: Antioxidant Activity
CompoundAssayIC50Reference(s)
7-Hydroxyflavone DPPH radical scavenging5.5486 ± 0.81 µg/mL[1][2][28]

Signaling Pathways and Mechanisms of Action

This compound and related flavonoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Mitochondrial-Mediated Apoptosis

Many flavonoids, including 7-hydroxyflavone, induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.

Mitochondrial_Apoptosis_Pathway Flavonoids 7-Hydroxyflavone & Related Flavonoids Bcl2 Bcl-2 (Anti-apoptotic) Flavonoids->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Flavonoids->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits MOMP Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by flavonoids.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Flavonoids like luteolin can inhibit this pathway, leading to decreased cancer cell survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (via PIP3) mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Flavonoids Luteolin & Related Flavonoids Flavonoids->PI3K Inhibits Flavonoids->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by flavonoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and apoptosis. Flavonoids can modulate MAPK signaling, contributing to their anti-inflammatory and anticancer effects.

MAPK_Pathway Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Cellular_Response Inflammation, Apoptosis, Proliferation Transcription_Factors->Cellular_Response Flavonoids Flavonoids Flavonoids->MAPK Modulates

Caption: Modulation of the MAPK signaling pathway by flavonoids.

ERK/Nrf2/HO-1 Antioxidant Pathway

7-Hydroxyflavone has been shown to protect renal cells from cytotoxicity by activating the ERK/Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.

ERK_Nrf2_HO1_Pathway Flavonoid 7-Hydroxyflavone ERK ERK Flavonoid->ERK Activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds ARE HO1 HO-1 ARE->HO1 Induces Expression Cell_Protection Cell Protection & Antioxidant Response HO1->Cell_Protection

Caption: Activation of the ERK/Nrf2/HO-1 pathway by 7-Hydroxyflavone.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and related flavonoids.

Synthesis of this compound (Illustrative Protocol)

This protocol is based on the general synthesis of 3-hydroxyflavones via the Algar-Flynn-Oyamada (AFO) reaction.

Step 1: Synthesis of 2'-Hydroxy-4'-methoxychalcone

  • Dissolution: Dissolve 2'-hydroxy-4'-methoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1.2 equivalents) in ethanol in a round-bottom flask.

  • Reaction Initiation: Cool the mixture in an ice bath and add a 50% aqueous solution of potassium hydroxide (KOH) dropwise with constant stirring.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 24 hours. The formation of a solid precipitate indicates the progress of the reaction.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic.

  • Isolation and Purification: Filter the precipitated chalcone, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to obtain pure 2'-hydroxy-4'-methoxychalcone.

Step 2: Oxidative Cyclization to 7-Methoxy-3-hydroxyflavone

  • Dissolution: Dissolve the synthesized chalcone in a suitable solvent such as methanol or ethanol.

  • Reaction Initiation: To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH) followed by the dropwise addition of 30% hydrogen peroxide (H2O2) at a low temperature (0-5 °C).

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for a few hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into cold water and acidify with dilute HCl.

  • Isolation and Purification: Filter the precipitated 7-methoxy-3-hydroxyflavone, wash with water, and dry. Recrystallize from an appropriate solvent to yield the pure product.

Synthesis_Workflow Start 2'-hydroxy-4'-methoxyacetophenone + 4-methoxybenzaldehyde Step1 Claisen-Schmidt Condensation (Ethanol, KOH) Start->Step1 Intermediate 2'-Hydroxy-4'-methoxychalcone Step1->Intermediate Step2 Algar-Flynn-Oyamada Reaction (NaOH, H2O2) Intermediate->Step2 Product 7-Methoxy-3-hydroxyflavone Step2->Product

Caption: General workflow for the synthesis of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of flavonoids on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the flavonoid (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Aromatase Inhibition Assay

This assay measures the ability of flavonoids to inhibit the aromatase enzyme.

  • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing human recombinant aromatase (CYP19), a fluorescent or radiolabeled substrate (e.g., dibenzylfluorescein or [1β-³H(N)]-androst-4-ene-3,17-dione), and NADPH.

  • Inhibitor Addition: Add various concentrations of the test flavonoid to the wells. Include a known inhibitor (e.g., letrozole) as a positive control and a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., acetonitrile).

  • Detection: Measure the fluorescence or radioactivity of the product using a microplate reader or a scintillation counter.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration and determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the inhibitory effect of flavonoids on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the flavonoid for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition and the IC50 value.

Western Blot Analysis for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation of proteins in signaling pathways.

  • Cell Lysis: Treat cells with the flavonoid of interest, lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and its related flavonoids represent a promising class of natural compounds with significant potential for drug development. Their diverse biological activities, including anticancer, anti-inflammatory, and aromatase inhibitory effects, are underpinned by their ability to modulate key cellular signaling pathways. The enhanced bioavailability of methoxylated flavonoids further strengthens their candidacy as therapeutic agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and a deeper understanding of these multifaceted molecules. Future research should focus on preclinical and clinical studies to fully elucidate the therapeutic potential of this compound and its analogs in various disease contexts.

References

Methodological & Application

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 7-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavonol, a flavonoid compound, has garnered scientific interest for its potential biological activities. As research into the therapeutic applications of this compound progresses, the necessity for precise and dependable quantitative methods becomes crucial. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of flavonoid compounds in various matrices. This document provides a comprehensive application note and a detailed protocol for the quantification of this compound by HPLC. The proposed methodology is based on established analytical methods for structurally similar flavonoid compounds.

Principle of the Method

This method utilizes reverse-phase HPLC to separate this compound from other components in a sample. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent (such as acetonitrile or methanol) and acidified water. Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to that of a certified reference standard.

Quantitative Data Summary

The following table summarizes the typical performance characteristics for an HPLC method for the analysis of methoxyflavones. These values are based on methods for structurally similar compounds and should be considered as a reference.[1] It is essential to perform a method validation for this compound under specific laboratory conditions.

ParameterTypical Performance
Retention Time ~ 8 - 15 min (highly dependent on exact conditions)
Linearity Range 0.1 - 250 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.05 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery) 95 - 105%

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Acetic acid (HPLC grade)

  • Sample containing this compound

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.[2]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection Wavelength ~252 nm and 308 nm (to be confirmed by DAD scan)[3]
Injection Volume 10 µL[2][4]
Run Time Approximately 15-20 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1][4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.[1][4] These solutions will be used to construct the calibration curve.[2]

Sample Preparation

The sample preparation procedure will depend on the matrix.

  • For Pure Substance or Simple Formulation:

    • Accurately weigh a portion of the sample.

    • Dissolve the sample in the mobile phase.

    • Dilute the solution with the mobile phase to a final concentration within the calibration curve range.[2]

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • For Plant Extracts:

    • Accurately weigh the dried and powdered plant material.

    • Extract the compound using a suitable solvent such as methanol or ethanol, employing techniques like sonication or maceration.[1]

    • Centrifuge or filter the extract to remove particulate matter.[1]

    • The extract can be concentrated using a rotary evaporator at a temperature below 50°C.[5]

    • Redissolve the residue in a known volume of the mobile phase.[1]

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.[4]

  • Inject 10 µL of the filtered sample and standard solutions.[4]

  • Run the HPLC analysis using the specified chromatographic conditions.

  • Record the chromatograms and integrate the peak area corresponding to this compound.[4]

Data Analysis
  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.[4]

  • Perform a linear regression analysis of the calibration curve to determine the equation of the line and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[4]

Method Validation

For robust and reliable results, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. The following parameters should be assessed:[1][2]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by assessing peak purity using a DAD.[2]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[2]

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[1]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Injection separation C18 Reverse-Phase Separation hplc->separation detection UV/DAD Detection separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Integration & Quantification) data_acq->analysis results Results (Concentration of this compound) analysis->results

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Quantification of 7-Methoxyflavonol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavonol is a naturally occurring flavonoid characterized by a methoxy group at the 7-position of the flavone backbone. Flavonoids, a broad class of plant secondary metabolites, are of significant interest to the scientific community due to their diverse pharmacological activities. Methoxyflavones, in particular, have demonstrated potential as anti-inflammatory, anticancer, and neuroprotective agents. The methoxy substitution can enhance metabolic stability and bioavailability compared to their hydroxylated counterparts. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.

This application note provides detailed protocols for the extraction and quantification of this compound from plant matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Extraction Protocols

The efficient extraction of this compound from plant material is a critical first step for accurate quantification. The choice of extraction method can significantly impact the yield.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method that utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.

Materials and Reagents:

  • Dried and powdered plant material

  • 95% Ethanol (HPLC grade)

  • Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of the dried, powdered plant material and place it in a 100 mL Erlenmeyer flask.

  • Add 50 mL of 95% ethanol to achieve a solvent-to-solid ratio of 50 mL/g.[1]

  • Place the flask in an ultrasonic bath.

  • Sonicate for 16-25 minutes at a controlled room temperature.[1]

  • After sonication, filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Collect the filtrate and concentrate it using a rotary evaporator at a controlled temperature (40-50°C) to obtain the crude extract.

  • Redissolve a known weight of the crude extract in methanol for HPLC or LC-MS/MS analysis.

Protocol 2: Maceration

Maceration is a simple and widely used extraction technique.

Materials and Reagents:

  • Dried and powdered plant material

  • 95% Ethanol (HPLC grade)

  • Erlenmeyer flask with stopper

  • Shaker (optional)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 10 grams of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 95% ethanol.

  • Stopper the flask and keep it at room temperature for 7 days, with occasional agitation.[2]

  • After 7 days, filter the mixture to separate the ethanolic extract from the plant material.

  • Wash the residue with a small volume of fresh 95% ethanol to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (40-50°C).

  • Redissolve a known weight of the crude extract in methanol for subsequent analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the quantification of flavonoids.

Proposed HPLC Method

This method is based on established protocols for similar flavonoid compounds and should be validated for this compound.

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent with DAD/UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Methanol
Gradient Elution 5% to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength 254 nm and 350 nm (based on typical flavone absorbance maxima)[3]

Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Dissolve the dried plant extract in methanol to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Hypothetical Quantitative Data (HPLC)

The following table presents hypothetical data for the quantification of this compound in two different plant extracts using the proposed HPLC method.

SamplePlant SpeciesExtraction MethodThis compound (mg/g of crude extract)%RSD (n=3)
1 Kaempferia parvifloraUAE15.21.8
2 Scutellaria baicalensisMaceration8.72.1

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of low-abundance compounds.

Proposed LC-MS/MS Method

This proposed method is a starting point and requires optimization and validation.

LC Conditions:

ParameterRecommended Setting
LC System Agilent 1260 UHPLC system or equivalent
Column ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 10% to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Conditions:

ParameterRecommended Setting
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of a this compound standard. A likely precursor ion would be [M+H]⁺.
Collision Energy To be optimized for the specific instrument and compound.
Dwell Time 100 ms

Preparation of Standard and Sample Solutions:

Prepare as described for the HPLC method, but use LC-MS grade solvents.

Hypothetical Quantitative Data (LC-MS/MS)

The following table presents hypothetical validation data for the proposed LC-MS/MS method.

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.2 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_analysis Analysis plant_material Dried, Powdered Plant Material extraction_method Ultrasound-Assisted Extraction or Maceration with 95% Ethanol plant_material->extraction_method filtration Filtration extraction_method->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Plant Extract concentration->crude_extract sample_prep Sample Preparation (Dissolve in Methanol, Filter) crude_extract->sample_prep hplc HPLC-UV Analysis sample_prep->hplc lcms LC-MS/MS Analysis sample_prep->lcms quantification Quantification (Calibration Curve) hplc->quantification lcms->quantification G cluster_pathway Potential Signaling Pathway Inhibition by this compound M7F This compound MAPK MAPK Pathway (ERK, p38) M7F->MAPK Inhibition Akt Akt Pathway M7F->Akt Inhibition Inflammation Inflammation MAPK->Inflammation Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Akt->Cell_Proliferation

References

Application Notes and Protocols for In Vivo 7-Methoxyflavonol Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 7-Methoxyflavonol, a naturally occurring methoxylated flavonoid, has garnered significant interest within the scientific community for its diverse biological activities. Research has indicated its potential as an anti-inflammatory, neuroprotective, and anticancer agent.[1][2][3][4] Methoxylated flavones, in particular, are noted for their enhanced metabolic stability and intestinal absorption compared to their hydroxylated counterparts, potentially leading to greater bioavailability and efficacy in vivo.[5]

These application notes provide detailed experimental frameworks and protocols for evaluating the therapeutic potential of this compound in three key areas: inflammation, cancer, and neuroprotection. The protocols are designed for researchers, scientists, and drug development professionals to facilitate robust and reproducible in vivo studies.

Section 1: General Administration Protocol

Protocol 1: Vehicle Preparation and Oral Gavage Administration

Oral gavage is a precise method for administering liquid substances directly into the stomach of rodents, ensuring accurate dosing, which is critical for pharmacological and toxicological studies.[6][7]

Materials:

  • This compound compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • Appropriately sized gavage needles (e.g., 18-20 gauge for mice)[7]

  • Syringes

  • Weighing scale

Procedure:

  • Animal Handling and Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.[8]

  • Dosage Calculation: Weigh each animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg of body weight.[6][7]

  • Vehicle Preparation: Prepare the vehicle solution. To create a working solution of this compound, first dissolve the compound in DMSO, then add PEG300 and Tween-80, and finally, bring it to the final volume with saline. It is recommended to prepare this solution fresh daily.[1]

  • Gavage Needle Measurement: Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth. The correct length is the distance to the last rib or the xiphoid process. Mark this length on the needle.[6][9]

  • Restraint: Gently restrain the mouse using a scruffing technique to immobilize the head and neck, ensuring the animal is held in a vertical position.[6]

  • Administration:

    • Insert the gavage needle into the diastema (the gap between the incisors and molars).[6]

    • Gently advance the needle along the roof of the mouth. The mouse will often swallow, which helps guide the needle into the esophagus.[6]

    • Pass the needle down the esophagus to the pre-measured depth without applying force. If resistance is met, withdraw and re-attempt.[9]

    • Slowly dispense the solution over 2-3 seconds.[10]

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for 10-15 minutes for any signs of respiratory distress or discomfort. Continue monitoring 12-24 hours post-dosing.[6][11]

Quantitative Data Summary:

Table 1: Recommended Gavage Needle Sizes and Maximum Volumes for Mice

Mouse Weight (grams) Gavage Needle Gauge Max Administration Volume (mL)
15 - 20 22G 0.20
20 - 25 20G 0.25
25 - 35 18G 0.35

Source: Data compiled from multiple sources.[6][7][9]

Section 2: Anti-Inflammatory Experimental Design

Application Note: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute inflammation and screening potential anti-inflammatory drugs.[8][12] The inflammatory response is biphasic, involving mediators like histamine and serotonin in the early phase, followed by neutrophil infiltration and prostaglandin production in the later phase.[12]

Protocol 2: Evaluating Anti-Inflammatory Efficacy

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • This compound

  • Positive control (e.g., Indomethacin 10 mg/kg)

  • Vehicle

Experimental Procedure:

  • Animal Grouping (n=6 per group):

    • Group I (Vehicle Control): Vehicle + Carrageenan

    • Group II (Positive Control): Indomethacin (10 mg/kg) + Carrageenan

    • Group III-V (Test Groups): this compound (e.g., 10, 30, 100 mg/kg) + Carrageenan

  • Drug Administration: Administer the vehicle, positive control, or this compound via oral gavage 60 minutes before inducing inflammation.[13]

  • Baseline Measurement: Just before carrageenan injection, measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[8]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[14]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak edema is generally observed between 3 and 5 hours.

  • Data Analysis:

    • Calculate the paw edema volume (E) at each time point: E = Vₜ - V₀ .[8]

    • Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [(E_control - E_treated) / E_control] x 100 .

    • Analyze data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.[8]

Quantitative Data Presentation:

Table 2: Representative Data for Anti-Inflammatory Activity of this compound

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 4 hr (Mean ± SEM) % Inhibition of Edema
Vehicle Control - 0.85 ± 0.05 -
Indomethacin 10 0.25 ± 0.03* 70.6%
This compound 10 0.68 ± 0.04 20.0%
This compound 30 0.45 ± 0.03* 47.1%
This compound 100 0.31 ± 0.02* 63.5%

*p < 0.05 compared to Vehicle Control. Data are representative values.

Visualizations:

G cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis acclimatize Animal Acclimatization grouping Animal Grouping (n=6 per group) acclimatize->grouping admin Drug/Vehicle Administration (p.o.) grouping->admin baseline Baseline Paw Volume (V₀) admin->baseline carrageenan Carrageenan Injection (0.1 mL, s.c.) baseline->carrageenan measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hrs carrageenan->measure calc Calculate Edema (E = Vₜ - V₀) measure->calc inhibit Calculate % Inhibition calc->inhibit stats Statistical Analysis (ANOVA) inhibit->stats

Workflow for Carrageenan-Induced Paw Edema Model.

G carrageenan Carrageenan Injection mediators Release of Histamine, Serotonin, Bradykinin carrageenan->mediators neutrophils Neutrophil Infiltration carrageenan->neutrophils permeability Increased Vascular Permeability mediators->permeability edema1 Early Phase Edema (0-2.5 hrs) permeability->edema1 prostaglandins Prostaglandins (PGs) TNF-α, IL-1β neutrophils->prostaglandins edema2 Late Phase Edema (3-6 hrs) prostaglandins->edema2 flavonol This compound inhibit flavonol->inhibit inhibit->prostaglandins Inhibition

Carrageenan-Induced Inflammatory Pathway.

Section 3: Anticancer Experimental Design

Application Note: Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the antitumor efficacy of new compounds.[15]

Protocol 3: Evaluating Anticancer Efficacy in a Xenograft Model

Materials:

  • Human cancer cell line (e.g., DU145 prostate cancer)[16]

  • Immunodeficient mice (e.g., NSG or athymic nude mice, 6-8 weeks old)[15]

  • Cell culture medium and reagents

  • Matrigel or Cultrex BME (optional, for improved tumor take)[17]

  • This compound

  • Positive control (standard chemotherapy agent)

  • Vehicle

  • Digital calipers

Experimental Procedure:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells and perform a cell count using a hemocytometer and trypan blue to ensure high viability. Resuspend cells in sterile PBS or medium, optionally mixing 1:1 with Matrigel, to the desired concentration (e.g., 3 x 10⁶ cells per injection).[18]

  • Tumor Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.[18]

  • Tumor Growth and Grouping: Monitor mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 70-150 mm³), randomize the mice into treatment cohorts (n=8-10 per group).

    • Group I (Vehicle Control): Administer vehicle.

    • Group II (Positive Control): Administer standard chemotherapy.

    • Group III-IV (Test Groups): Administer this compound at different doses (e.g., 25, 50 mg/kg).

  • Drug Administration: Administer treatments daily (or as per the determined schedule) via oral gavage.

  • Tumor Measurement: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2 .[18]

  • Endpoint: Continue the study for a defined period (e.g., 21-30 days) or until tumors in the control group reach a predetermined size limit. At the endpoint, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, western blot).

  • Data Analysis: Analyze differences in tumor volume and final tumor weight between groups using appropriate statistical methods (e.g., two-way ANOVA for tumor growth curves, one-way ANOVA for final tumor weight).

Quantitative Data Presentation:

Table 3: Representative Data for Anticancer Activity of this compound

Treatment Group Dose (mg/kg/day) Mean Final Tumor Volume (mm³) (Mean ± SEM) Tumor Growth Inhibition (%)
Vehicle Control - 1250 ± 110 -
Positive Control Varies 350 ± 45* 72.0%
This compound 25 875 ± 95* 30.0%
This compound 50 610 ± 78* 51.2%

*p < 0.05 compared to Vehicle Control. Data are representative values based on similar compounds.[19]

Visualizations:

G cluster_0 Preparation cluster_1 Study Execution cluster_2 Endpoint & Analysis culture Culture Cancer Cells prepare Prepare Cell Suspension culture->prepare implant Implant Cells (s.c. in flank) prepare->implant monitor Monitor Tumor Growth implant->monitor randomize Randomize Mice into Cohorts monitor->randomize treat Daily Treatment (p.o.) randomize->treat measure Measure Tumor Volume (2-3x per week) treat->measure endpoint Study Endpoint (e.g., Day 28) measure->endpoint excise Excise & Weigh Tumors endpoint->excise analysis Statistical Analysis & Reporting excise->analysis

Workflow for a Xenograft Tumor Model Study.

G stimuli Growth Factors, Inflammatory Signals akt Akt Activation stimuli->akt ikb IκBα Phosphorylation akt->ikb nfkb NF-κB Activation ikb->nfkb nucleus Nuclear Translocation nfkb->nucleus genes Transcription of: Bcl-2, XIAP, COX-2 nucleus->genes outcome Cell Proliferation & Survival (Cancer Growth) genes->outcome flavonol This compound inhibit flavonol->inhibit inhibit->akt Inhibition

Putative Anticancer Signaling Pathway (Akt/NF-κB).

Section 4: Neuroprotective Experimental Design

Application Note: Scopolamine-Induced Amnesia Model

Scopolamine, a muscarinic cholinergic receptor antagonist, is widely used to induce cognitive deficits in rodents, creating a reliable model for studying amnesia and screening for potential nootropic or neuroprotective agents.[20] This model is relevant for conditions associated with cholinergic dysfunction, such as Alzheimer's disease.

Protocol 4: Evaluating Neuroprotective Efficacy

Materials:

  • Scopolamine hydrobromide (in sterile saline)

  • This compound

  • Positive control (e.g., Donepezil 1 mg/kg)

  • Vehicle

  • Behavioral testing apparatus (e.g., Y-Maze, Morris Water Maze)

Experimental Procedure:

  • Animal Grouping (n=10-12 per group):

    • Group I (Vehicle Control): Vehicle + Saline

    • Group II (Amnesia Control): Vehicle + Scopolamine

    • Group III (Positive Control): Donepezil + Scopolamine

    • Group IV-V (Test Groups): this compound (e.g., 4, 8 mg/kg) + Scopolamine[21]

  • Drug Administration: Administer the test compounds, positive control, or vehicle orally for a period of 7 to 14 days.[22]

  • Amnesia Induction: On the day of behavioral testing, administer scopolamine (0.4-1 mg/kg, i.p.) 30 minutes before the acquisition trial.[23] Administer saline to the vehicle control group.

  • Behavioral Testing (Y-Maze Example):

    • Acquisition: Place each mouse at the end of one arm and allow it to move freely through the maze for 8 minutes. Record the sequence of arm entries.

    • Analysis: Spontaneous alternation is defined as successive entries into the three arms in overlapping triplet sets. Calculate the percentage of alternation as: % Alternation = [(Number of Alternations) / (Total Arm Entries - 2)] x 100 .

  • Molecular Analysis (Optional): Following behavioral tests, euthanize animals and collect brain tissue (hippocampus) to measure levels of neurotrophic factors (e.g., BDNF) or inflammatory markers (e.g., TNF-α, IL-1β) via ELISA or RT-PCR.[24][25]

Quantitative Data Presentation:

Table 4: Representative Behavioral Test Performance in Amnesia Model

Treatment Group Dose (mg/kg) Y-Maze (% Spontaneous Alternation) (Mean ± SEM)
Vehicle Control - 72 ± 4
Scopolamine Control 1 48 ± 5*
Donepezil + Scopolamine 1 69 ± 3#
This compound + Scopolamine 4 55 ± 4
This compound + Scopolamine 8 65 ± 4#

*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Scopolamine Control. Data are representative values.[23]

Table 5: Representative Molecular Marker Expression in Hippocampus

Treatment Group Dose (mg/kg) BDNF/β-actin Ratio (Fold Change vs. Vehicle)
Vehicle Control - 1.0 ± 0.08
Scopolamine Control 1 0.6 ± 0.05*
Donepezil + Scopolamine 1 0.9 ± 0.07#
This compound + Scopolamine 8 0.85 ± 0.06#

*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Scopolamine Control. Data are representative values.[21][23]

Visualizations:

G cluster_0 Pre-Treatment cluster_1 Testing Day cluster_2 Analysis acclimatize Animal Acclimatization grouping Animal Grouping (n=10-12 per group) acclimatize->grouping pretreat Daily Pre-treatment (7-14 days, p.o.) grouping->pretreat scopolamine Scopolamine/Saline Injection (i.p.) pretreat->scopolamine wait Wait 30 min scopolamine->wait behavior Behavioral Test (e.g., Y-Maze) wait->behavior data Analyze Behavioral Data behavior->data tissue Harvest Brain Tissue (Hippocampus) behavior->tissue molecular Molecular Analysis (BDNF, Cytokines) data->molecular tissue->molecular

Workflow for Scopolamine-Induced Amnesia Model.

G ach Acetylcholine (ACh) receptor Muscarinic Receptor ach->receptor signal Cholinergic Signaling receptor->signal memory Learning & Memory Formation signal->memory scopolamine Scopolamine block scopolamine->block block->receptor Antagonist flavonol This compound protect Neuroprotective Effects (e.g., ↑BDNF, Anti-inflammatory) flavonol->protect Supports protect->memory Supports

Cholinergic Pathway Disruption and Neuroprotection.

References

Application Notes and Protocols for 7-Methoxyflavonol Enzymatic Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavonol is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its potential therapeutic properties. Flavonoids, a diverse group of polyphenolic compounds found in plants, are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. The methoxylation of the flavonoid core, as seen in this compound, can significantly influence its bioavailability and biological activity. One of the key mechanisms through which this compound exerts its effects is by inhibiting the activity of specific enzymes. Notably, it has been identified as an inhibitor of aromatase (cytochrome P450 19A1), a critical enzyme in estrogen biosynthesis. This makes this compound a compound of interest for research in hormone-dependent cancers and other estrogen-related conditions.

These application notes provide a detailed protocol for an in vitro enzymatic inhibition assay for this compound, with a primary focus on its well-documented target, aromatase. Additionally, a summary of its inhibitory activity against other enzymes is presented to offer a broader understanding of its potential pharmacological profile.

Data Presentation: Summary of Quantitative Inhibitory Activity

The inhibitory potential of this compound and structurally related methoxyflavones against various enzymes is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a substance required to inhibit a biological process by 50%.

CompoundEnzyme TargetIC50 Value (µM)Assay Type
7-Methoxyflavone Aromatase (CYP19A1)1.9Cell-free
5,7,4'-TrimethoxyflavoneAcetylcholinesterase (AChE)> 100 µg/mL (% inhibition)Spectrophotometric
5,7-DimethoxyflavoneButyrylcholinesterase (BChE)> 100 µg/mL (% inhibition)Spectrophotometric
3,5,7,4',5'-PentamethoxyflavoneXanthine Oxidase (XOD)900Spectrophotometric[1]
3',4',5,7-TetramethoxyflavoneXanthine Oxidase (XOD)> 4000Spectrophotometric[1]
Genkwanin (4',5-Dihydroxy-7-methoxyflavone)Tyrosinase (monophenolase)38.1Spectrophotometric[2]
Genkwanin (4',5-Dihydroxy-7-methoxyflavone)Tyrosinase (diphenolase)77.2Spectrophotometric[2]

Experimental Protocols

Protocol 1: In Vitro Fluorometric Aromatase (CYP19A1) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on the activity of human recombinant aromatase using a fluorometric assay. This assay measures the conversion of a non-fluorescent substrate to a highly fluorescent product.

Materials and Reagents:

  • This compound

  • Human recombinant aromatase (CYP19A1)

  • Aromatase substrate (e.g., a fluorogenic substrate)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Aromatase assay buffer (e.g., phosphate buffer, pH 7.4)

  • Letrozole (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates with clear bottoms

  • Microplate reader with fluorescence detection capabilities (Excitation/Emission wavelengths specific to the substrate used, e.g., Ex/Em = 488/527 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of this compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.

    • Prepare a stock solution of the positive control, Letrozole, in DMSO and dilute it in assay buffer.

    • Reconstitute the human recombinant aromatase and the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the corresponding concentration of DMSO.

    • Control wells (100% enzyme activity): Add the aromatase enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Add the aromatase enzyme solution and the desired concentrations of this compound.

    • Positive control wells: Add the aromatase enzyme solution and the desired concentration of Letrozole.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells (except the blank wells, to which only the substrate should be added).

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity in kinetic mode over a specified period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (this compound, Enzyme, Substrate, Buffers) plate_setup Setup 96-well Plate (Blank, Control, Test) reagents->plate_setup Dispense pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation Transfer reaction_start Initiate Reaction (Add Substrate & NADPH) pre_incubation->reaction_start measurement Measure Fluorescence (Kinetic Mode) reaction_start->measurement velocity_calc Calculate Reaction Velocity measurement->velocity_calc Raw Data inhibition_calc Calculate % Inhibition velocity_calc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc

Caption: Workflow for the in vitro fluorometric aromatase inhibition assay.

References

Preparing 7-Methoxyflavonol Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavonol is a naturally occurring flavonoid that has garnered interest for its potential biological activities. As with many flavonoids, its hydrophobic nature presents challenges for its application in aqueous cell culture systems. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization, storage, and dilution of this compound for use in cell culture assays.

Physicochemical and Solubility Data

This compound is sparingly soluble in water but exhibits good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions for cell-based assays.[1][2][3]

Table 1: Solubility and Storage of this compound

PropertyValueSource(s)
Molecular Formula C₁₆H₁₂O₃[2]
Molecular Weight 252.3 g/mol [2]
Appearance Crystalline solid[2]
Recommended Solvent DMSO (Dimethyl sulfoxide)[1][2][3]
Solubility in DMSO ≥ 15 mg/mL[2]
Other Solvents DMF (30 mg/mL), Ethanol (5 mg/mL)[2]
Stock Solution Storage -20°C (short-term, up to 1 month), -80°C (long-term, up to 6 months)[4][5]
Stability Stable for at least 4 years when stored at -20°C as a solid. Avoid repeated freeze-thaw cycles of solutions.[2][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for cell culture experiments.

Materials:

  • This compound (solid, ≥98% purity)[2]

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade[3]

  • Sterile microcentrifuge tubes or amber vials[5]

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculation of Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:

    • Mass (mg) = 10 mmol/L * 252.3 g/mol * 0.001 L * 1000 mg/g = 2.523 mg

  • Weighing: Accurately weigh approximately 2.523 mg of this compound and transfer it to a sterile microcentrifuge tube or vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[6] Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[1][7]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Diluting the concentrated DMSO stock solution directly into aqueous cell culture medium can cause the compound to precipitate.[3] This protocol outlines a method to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution Strategy: To minimize precipitation, always add the small volume of the DMSO stock solution to the larger volume of the pre-warmed cell culture medium while gently vortexing or swirling.[3][6]

  • Intermediate Dilution (Optional but Recommended): For preparing final concentrations in the low micromolar range, it is advisable to first prepare an intermediate dilution. For example, to make a 100 µM intermediate solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of pre-warmed medium.

  • Final Working Solution: Prepare the final working solution by diluting the stock or intermediate solution into the pre-warmed cell culture medium. For example, to obtain a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v), and ideally at or below 0.1%.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]

  • Visual Inspection: After preparing the final working solution, visually inspect for any signs of precipitation. If precipitation occurs, consider lowering the final concentration of this compound.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for preparing this compound stock and working solutions.

G cluster_0 Protocol 1: Stock Solution Preparation start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_stock 10 mM Stock Solution Ready store->end_stock

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

G cluster_1 Protocol 2: Working Solution Preparation thaw_stock Thaw 10 mM Stock Solution at RT dilute Add Stock to Medium (while vortexing) thaw_stock->dilute warm_medium Pre-warm Cell Culture Medium to 37°C warm_medium->dilute check_precipitate Visually Inspect for Precipitation dilute->check_precipitate ready Working Solution Ready for Cell Treatment check_precipitate->ready Clear troubleshoot Troubleshoot: Lower Final Concentration or Use Solubility Enhancers check_precipitate->troubleshoot Cloudy

Caption: Recommended workflow for diluting DMSO stock solutions into aqueous cell culture media.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)Source(s)
Compound does not dissolve in DMSO. - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Compound has degraded or is impure.- Increase the solvent volume to lower the concentration.- Use fresh, anhydrous, high-purity DMSO.- Gently warm the solution (up to 37°C) with sonication.- Verify the purity and integrity of the compound.[1]
Precipitation upon dilution into aqueous medium. - Final concentration exceeds aqueous solubility.- Rapid change in solvent polarity.- Lower the final compound concentration.- Add the DMSO stock to pre-warmed medium while vortexing.- Perform serial dilutions to create an intermediate dilution first.[3][6]
High background cytotoxicity in vehicle control. - Final DMSO concentration is too high.- Impurities in the solvent.- Reduce the final DMSO concentration to ≤0.1%.- Perform a dose-response experiment for the solvent alone to determine the maximum tolerated concentration for your specific cell line.- Use high-purity, sterile-filtered, cell culture-grade solvent.[3]

References

Application Notes and Protocols for the Analytical Methods of 7-Methoxyflavonol Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavonol is a methoxylated flavonoid that holds significant interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for the development of this compound as a therapeutic agent. Methoxyflavones, in general, exhibit greater metabolic stability and oral bioavailability compared to their hydroxylated counterparts. This document provides detailed analytical methods and protocols for the identification and quantification of this compound metabolites. The primary metabolic transformations anticipated for this compound are O-demethylation to form 7-hydroxyflavonol, followed by Phase II conjugation reactions such as glucuronidation and sulfation.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is expected to proceed through two main phases. Phase I metabolism primarily involves the O-demethylation of the methoxy group at the 7-position, a reaction catalyzed by cytochrome P450 (CYP) enzymes, to yield 7-hydroxyflavonol. In Phase II, the newly formed hydroxyl group of 7-hydroxyflavonol and any other hydroxyl groups on the flavonoid backbone can undergo conjugation with glucuronic acid or sulfate, facilitated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These conjugation reactions increase the water solubility of the metabolites, aiding their excretion.

Metabolic Pathway of this compound This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism 7-Hydroxyflavonol 7-Hydroxyflavonol Phase I Metabolism->7-Hydroxyflavonol O-demethylation (CYP450s) Phase II Metabolism Phase II Metabolism 7-Hydroxyflavonol->Phase II Metabolism 7-Hydroxyflavonol Glucuronide 7-Hydroxyflavonol Glucuronide Phase II Metabolism->7-Hydroxyflavonol Glucuronide Glucuronidation (UGTs) 7-Hydroxyflavonol Sulfate 7-Hydroxyflavonol Sulfate Phase II Metabolism->7-Hydroxyflavonol Sulfate Sulfation (SULTs)

Predicted metabolic pathway of this compound.

Quantitative Data Summary

Direct quantitative data for the in vivo metabolism of this compound is limited in the available literature. However, pharmacokinetic studies of structurally similar methoxyflavones, such as those found in Kaempferia parviflora extract, provide valuable insights into the expected metabolic profile in rats. The following table summarizes pharmacokinetic parameters for related methoxyflavones, which can serve as a proxy for anticipating the behavior of this compound. After oral administration, methoxyflavones are rapidly absorbed, with peak plasma concentrations reached within 1 to 2 hours, and they are subsequently eliminated with half-lives ranging from 3 to 6 hours[1]. The oral bioavailability of these compounds is generally low, around 1 to 4%[1].

CompoundDose (Oral)Cmax (µg/mL)Tmax (h)t1/2 (h)
5,7-Dimethoxyflavone (DMF)250 mg/kg0.88 ± 0.121.06.0 ± 1.5
5,7,4'-Trimethoxyflavone (TMF)250 mg/kg0.55 ± 0.092.03.0 ± 0.8
3,5,7,3',4'-Pentamethoxyflavone (PMF)250 mg/kg0.65 ± 0.100.54.5 ± 1.1

Data adapted from a pharmacokinetic study of Kaempferia parviflora extract in rats.[1] Values are presented as mean ± SD.

Studies on the structurally related 7-hydroxyflavone, the primary expected metabolite of this compound, have shown that it is rapidly and extensively metabolized into its sulfate and glucuronide conjugates after oral administration in rats[2][3]. The parent 7-hydroxyflavone is often not detected in serum, indicating efficient Phase II metabolism[2][3].

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

Effective sample preparation is critical for the accurate quantification of this compound and its metabolites from biological matrices.

a) Protein Precipitation for Plasma Samples

This protocol is suitable for the extraction of this compound and its metabolites from plasma by precipitating proteins.

  • Objective: To isolate analytes from plasma proteins.

  • Apparatus: Vortex mixer, centrifuge.

  • Reagents: Acetonitrile (LC-MS grade), internal standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample).

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is designed for the extraction of metabolites from urine samples.

  • Objective: To extract and concentrate analytes from urine.

  • Apparatus: Vortex mixer, centrifuge.

  • Reagents: Ethyl acetate (LC-MS grade), β-glucuronidase/sulfatase enzyme solution, internal standard (IS) solution.

  • Procedure:

    • To 500 µL of urine, add the internal standard.

    • For the analysis of conjugated metabolites, an enzymatic hydrolysis step can be included. Add 50 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 2 hours.

    • Add 1 mL of ethyl acetate to the urine sample.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation Workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p1 Plasma Sample p2 Add Acetonitrile + IS p1->p2 p3 Vortex p2->p3 p4 Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Evaporate p5->p6 p7 Reconstitute p6->p7 LC-MS/MS Analysis LC-MS/MS Analysis p7->LC-MS/MS Analysis u1 Urine Sample + IS u2 (Optional) Enzymatic Hydrolysis u1->u2 u3 Add Ethyl Acetate u2->u3 u4 Vortex & Centrifuge u3->u4 u5 Collect Organic Layer u4->u5 u6 Evaporate u5->u6 u7 Reconstitute u6->u7 u7->LC-MS/MS Analysis

Workflow for sample preparation.

LC-MS/MS Protocol for Metabolite Quantification

This protocol provides a general framework for the quantification of this compound and its metabolites using a triple quadrupole mass spectrometer.

  • Objective: To separate and quantify this compound and its metabolites.

  • Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), increasing linearly to a high percentage (e.g., 95%) over several minutes to elute the analytes, followed by a re-equilibration step.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoid glucuronides and sulfates, and positive mode for the parent compound and hydroxylated metabolites.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound, 7-hydroxyflavonol, and their conjugates need to be optimized by infusing standard solutions of each analyte.

      • Example (predicted):

        • This compound: [M+H]+

        • 7-Hydroxyflavonol: [M-H]-

        • 7-Hydroxyflavonol Glucuronide: [M-H]-

        • 7-Hydroxyflavonol Sulfate: [M-H]-

    • Source Parameters: Gas temperatures, nebulizer pressure, and capillary voltage should be optimized for maximum signal intensity of the target analytes.

Signaling Pathway Modulation

Flavonoids are known to interact with various cellular signaling pathways. Based on studies of related flavonoids, this compound and its metabolites are anticipated to exert inhibitory effects on key inflammatory and cell survival pathways such as NF-κB and PI3K/Akt.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple points, including the inhibition of IKK activity and the subsequent phosphorylation and degradation of IκBα.

NF-kB Signaling Pathway Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IkB-alpha IkB-alpha IKK Complex->IkB-alpha phosphorylates IkB-alpha (P) IkB-alpha (P) IkB-alpha->IkB-alpha (P) NF-kB NF-kB NF-kB (active) NF-kB (active) NF-kB->NF-kB (active) Ubiquitination & Degradation Ubiquitination & Degradation IkB-alpha (P)->Ubiquitination & Degradation Ubiquitination & Degradation->NF-kB releases Nucleus Nucleus NF-kB (active)->Nucleus translocates to Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Pro-inflammatory Gene Transcription activates This compound & Metabolites This compound & Metabolites This compound & Metabolites->IKK Complex inhibits

Inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, proliferation, and growth. Activation of this pathway begins with the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by phosphoinositide 3-kinase (PI3K). PIP3 then recruits and activates Akt (also known as protein kinase B). Activated Akt phosphorylates a variety of downstream targets, leading to the inhibition of apoptosis and promotion of cell cycle progression. Flavonoids have been shown to inhibit the PI3K/Akt pathway, often by suppressing the phosphorylation and activation of Akt.[4]

PI3K_Akt_Signaling_Pathway_Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Akt (P) Akt (P) Akt->Akt (P) Downstream Targets Downstream Targets Akt (P)->Downstream Targets phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation This compound & Metabolites This compound & Metabolites This compound & Metabolites->Akt inhibits phosphorylation

Inhibition of the PI3K/Akt signaling pathway.

References

Application of 7-Methoxyflavonol in Cancer Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 7-Methoxyflavonol and its derivatives in cancer research. It includes a summary of their cytotoxic effects on various cancer cell lines, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.

Introduction

Flavonoids are a class of naturally occurring polyphenolic compounds that have garnered significant interest for their potential as cancer chemopreventive and therapeutic agents.[1] Methoxyflavones, a subclass of flavonoids, exhibit enhanced metabolic stability and oral bioavailability, making them promising candidates for drug development.[1][2] this compound and its related structures have demonstrated a range of anticancer activities, primarily through the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[1][3] The presence and position of methoxy and hydroxyl groups on the flavone scaffold play a crucial role in their cytotoxic potency and mechanism of action.[4][5]

Quantitative Data: Cytotoxicity of Methoxyflavones

The cytotoxic activity of various this compound derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Compound NameCancer Cell LineIC50 (µM)Incubation Time (h)
7-MethoxyflavoneSCC-9 (Oral Squamous Carcinoma)36.572
7,4'-DimethoxyflavoneSCC-9 (Oral Squamous Carcinoma)24.272
5,7-DimethoxyflavoneHepG2 (Liver Cancer)2524
5,7-DimethoxyflavoneSCC-9 (Oral Squamous Carcinoma)~3572
5,7-DimethoxyflavoneMCF-7 (Breast Cancer)~3572
5-Hydroxy-7-methoxyflavoneHCT-116 (Colon Carcinoma)25, 50, 100 (Dose-dependent effects observed)24
5,7-Dihydroxy-4'-methoxyflavone (Acacetin)MOLM-13 (Leukemia)9.172
5,7-Dihydroxy-4'-methoxyflavone (Acacetin)MV4-11 (Leukemia)6.872
5,7-Dihydroxy-4'-methoxyflavone (Acacetin)General Cancer Cell Lines~2524
5,4'-Dihydroxy-6,7-dimethoxyflavoneMOLM-13 (Leukemia)2.672
5,4'-Dihydroxy-6,7-dimethoxyflavoneMV4-11 (Leukemia)2.672
7-Hydroxy-4'-methoxyflavoneHeLa (Cervical Cancer)25.79 µg/mL24
7-Hydroxy-4'-methoxyflavoneWiDr (Colon Cancer)83.75 µg/mL24

Key Signaling Pathways Modulated by this compound Derivatives

This compound and its analogs exert their anticancer effects by targeting multiple signaling pathways involved in cell survival, proliferation, and death.

A primary mechanism of action for many methoxyflavones is the induction of apoptosis, or programmed cell death.[1] This is often achieved through the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Methoxyflavones can disrupt the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in cell death.[1][6]

  • Extrinsic Pathway: Some derivatives can activate death receptors on the cell surface, leading to the activation of caspase-8 and the downstream executioner caspases.

Methoxyflavones have been shown to induce cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation. For instance, 5,7,4'-trimethoxyflavone has been observed to cause a dose-dependent increase in the G1 phase population in SCC-9 cells.[7] This is often accompanied by the modulation of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression.

Some methoxyflavone derivatives, such as 5-hydroxy-7-methoxyflavone, can induce cytotoxicity by increasing the intracellular levels of reactive oxygen species (ROS).[6] Elevated ROS can lead to oxidative stress, DNA damage, and the activation of stress-induced signaling pathways, such as the JNK pathway, which can trigger apoptosis.[6]

Methoxyflavones can also inhibit pro-survival signaling pathways that are often dysregulated in cancer. For example, some analogs have been shown to suppress the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.[5][8]

Diagram of the Intrinsic Apoptosis Pathway Induced by this compound Derivatives

cluster_0 Mitochondrion Bcl-2 Bcl-2 Bax/Bak Bax/Bak Bcl-2->Bax/Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax/Bak->MOMP Cytochrome c Cytochrome c MOMP->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 This compound This compound This compound->Bcl-2 Inhibits This compound->Bax/Bak Activates Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound Derivative This compound Derivative ROS Generation ROS Generation This compound Derivative->ROS Generation ER Stress ER Stress ROS Generation->ER Stress JNK Phosphorylation JNK Phosphorylation ER Stress->JNK Phosphorylation Mitochondrial Apoptosis Pathway Mitochondrial Apoptosis Pathway JNK Phosphorylation->Mitochondrial Apoptosis Pathway Apoptosis Apoptosis Mitochondrial Apoptosis Pathway->Apoptosis A Seed Cells in 96-well Plate B Treat with This compound A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

References

Application Notes and Protocols for Assessing 7-Methoxyflavonol Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the bioavailability of 7-Methoxyflavonol, a methylated flavonoid of interest for its potential therapeutic properties. The protocols outlined below cover essential in vitro and in vivo assays to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methylated flavones, such as this compound, are noted for their enhanced metabolic stability and intestinal absorption compared to their unmethylated counterparts.[1] However, their overall oral bioavailability can still be limited, necessitating thorough pharmacokinetic evaluation.[2][3]

I. In Vitro Assessment of Bioavailability

In vitro models are crucial for the initial screening of this compound's bioavailability. These assays provide insights into its intestinal permeability and metabolic stability.

A. Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell monolayer assay is a widely accepted in vitro model that mimics the human intestinal epithelium, providing a reliable prediction of intestinal drug absorption.[4][5]

Protocol:

  • Cell Culture: Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids (NEAA), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2. Use cells between passages 35 and 45 for experiments.[6]

  • Monolayer Formation: Seed Caco-2 cells at a density of approximately 8 x 10^4 cells/cm^2 onto Millicell hanging inserts in a 12-well plate. Culture for 19-21 days to allow for differentiation and the formation of a confluent monolayer.[6]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above 300 Ω·cm^2 is generally considered acceptable.[7] The permeability of a paracellular marker like Lucifer yellow can also be assessed.[8]

  • Transport Study (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add 100 µL of a 100 µM solution of this compound in HBSS to the apical (donor) chamber.

    • Add 600 µL of fresh HBSS to the basolateral (receiver) chamber.[7]

    • Incubate the plate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.[8]

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.[6]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber.

B. Liver Microsomal Stability Assay for First-Pass Metabolism

This assay evaluates the susceptibility of this compound to Phase I metabolism by cytochrome P450 enzymes present in liver microsomes.[9][10]

Protocol:

  • Reagents: Human or rat liver microsomes, this compound, NADPH regenerating system, phosphate buffer (pH 7.4), and acetonitrile (for quenching the reaction).[11]

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (0.5 mg/mL protein concentration), 1 µM this compound, and phosphate buffer.[9]

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[11]

  • Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[9][12]

  • Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile.[12]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound (this compound).[12]

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) by plotting the natural logarithm of the percentage of remaining this compound against time.[13]

II. In Vivo Pharmacokinetic Assessment

Animal studies are essential for determining the complete pharmacokinetic profile of this compound.

A. Pharmacokinetic Study in Rodents

Protocol:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.[3]

  • Dosing:

    • Oral Administration: Administer this compound (e.g., 10 mg/kg) dissolved in a suitable vehicle (e.g., corn oil, carboxymethylcellulose) via oral gavage.[3][14]

    • Intravenous Administration: For determining absolute bioavailability, administer a lower dose (e.g., 1-2 mg/kg) of this compound dissolved in a biocompatible solvent via a cannulated vein.[3]

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[15]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound and its potential metabolites from the plasma using liquid-liquid or solid-phase extraction. Quantify the concentrations using a validated LC-MS/MS method.[3][16]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%) calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

III. Data Presentation

Quantitative Data Summary

While specific data for this compound is limited, the following table presents expected and comparative data for related methoxyflavones to provide a reference for experimental outcomes.

Parameter5,7-Dimethoxyflavone (in mice)[14]Methoxyflavones from K. parviflora (in rats)[2]Expected Range for this compound
Oral Dose 10 mg/kg250 mg/kg extract10-50 mg/kg
Cmax (ng/mL) 1870 ± 1190550 - 880500 - 2000
Tmax (h) ~0.51 - 20.5 - 2
t1/2 (h) 3.40 ± 2.803 - 62 - 6
AUC (h*ng/mL) 532 ± 165N/AVariable
Oral Bioavailability (F%) N/A1 - 4< 10%

N/A: Not Available in the cited source.

IV. Visualizations

Experimental Workflows and Signaling Pathways

G cluster_0 In Vitro Bioavailability Assessment ivt_start This compound caco2 Caco-2 Permeability Assay ivt_start->caco2 microsome Liver Microsome Stability Assay ivt_start->microsome papp Calculate Papp caco2->papp clint Calculate Clint & t1/2 microsome->clint absorption Predicted Intestinal Absorption papp->absorption metabolism Predicted First-Pass Metabolism clint->metabolism

Caption: In Vitro Bioavailability Workflow.

G cluster_1 In Vivo Pharmacokinetic Study ivv_start Animal Model (Rats/Mice) dosing Oral/IV Administration of this compound ivv_start->dosing sampling Blood Sample Collection (Time Points) dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_params Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, etc.) analysis->pk_params bioavailability Determine Oral Bioavailability pk_params->bioavailability

Caption: In Vivo Pharmacokinetic Workflow.

G cluster_2 Potential Metabolic Pathway of this compound mf This compound phase1 Phase I Metabolism (CYP450 Enzymes) mf->phase1 demethylation O-Demethylation phase1->demethylation hydroxylation Hydroxylation phase1->hydroxylation metabolites1 7-Hydroxyflavonol & Other Hydroxylated Metabolites demethylation->metabolites1 hydroxylation->metabolites1 phase2 Phase II Metabolism (UGTs, SULTs) metabolites1->phase2 conjugates Glucuronide and Sulfate Conjugates phase2->conjugates excretion Excretion (Urine, Feces) conjugates->excretion

Caption: Predicted Metabolic Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 7-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of the aqueous solubility of 7-Methoxyflavonol.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound, like many flavonoids, possesses a hydrophobic molecular structure with a rigid aromatic backbone. The presence of the methoxy group further contributes to its lipophilic nature, limiting its ability to form favorable interactions with polar water molecules. This inherent hydrophobicity leads to poor aqueous solubility. A predicted Log10 of water solubility for 7-Methoxyflavone is -9.15 mol/L, indicating very low solubility.[1]

Q2: What are the common experimental challenges arising from the poor aqueous solubility of this compound?

A2: The low aqueous solubility of this compound can lead to several experimental issues, including:

  • Precipitation in aqueous buffers: When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer for bioassays, it often precipitates, leading to inaccurate and unreliable results.

  • Low bioavailability: In both in vitro and in vivo studies, poor solubility can result in low and inconsistent bioavailability, making it difficult to achieve therapeutic concentrations at the target site.

  • Difficulties in formulation: Preparing stable and homogeneous aqueous formulations for experimental use can be challenging.

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective methods include:

  • Use of Co-solvents: Dissolving the compound in a water-miscible organic solvent before dilution into an aqueous buffer.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate.

  • pH Adjustment: Modifying the pH of the solution can increase the solubility of some flavonoids, although this is less effective for this compound due to the absence of easily ionizable groups.[2]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer, even with a low percentage of DMSO.

  • Solutions:

    • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (typically <0.5% v/v for cell-based assays) to minimize solvent toxicity.

    • Slow Addition and Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to facilitate rapid dispersion.

    • Gentle Warming: Gently warm the aqueous buffer to 37°C before adding the stock solution. Be cautious, as excessive heat can degrade the compound.

    • Utilize a Solubility Enhancer: For a more robust solution, employ techniques like cyclodextrin complexation or prepare a solid dispersion as detailed in the experimental protocols below.

Issue 2: Inconsistent results in biological assays.

  • Possible Cause: Inconsistent solubility and precipitation of this compound across different experimental setups.

  • Solutions:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment to ensure consistency.

    • Visually Inspect for Precipitation: Before use, carefully inspect all solutions for any signs of precipitation. If present, the solution should be discarded and remade.

    • Quantify the Soluble Fraction: If feasible, quantify the concentration of soluble this compound in your final assay medium using an appropriate analytical method like HPLC to ensure you are working with the intended concentration.

Quantitative Data Summary

The following tables summarize the solubility of 7-Methoxyflavone in various organic solvents and the reported enhancement in aqueous solubility for a structurally similar methoxyflavone using cyclodextrin complexation.

Table 1: Solubility of 7-Methoxyflavone in Organic Solvents

SolventSolubility
Dimethylformamide (DMF)30 mg/mL[3][4]
Dimethyl sulfoxide (DMSO)15 mg/mL[3][4]
Ethanol5 mg/mL[3][4]

Table 2: Example of Solubility Enhancement of a Methoxyflavone using Cyclodextrin Complexation

CompoundEnhancement MethodFold Increase in Water Solubility
5,7-DimethoxyflavoneComplexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)361.8-fold[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted into aqueous buffers for experiments.

Materials:

  • This compound powder

  • High-purity Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

G cluster_workflow Workflow: Co-solvent Stock Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot and Store at -20°C/-80°C dissolve->store

Workflow for preparing a co-solvent stock solution.
Protocol 2: Enhancement of Aqueous Solubility using Cyclodextrin Inclusion Complexation (Freeze-Drying Method)

This protocol details the preparation of a solid, water-soluble inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or other suitable organic solvent)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

  • 0.45 µm syringe filter

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.

  • Dissolve HP-β-CD: In a glass beaker, dissolve the calculated amount of HP-β-CD in deionized water with continuous stirring.

  • Dissolve this compound: In a separate container, dissolve the calculated amount of this compound in a minimal volume of ethanol.

  • Complexation: Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.

  • Equilibration: Seal the beaker and continue to stir the mixture at room temperature for 24-48 hours, protected from light.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any un-complexed, undissolved this compound.

  • Freeze-Drying: Freeze the filtrate (e.g., at -80°C) and then lyophilize for 48 hours or until a dry powder is obtained. The resulting powder is the this compound-HP-β-CD inclusion complex.

G cluster_workflow Workflow: Cyclodextrin Inclusion Complexation dissolve_cd 1. Dissolve HP-β-CD in Water mix 3. Mix Solutions dissolve_cd->mix dissolve_flavonoid 2. Dissolve this compound in Ethanol dissolve_flavonoid->mix stir 4. Stir for 24-48h mix->stir filter 5. Filter stir->filter lyophilize 6. Freeze-Dry filter->lyophilize

Workflow for cyclodextrin inclusion complexation.
Protocol 3: Preparation of a Solid Dispersion of this compound (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion of this compound with a hydrophilic polymer like polyvinylpyrrolidone (PVP) K30 to improve its dissolution rate.

Materials:

  • This compound powder

  • Polyvinylpyrrolidone (PVP) K30 (or other suitable polymer)

  • Volatile organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

Procedure:

  • Dissolution: Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:4 w/w). Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed.

  • Drying: Scrape the solid film from the flask and dry it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder.

G cluster_workflow Workflow: Solid Dispersion Preparation dissolve 1. Dissolve Flavonoid and Polymer evaporate 2. Evaporate Solvent dissolve->evaporate dry 3. Vacuum Dry evaporate->dry pulverize 4. Pulverize dry->pulverize

Workflow for solid dispersion preparation.
Protocol 4: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is for determining the equilibrium aqueous solubility of this compound or its formulations.

Materials:

  • This compound (or formulation)

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

G cluster_workflow Workflow: Aqueous Solubility Determination add_excess 1. Add Excess Compound to Buffer shake 2. Shake for 24-48h add_excess->shake centrifuge 3. Centrifuge shake->centrifuge filter 4. Filter Supernatant centrifuge->filter quantify 5. Quantify by HPLC filter->quantify

Workflow for aqueous solubility determination.

References

7-Methoxyflavonol stability issues in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Methoxyflavonol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in DMSO and aqueous solutions. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Precipitation or Cloudiness in Solution

  • Question: My this compound solution, particularly in aqueous media, has become cloudy or shows visible precipitate. What is the cause and how can I fix it?

  • Answer: This is a common issue due to the low aqueous solubility of many flavonoids, including this compound.

    • Possible Cause 1: Concentration Exceeds Solubility Limit. When diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium, the final concentration of this compound may exceed its solubility limit in the aqueous environment, causing it to precipitate.

      • Solution:

        • Ensure the final concentration of DMSO in your aqueous solution is kept low (typically ≤0.5%) to minimize its impact on cell viability and experimental outcomes.[1][2]

        • When preparing working solutions, add the DMSO stock drop-wise to the pre-warmed (37°C) aqueous medium while vortexing to facilitate better mixing and reduce the chances of precipitation.[3]

        • Consider using a lower final concentration of this compound if possible.

    • Possible Cause 2: Poor Quality or "Wet" DMSO. DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water in your DMSO stock can reduce the solubility of hydrophobic compounds like this compound.

      • Solution:

        • Use anhydrous, high-purity DMSO, preferably from a freshly opened bottle.

        • Store DMSO in a tightly sealed container in a dry environment to prevent moisture absorption.

    • Possible Cause 3: Precipitation upon Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution can lead to precipitation as the compound may not fully redissolve each time.

      • Solution:

        • Aliquot your stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[4]

        • If you observe a precipitate after thawing, gently warm the solution to 37°C and vortex until the compound is fully redissolved before use.

Issue 2: Color Change in Solution

  • Question: My this compound solution has turned yellow or brown over time. What does this indicate?

  • Answer: A color change is often a sign of chemical degradation, specifically oxidation.

    • Possible Cause: Oxidation. Flavonoids are susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, oxygen, and alkaline pH. The phenolic hydroxyl groups can be oxidized to form quinones, which can then polymerize to form colored compounds.

      • Solution:

        • Prepare fresh solutions before each experiment whenever possible.[5]

        • Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4]

        • If storing solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing to displace oxygen.[4]

        • Store solutions at a low temperature (-20°C or -80°C) to slow down the degradation process.[5]

Issue 3: Inconsistent or Decreased Biological Activity

  • Question: I am observing inconsistent results or a loss of biological activity in my experiments with this compound over time. What could be the reason?

  • Answer: This issue is often linked to the degradation of the compound in your stock or working solutions.

    • Possible Cause 1: Compound Degradation. As mentioned, this compound can degrade due to factors like light, temperature, and pH. This degradation will lead to a lower effective concentration of the active compound.

      • Solution:

        • Follow the storage and handling best practices outlined above to minimize degradation.

        • Perform a stability study of this compound in your specific experimental medium and conditions to understand its stability over the duration of your experiment.[5]

        • For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.[1]

    • Possible Cause 2: Cellular Metabolism. If you are working with cell-based assays, the cells themselves can metabolize this compound over time, leading to a decrease in the parent compound's concentration.

      • Solution:

        • You can analyze the cell culture media over time using techniques like HPLC or LC-MS to determine if the parent flavonoid is being metabolized.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended way to prepare a stock solution of this compound?

    • A1: Due to its poor aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. For example, to prepare a 10 mM stock solution, dissolve an appropriate amount of this compound powder in anhydrous DMSO. Ensure the compound is fully dissolved; gentle warming (37°C) and vortexing can aid this process.

  • Q2: What are the ideal storage conditions for solid this compound and its solutions?

    • A2:

      • Solid Form: For long-term storage, keep the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.

      • DMSO Stock Solutions: Aliquot into single-use vials and store at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[4] Always protect from light.

      • Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment. Avoid storing aqueous solutions for extended periods.

  • Q3: How does pH affect the stability of this compound in aqueous solutions?

    • A3: While specific data for this compound is limited, flavonoids are generally more stable in acidic conditions (pH < 7) and are more prone to degradation in neutral to alkaline solutions. The hydroxyl groups can become deprotonated at higher pH, making the molecule more susceptible to oxidation.[4]

  • Q4: How can I check the purity and stability of my this compound solution?

    • A4: The most reliable way to assess the purity and stability of your solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the parent compound from any degradation products, allowing you to quantify the amount of this compound remaining over time. The appearance of new peaks or a decrease in the area of the main peak in the chromatogram indicates degradation.

Data Presentation

The following tables present hypothetical stability data for this compound under various conditions to illustrate potential degradation trends. Note: This data is for illustrative purposes only and should be confirmed experimentally.

Table 1: Hypothetical Stability of this compound (10 µM) in Aqueous Buffer at Different pH Values and Temperatures over 24 Hours.

pHTemperature% Remaining after 8 hours% Remaining after 24 hours
5.04°C98%95%
5.025°C (Room Temp)92%85%
7.44°C95%88%
7.425°C (Room Temp)85%70%
7.437°C75%55%
8.525°C (Room Temp)70%45%

Table 2: Hypothetical Stability of this compound (10 mM) in DMSO Stock Solution at Different Storage Conditions.

Storage Condition% Remaining after 1 Month% Remaining after 3 Months% Remaining after 6 Months
Room Temperature (in light)80%60%40%
Room Temperature (in dark)95%85%75%
4°C (in dark)99%97%94%
-20°C (in dark)>99%>99%98%
-80°C (in dark)>99%>99%>99%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber vials

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

    • Weigh the desired amount of the compound using an analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Optimization may be required for your specific instrumentation.

  • Instrumentation and Conditions:

    • HPLC System: With a UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with a low percentage of B and increase over time).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by a UV scan of this compound (flavonoids typically have strong absorbance between 250-380 nm).[5]

    • Injection Volume: 10 µL.

  • Procedure for Stability Study:

    • Prepare a working solution of this compound in the desired solvent (e.g., DMSO, aqueous buffer, cell culture medium) at a known concentration.

    • Dispense the solution into multiple amber HPLC vials.

    • Store the vials under the desired stress conditions (e.g., different temperatures, pH, light exposure).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), retrieve a vial from each condition.

    • Analyze the samples immediately by HPLC.

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent compound to the peak area at time zero.

Visualizations

G Troubleshooting Workflow for this compound Precipitation start Precipitation or Cloudiness Observed in Aqueous Solution check_conc Is the final concentration too high? start->check_conc check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No action_lower_conc Action: Lower the final concentration of this compound. check_conc->action_lower_conc Yes check_dissolution Was the DMSO stock fully dissolved? check_dmso->check_dissolution No action_reduce_dmso Action: Reduce the final DMSO concentration. check_dmso->action_reduce_dmso Yes check_mixing Was the dilution performed correctly (drop-wise with vortexing)? check_dissolution->check_mixing Yes action_redissolve Action: Gently warm (37°C) and vortex the stock solution. check_dissolution->action_redissolve No action_improve_mixing Action: Improve the dilution technique. check_mixing->action_improve_mixing No end_node Stable Solution check_mixing->end_node Yes action_lower_conc->check_dmso action_reduce_dmso->check_dissolution action_redissolve->check_mixing action_improve_mixing->end_node

Caption: Troubleshooting workflow for addressing precipitation issues with this compound in aqueous solutions.

G Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Concentrated Stock Solution in Anhydrous DMSO prep_working Prepare Working Solution in Desired Solvent (e.g., Aqueous Buffer) prep_stock->prep_working store_conditions Store Aliquots Under Various Conditions (e.g., Temp, pH, Light) prep_working->store_conditions sample_timepoint Sample at Defined Time Points (e.g., 0, 2, 4, 8, 24h) store_conditions->sample_timepoint hplc_analysis Analyze Samples by Stability-Indicating HPLC sample_timepoint->hplc_analysis calc_remaining Calculate % Remaining of Parent Compound hplc_analysis->calc_remaining plot_kinetics Plot Degradation Kinetics calc_remaining->plot_kinetics

Caption: A general experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing 7-Methoxyflavonol Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing 7-Methoxyflavonol dosage for in vivo studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting dose for this compound in mice for in vivo studies?

A1: Based on available literature for this compound and structurally similar flavonoids, a starting dose in the range of 4 to 50 mg/kg body weight is a reasonable starting point for efficacy studies in mice. For instance, studies on a similar compound, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, have shown neuroprotective effects at doses of 4 and 8 mg/kg/day administered intraperitoneally.[1] Another study investigating the anti-inflammatory effects of a related methoxyflavone used oral administration.[2] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and disease indication.

Q2: What is the most appropriate route of administration for this compound in vivo?

A2: The choice of administration route depends on the experimental goals, such as desired bioavailability and target organ. Common routes for flavonoids like this compound are:

  • Intraperitoneal (i.p.) Injection: This route is often used for initial efficacy studies as it bypasses first-pass metabolism in the liver, potentially leading to higher systemic exposure. Dosages for this compound in antinociceptive studies have ranged from 30 to 300 μmol/kg via i.p. injection.[3][4]

  • Oral Gavage (p.o.): This route is more clinically relevant for compounds intended for oral administration in humans. However, the oral bioavailability of flavonoids can be low and variable.[5] Methylated flavones like this compound are thought to have improved metabolic stability and intestinal absorption compared to their hydroxylated counterparts.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound has low water solubility, necessitating the use of a suitable vehicle for administration.

  • For Intraperitoneal Injection: A common vehicle is a solution containing a small percentage of an organic solvent like DMSO or DMA, further diluted with saline or a mixture of polyethylene glycol (PEG) and propylene glycol (PG). It is critical to keep the concentration of the organic solvent low (typically <10%) to avoid toxicity.

  • For Oral Gavage: A suspension in 0.5% or 1% w/v carboxymethylcellulose (CMC-Na) in sterile water is a widely accepted vehicle.[6][7] It is essential to ensure a uniform suspension through vortexing or sonication before each administration.

Q4: What are the known biological activities and mechanisms of action of this compound?

A4: In vivo and in vitro studies have suggested several biological activities for this compound and related methoxyflavones:

  • Anti-inflammatory effects: Methoxyflavones may exert anti-inflammatory actions by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), potentially through the modulation of NF-κB and MAPK signaling pathways.[8][9]

  • Neuroprotective effects: Studies have shown that related methoxyflavanones can upregulate brain-derived neurotrophic factor (BDNF) and increase the phosphorylation of cAMP-response element-binding protein (CREB), which are crucial for neuronal survival and plasticity.[1]

  • Antinociceptive (analgesic) effects: this compound has demonstrated peripheral antinociceptive activity in mouse models of chemical-induced pain.[3][4]

  • Aromatase inhibition: 7-Methoxyflavone has been shown to be an inhibitor of the enzyme aromatase, which is involved in estrogen synthesis.[10]

Troubleshooting Guides

Issue 1: Inconsistent or no observable effect at the initial doses.

  • Possible Cause:

    • Low Bioavailability: The compound may have poor absorption or be rapidly metabolized. Methylation of flavonoids generally improves bioavailability, but it can still be a limiting factor.

    • Suboptimal Dosage: The initial dose may be too low to reach therapeutic concentrations at the target site.

    • Compound Precipitation: The compound may be precipitating out of the vehicle, leading to inconsistent dosing.

  • Troubleshooting Steps:

    • Dose Escalation: Systematically increase the dose in subsequent experimental groups.

    • Pharmacokinetic Studies: If feasible, conduct a pilot pharmacokinetic study to measure the plasma and tissue concentrations of this compound over time after administration. This will provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile.

    • Optimize Formulation: Ensure the compound is fully dissolved or forms a stable, uniform suspension in the chosen vehicle. Sonication or gentle heating may aid dissolution, but stability under these conditions should be verified. For suspensions, ensure thorough mixing immediately before each administration.

    • Consider a Different Administration Route: If oral bioavailability is found to be very low, consider using intraperitoneal injection for initial efficacy studies to bypass first-pass metabolism.

Issue 2: Signs of toxicity in the animals (e.g., weight loss, lethargy).

  • Possible Cause:

    • Vehicle Toxicity: The vehicle itself, especially if it contains organic solvents, may be causing adverse effects.

    • Compound Toxicity: The administered dose of this compound may be too high.

    • Acute Toxicity from Rapid Administration: Too rapid injection or gavage can cause distress or injury.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a group of animals that receives only the vehicle to distinguish between vehicle- and compound-related toxicity.

    • Reduce Dose: Lower the dose of this compound in subsequent experiments.

    • Refine Administration Technique: Ensure that oral gavage is performed correctly to avoid esophageal or gastric injury. For intraperitoneal injections, ensure the needle is inserted into the peritoneal cavity and not into an organ. Administer the formulation slowly.

    • Acute Toxicity Study: Conduct a preliminary acute toxicity study to determine the maximum tolerated dose (MTD).

Quantitative Data Summary

Table 1: Summary of In Vivo Dosages for this compound and Related Compounds in Mice.

CompoundAnimal ModelAdministration RouteDosage RangeObserved EffectReference
7-MethoxyflavoneMouseIntraperitoneal30 - 300 µmol/kgAntinociceptive[3][4]
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanoneMouse (D-galactose-induced aging)Intraperitoneal4 and 8 mg/kg/dayNeuroprotective[1]
5,7-dimethoxyflavoneMouse (LPS-induced neuroinflammation)Oral Gavage10, 20, and 40 mg/kgNeuroprotective[11]
3',4',7,8-tetrahydroxy-3-methoxyflavoneMouse (thermal-induced pain)Not specified2.5, 5, 10, and 15 mg/kgAnalgesic[12][13][14][15]
4',6,7-trihydroxy-5-methoxyflavoneMouse (LPS-induced peritonitis)OralNot specifiedAnti-inflammatory[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Materials:

    • This compound powder

    • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

    • Sterile microcentrifuge tubes or glass vials

    • Vortex mixer and/or sonicator

    • Analytical balance

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals.

    • Weigh the calculated amount of this compound powder accurately.

    • Prepare the 0.5% CMC-Na vehicle by dissolving 0.5 g of CMC-Na in 100 mL of sterile water. Gentle heating and stirring may be required for complete dissolution. Allow the solution to cool to room temperature.

    • Add a small volume of the 0.5% CMC-Na vehicle to the this compound powder and triturate to form a smooth paste.

    • Gradually add the remaining volume of the vehicle to the paste while continuously vortexing or sonicating to ensure a uniform suspension.

    • Visually inspect the suspension for any large aggregates.

    • Prepare the suspension fresh on the day of the experiment.

    • Vortex the suspension thoroughly immediately before each administration to ensure dose uniformity.

Protocol 2: In Vivo Anti-inflammatory Study using a Carrageenan-Induced Paw Edema Model in Mice

  • Animals and Acclimatization:

    • Use male or female mice (e.g., BALB/c, 6-8 weeks old).

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

    • Provide ad libitum access to food and water.

  • Experimental Groups (n=6-8 animals per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na, p.o.)

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Procedure:

    • Administer the vehicle, positive control, or this compound by oral gavage one hour before the induction of inflammation.

    • Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.

    • Induce inflammation by injecting 50 µL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Efficacy Testing cluster_prep Preparation cluster_admin Administration & Induction cluster_eval Evaluation cluster_analysis Analysis prep_compound Prepare this compound Suspension administer Oral Gavage Administration (Vehicle, Positive Control, 7-MF) prep_compound->administer prep_animals Animal Acclimatization (1 week) prep_animals->administer induce Induce Pathology (e.g., Carrageenan Injection) administer->induce measure Measure Outcomes (e.g., Paw Edema, Behavioral Tests) induce->measure collect Sample Collection (Blood, Tissues) measure->collect biochem Biochemical Analysis (e.g., ELISA for Cytokines) collect->biochem histology Histological Analysis collect->histology data_analysis Data Analysis & Interpretation biochem->data_analysis histology->data_analysis signaling_pathway Putative Signaling Pathways Modulated by this compound cluster_inflammation Inflammatory Response cluster_neuroprotection Neuroprotection LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines CREB CREB pCREB p-CREB CREB->pCREB Phosphorylation BDNF BDNF pCREB->BDNF Upregulation NeuronalSurvival Neuronal Survival & Plasticity BDNF->NeuronalSurvival MF This compound MF->NFkB Inhibition MF->MAPK Inhibition MF->pCREB Activation

References

Technical Support Center: Overcoming 7-Methoxyflavonol Interference in Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address interference from 7-Methoxyflavonol in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound (also known as 3-hydroxy-7-methoxyflavone) is a flavonoid compound.[1] Like many flavonoids, its aromatic structure can lead to intrinsic fluorescence (autofluorescence), where the compound itself emits light upon excitation. This can create a high background signal that masks the specific signal from your assay's fluorophore, potentially leading to false-positive results. Additionally, this compound may absorb light at the excitation or emission wavelengths of your assay's fluorophore, a phenomenon known as quenching, which can lead to false-negative results.

Q2: What are the likely excitation and emission wavelengths of this compound?

Q3: How can I determine if this compound is interfering with my assay?

To determine if this compound is causing interference, you should run the following controls:

  • Compound-only control: Prepare a sample containing your assay buffer and this compound at the same concentration used in your experiment, but without the fluorescent probe. A high signal in this control indicates that this compound is autofluorescent.

  • Fluorophore-only control vs. Fluorophore + Compound: Compare the signal from a sample containing only your fluorescent probe to a sample with both the probe and this compound. A significant decrease in signal in the presence of the compound suggests quenching.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating interference from this compound.

Problem 1: High background fluorescence observed in the presence of this compound.

This is likely due to the intrinsic fluorescence of this compound.

Solution Workflow:

start High Background Signal spectral_shift Option 1: Spectral Shift (Use Red-Shifted Dyes) start->spectral_shift trf Option 2: Time-Resolved Fluorescence (TRF/HTRF) start->trf spectral_unmixing Option 3: Spectral Unmixing start->spectral_unmixing quenching Option 4: Chemical Quenching start->quenching end Interference Mitigated spectral_shift->end trf->end spectral_unmixing->end quenching->end

Figure 1. Decision workflow for addressing high background fluorescence.

Detailed Solutions:

Mitigation StrategyPrincipleAdvantagesDisadvantagesBest For
Spectral Shift Utilize fluorophores with excitation and emission spectra that do not overlap with those of this compound. Red-shifted dyes (excitation > 600 nm, emission > 650 nm) are often effective as flavonoid autofluorescence is typically in the blue-green region.Simple to implement if suitable alternative probes are available.May require purchasing new reagents and instrumentation capable of far-red detection.Assays where red-shifted probes are commercially available and compatible with the experimental setup.
Time-Resolved Fluorescence (TRF) / HTRF® This technique uses lanthanide-based fluorophores with long fluorescence lifetimes. A time delay is introduced between excitation and detection, allowing the short-lived background fluorescence from this compound to decay before the specific signal is measured.[5][6][7][8][9][10][11][12]High signal-to-background ratio; robust against compound interference.[10][12]Requires specific instrumentation and specialized, often more expensive, reagents.High-throughput screening (HTS) of kinase and GPCR inhibitors.[5][6][7][8][9][10][12]
Spectral Unmixing This computational method separates the emission spectra of multiple fluorophores, including the autofluorescence spectrum of this compound, from the mixed signal.[13][14][15][16][17]Can precisely remove the interfering signal.[13][14][15][16][17]Requires a confocal microscope or flow cytometer with a spectral detector and appropriate software.[13][14][15][16][17]Complex samples with multiple overlapping fluorescent signals.[13][14][15][16][17]
Chemical Quenching Use of a chemical agent to reduce the autofluorescence of the sample.Can be effective for strong autofluorescence.May also quench the signal from the specific fluorophore; requires careful optimization.Fixed-cell or tissue-based assays with very high autofluorescence.
Problem 2: Lower than expected fluorescence signal in the presence of this compound.

This is likely due to fluorescence quenching by this compound.

Solution Workflow:

start Low Signal (Quenching) concentration Option 1: Lower Compound Concentration start->concentration probe Option 2: Change Fluorophore start->probe fp Option 3: Fluorescence Polarization (FP) start->fp end Interference Mitigated concentration->end probe->end fp->end

Figure 2. Decision workflow for addressing fluorescence quenching.

Detailed Solutions:

Mitigation StrategyPrincipleAdvantagesDisadvantagesBest For
Lower Compound Concentration Reducing the concentration of this compound can decrease the quenching effect.Simple to implement.May not be feasible if a high concentration of the compound is required for its biological effect.Initial experiments to confirm quenching and determine a non-interfering concentration range.
Change Fluorophore Select a different fluorophore that is less susceptible to quenching by this compound.Can completely eliminate the quenching effect.May require re-optimization of the assay.Assays where alternative fluorophores with different chemical properties are available.
Fluorescence Polarization (FP) This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is less sensitive to quenching that affects fluorescence intensity.[18][19][20][21]Robust against quenching and provides information on molecular binding.[18][19][20][21]Requires a fluorescently labeled ligand and an instrument capable of measuring fluorescence polarization.Kinase and other enzyme inhibitor screening assays that involve binding events.[18][19][20][21]

Experimental Protocols

Protocol 1: Spectral Unmixing for this compound Autofluorescence

This protocol outlines the general steps for using spectral unmixing to separate the autofluorescence of this compound from the signal of your specific fluorophore.[13]

  • Prepare Control Samples:

    • Unstained Control: Cells or sample matrix without any fluorescent labels. This will be used to acquire the autofluorescence spectrum of the sample, which may be exacerbated by this compound.

    • Compound Control: Cells or sample matrix treated with this compound at the experimental concentration. This provides the specific autofluorescence spectrum of the compound in the experimental context.

    • Single-Stained Controls: Samples labeled with each of your fluorescent probes individually.

  • Acquire Reference Spectra:

    • Using a spectral confocal microscope or flow cytometer, acquire the emission spectrum for each control sample.

  • Acquire Experimental Image/Data:

    • Image or run your fully stained experimental sample containing this compound across the desired emission range (lambda stack).

  • Perform Linear Unmixing:

    • Use the software's linear unmixing algorithm to apply the reference spectra to your experimental data. The software will computationally separate the mixed signals.[13]

  • Analyze Separated Signals:

    • The output will be separate images or data channels for each of your fluorophores and for the autofluorescence from this compound.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol provides a general workflow for a kinase activity assay using HTRF®, which is well-suited for screening inhibitors like this compound.[9]

  • Prepare Reagents:

    • Dilute the kinase, substrate (e.g., biotinylated peptide), and ATP in the supplemented enzymatic buffer.

    • Dilute the detection reagents (e.g., Streptavidin-XL665 and anti-phospho-antibody labeled with Europium cryptate) in the detection buffer containing EDTA to stop the reaction.

  • Enzymatic Reaction:

    • In a 384-well plate, dispense the enzymatic buffer.

    • Add the substrate and the kinase.

    • Add this compound at various concentrations (or other inhibitors).

    • Initiate the reaction by adding ATP.

    • Seal the plate and incubate at room temperature for the desired time, depending on the kinase activity.

  • Detection:

    • Add the pre-mixed detection reagents to stop the reaction and label the phosphorylated substrate.

    • Seal the plate and incubate for at least 60 minutes at room temperature.

  • Read Plate:

    • Read the plate on an HTRF®-compatible reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio (665 nm / 620 nm) to determine the level of substrate phosphorylation.

Protocol 3: Fluorescence Polarization (FP) Kinase Inhibitor Assay

This protocol describes a competitive FP assay to screen for kinase inhibitors like this compound.[19][20]

  • Reagent Preparation:

    • Prepare a solution of the kinase and a fluorescently labeled tracer (a ligand that binds to the kinase's active site) in FP assay buffer.

    • Prepare serial dilutions of this compound.

  • Assay Setup:

    • In a 384-well, low-volume black plate, add the this compound dilutions.

    • Add the kinase-tracer mixture to all wells.

    • Include controls with no inhibitor (maximum polarization) and no kinase (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-3 hours), protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters for your fluorophore.

  • Data Analysis:

    • Inhibition of the tracer-kinase binding by this compound will result in a decrease in fluorescence polarization. Plot the polarization values against the inhibitor concentration to determine the IC50.

Signaling Pathway and Experimental Workflow Diagrams

Kinase Inhibition Assay Workflow

start Start: Prepare Reagents plate Dispense Kinase, Fluorescent Substrate/Tracer, and this compound into Microplate start->plate atp Initiate Reaction with ATP (for activity assays) plate->atp incubate Incubate to Allow Binding/Reaction atp->incubate read Read Fluorescence Signal (Intensity, Polarization, or TRF) incubate->read analyze Analyze Data to Determine Inhibition read->analyze end End: IC50 Determination analyze->end

Figure 3. General experimental workflow for a kinase inhibition assay.

Aromatase Inhibition Assay Workflow

start Start: Prepare Reagents plate Dispense Aromatase Enzyme, Fluorogenic Substrate, and this compound into Microplate start->plate nadph Initiate Reaction with NADPH plate->nadph incubate Incubate at 37°C nadph->incubate read Read Fluorescence Intensity incubate->read analyze Analyze Data to Determine Inhibition read->analyze end End: IC50 Determination analyze->end

Figure 4. Workflow for a fluorometric aromatase inhibitor screening assay.

Troubleshooting Logic for Assay Interference

start Assay Signal Anomaly with this compound control_check Run Controls: - Compound Only - Fluorophore ± Compound start->control_check autofluorescence High Signal in Compound Control? (Autofluorescence) control_check->autofluorescence Yes quenching Low Signal with Compound? (Quenching) control_check->quenching Yes no_interference No Significant Change (Interference Unlikely) control_check->no_interference No mitigate_af Mitigate Autofluorescence: - Red-Shifted Dyes - TRF/HTRF - Spectral Unmixing autofluorescence->mitigate_af Yes mitigate_q Mitigate Quenching: - Lower Concentration - Different Fluorophore - FP Assay quenching->mitigate_q Yes proceed Proceed with Optimized Assay no_interference->proceed mitigate_af->proceed mitigate_q->proceed

Figure 5. Logical workflow for troubleshooting this compound interference.

References

troubleshooting poor yield in 7-Methoxyflavonol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Methoxyflavonol synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis of this compound, with a primary focus on resolving poor yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Overall Low Yield of this compound

Q: My overall yield for the this compound synthesis is significantly lower than expected. What are the common causes and how can I address them?

A: Low or no yield is a frequent challenge in flavone synthesis and can arise from several factors throughout the synthetic process. Here are the primary areas to investigate:

  • Incomplete Reactions: The initial condensation or the final cyclization step may not have proceeded to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.[1][2]

  • Side Reactions: The formation of unwanted byproducts can significantly consume starting materials and reduce the yield of the desired this compound.[2] Common side reactions depend on the synthetic route employed (see Issues 3 & 4).

  • Product Degradation: Flavonoids can be sensitive to harsh reaction conditions.[2] High temperatures or highly acidic/basic conditions can lead to the decomposition of the final product. It is advisable to use moderate conditions where possible.

  • Purification Losses: A significant portion of the product can be lost during the workup and purification stages, such as recrystallization or column chromatography.[2] Optimizing your purification strategy is key to maximizing recovery (see Issue 5).

Issue 2: Problems with the Allan-Robinson Reaction

Q: I am using the Allan-Robinson reaction to synthesize this compound, but the yield is poor. What specific parameters should I optimize?

A: The Allan-Robinson reaction involves condensing an o-hydroxyaryl ketone with an aromatic anhydride and its sodium salt to form the flavone.[3][4][5] To improve the yield, consider the following:

  • Reagent Quality: Ensure that all reagents, particularly the anhydride, are pure and dry. The presence of moisture can lead to the hydrolysis of the anhydride and other intermediates.[6]

  • Reaction Temperature: This reaction often requires high temperatures to proceed efficiently.[1] However, excessively high temperatures can lead to degradation. A careful optimization of the reaction temperature is necessary.

  • Reaction Time: Monitor the reaction by TLC to determine the optimal duration. Prolonging the reaction unnecessarily can increase the formation of byproducts.[7]

  • Anhydride Choice: Ensure you are using an aromatic anhydride. The use of an aliphatic anhydride can result in the formation of coumarins as the major byproduct, significantly lowering the flavone yield.[1][3]

Issue 3: Inefficient Oxidative Cyclization of the Chalcone Intermediate

Q: I have successfully synthesized the 2'-hydroxychalcone intermediate, but the subsequent oxidative cyclization to this compound is inefficient. How can I improve this step?

A: The oxidative cyclization of a chalcone is a critical step in many flavone synthesis routes.[2] If this step is providing a low yield, consider these points:

  • Choice of Oxidizing Agent: The effectiveness of the oxidizing agent is highly dependent on the specific substrate. Common oxidants for this transformation include iodine in dimethyl sulfoxide (DMSO), selenium dioxide, or hydrogen peroxide.[1][2] The I₂-DMSO system is a widely used and often effective choice.[1]

  • Solvent System: The solvent can influence the reaction rate and solubility of the reactants. DMSO is a common solvent for this cyclization, but other high-boiling point solvents can also be explored.[8]

  • Temperature Control: The reaction may require heating to proceed. Running the reaction at reflux is common, but the optimal temperature should be determined experimentally to balance reaction rate with potential product degradation.[1]

Issue 4: Formation of a Flavanone Instead of the Desired Flavone

Q: My reaction is producing the corresponding 7-Methoxyflavanone instead of the this compound. How can I promote the formation of the flavone?

A: Flavanones are common intermediates in the synthesis of flavones.[1] Their presence indicates that the oxidation step is incomplete. Here are two approaches to resolve this:

  • Two-Step Approach: Isolate the flavanone intermediate. You can then subject it to a separate, optimized oxidation step to convert it into the desired flavone.[1]

  • One-Pot Optimization: Adjust the conditions of your initial synthesis to favor the formation of the flavone. This can involve increasing the amount of the oxidizing agent, prolonging the reaction time, or increasing the reaction temperature to drive the dehydrogenation of the flavanone intermediate.[1]

Issue 5: Difficulty in Purifying the Final Product

Q: I am having trouble purifying this compound from the crude reaction mixture. What are the recommended purification techniques?

A: Proper purification is essential for obtaining high-purity this compound and can significantly impact the final isolated yield.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[9] A suitable solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures. Ethanol is often a good starting point for flavonoids.[9]

  • Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography is the standard technique.[1][9]

    • Stationary Phase: Silica gel is the most common stationary phase for flavonoid purification.[10]

    • Mobile Phase: A gradient of hexane and ethyl acetate is frequently used to elute methoxyflavones from a silica gel column.[10] For more polar impurities, a system like dichloromethane/methanol might be necessary.[10]

  • Common Impurities: Be aware of potential impurities to guide your purification strategy. These can include unreacted starting materials, intermediate products like the 1,3-diketone (in the Baker-Venkataraman route) or the 2'-hydroxychalcone, and side-products such as aurones.[2]

Quantitative Data Summary

The yield of flavonoids can vary significantly based on the chosen synthetic pathway and reaction conditions. The table below presents examples of yields achieved for structurally similar flavonoids, which can serve as a benchmark for optimizing your this compound synthesis.

Product NameSynthetic MethodCatalyst/SolventYield (%)Reference
7-Hydroxy-4'-methoxyflavoneOxidative cyclization of a chalcone intermediateI₂ / DMSO88.31%[11]
7-Hydroxy-4'-methoxyflavanoneCyclization of a chalcone intermediateH₂SO₄ / Ethanol56.67%[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Allan-Robinson Reaction

This protocol is a general procedure based on the principles of the Allan-Robinson reaction.[3][4]

  • Reactant Mixture: In a round-bottom flask, combine the o-hydroxyaryl ketone (e.g., 2-hydroxy-4-methoxyacetophenone, 1 equivalent), the aromatic anhydride (e.g., benzoic anhydride, 2.5-3 equivalents), and the sodium salt of the corresponding aromatic acid (e.g., sodium benzoate, 1 equivalent).

  • Reaction: Heat the mixture to a high temperature (typically 180-200 °C) for several hours (e.g., 4-6 hours).

  • Hydrolysis: After cooling, treat the reaction mixture with a solution of sodium hydroxide to hydrolyze the excess anhydride and any ester intermediates. Heat the mixture at reflux for a short period (e.g., 30 minutes).

  • Workup: Cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the crude flavone.

  • Purification: Filter the crude product, wash it with water, and dry it. Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]

Protocol 2: Synthesis of this compound via Oxidative Cyclization of a Chalcone

This protocol is based on the common method of synthesizing flavones from chalcone precursors.[2][11]

Step A: Synthesis of the Chalcone Intermediate

  • Condensation: Dissolve the o-hydroxyaryl ketone (e.g., 2-hydroxy-4-methoxyacetophenone, 1 equivalent) and an appropriate aromatic aldehyde in a solvent such as ethanol.

  • Base Catalysis: Add a strong base (e.g., a concentrated solution of NaOH or KOH) to the mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction.[7]

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Workup: Pour the reaction mixture into cold water and acidify to precipitate the crude chalcone. Filter, wash with water, and dry the product.

Step B: Oxidative Cyclization to this compound

  • Reaction Mixture: Dissolve the synthesized chalcone (1 equivalent) in a high-boiling point solvent like DMSO.

  • Oxidation: Add the oxidizing agent, such as iodine (I₂, typically 1 equivalent), to the solution.[11]

  • Heating: Heat the mixture at reflux for several hours (e.g., 3 hours) until the chalcone is consumed (monitor by TLC).[11]

  • Workup: Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine. The crude flavone will precipitate.

  • Purification: Filter the solid product, wash thoroughly with water, and dry. Purify the crude this compound by recrystallization or column chromatography.[9][10]

Visual Guides

Troubleshooting Flowchart

G start Poor Yield of this compound check_reaction Monitor Reaction by TLC: Is Starting Material Consumed? start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_byproducts Analyze Crude Product: Are Significant Byproducts Present? check_reaction->check_byproducts Yes extend_time Action: - Extend Reaction Time - Increase Temperature Moderately incomplete_reaction->extend_time extend_time->check_reaction side_reactions Significant Side Reactions check_byproducts->side_reactions Yes check_purification Evaluate Purification Step: Is Mass Balance Low? check_byproducts->check_purification No optimize_conditions Action: - Check Reagent Purity (anhydrous) - Lower Temperature - Optimize Stoichiometry side_reactions->optimize_conditions optimize_conditions->start purification_loss High Purification Loss check_purification->purification_loss Yes success Yield Improved check_purification->success No optimize_purification Action: - Optimize Recrystallization Solvent - Refine Chromatography (Solvent System, Gradient) purification_loss->optimize_purification optimize_purification->success

Caption: Troubleshooting workflow for addressing poor yield in this compound synthesis.

Synthesis Pathway Diagram

G ketone 2-Hydroxy-4-methoxy- acetophenone chalcone Intermediate: 2'-Hydroxy-4'-methoxy- chalcone ketone->chalcone label_step1 Claisen-Schmidt Condensation (Base-catalyzed) aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->chalcone flavonol Final Product: This compound chalcone->flavonol Oxidative Cyclization (e.g., I₂ in DMSO)

References

Technical Support Center: 7-Methoxyflavonol Extraction from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges and methodologies associated with the extraction of 7-Methoxyflavonol from natural sources. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My extraction protocol is resulting in a very low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Inadequate Solvent Selection: this compound is a moderately polar compound. The choice of solvent is critical for efficient extraction.[1][2] Highly polar solvents like water may not be effective, while non-polar solvents might fail to extract the compound efficiently.

      • Solution: Employ solvents of intermediate polarity such as ethanol, methanol, or acetone.[3] Aqueous mixtures of these solvents (e.g., 80% ethanol) can also be effective.[4] For methoxyflavones, higher concentrations of ethanol (e.g., 95%) have been shown to yield a higher content of the target compounds.[5][6]

    • Insufficient Cell Wall Disruption: The plant matrix can prevent the solvent from accessing the target compound.

      • Solution: Ensure the plant material is dried and finely ground to increase the surface area for solvent interaction.[7] Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve cell wall disruption.[3]

    • Suboptimal Extraction Parameters: Factors such as extraction time, temperature, and the solvent-to-solid ratio play a crucial role.

      • Solution: Optimize these parameters. For UAE, an extraction time of around 16 minutes has been shown to be optimal for total methoxyflavone content.[5][8] A higher solvent-to-solid ratio (e.g., 50 mL/g) can also enhance extraction efficiency.[5] However, be mindful that prolonged extraction times or excessively high temperatures can lead to degradation.[9]

    • Degradation of this compound: Flavonoids can be sensitive to pH, light, and temperature.

      • Solution: Maintain a slightly acidic to neutral pH during extraction.[3] Protect the extraction mixture from direct light and avoid excessive heat.[9]

A decision tree for troubleshooting low extraction yields is presented below.

G A Low Yield Detected? B Is Solvent Polarity Optimal? A->B C Is Time/Temperature Sufficient? B->C Yes F Adjust solvent system (e.g., increase ethanol concentration) B->F No D Is Sample Preparation Adequate? C->D Yes G Increase extraction time or apply gentle heat C->G No E Is Solvent:Solid Ratio High Enough? D->E Yes H Ensure material is finely ground D->H No I Increase solvent volume relative to plant material E->I No J Optimized Yield E->J Yes F->C G->D H->E I->J

Decision tree for troubleshooting low extraction yields.

Issue 2: Purity Concerns and Co-extraction of Impurities

  • Question: My this compound extract contains a significant amount of impurities, such as chlorophyll and other flavonoids. How can I improve the purity?

  • Answer: Co-extraction of impurities is a common challenge. Here are some strategies to enhance the purity of your extract:

    • Pre-extraction/Defatting: For plant materials rich in lipids and pigments like chlorophyll, a pre-extraction step with a non-polar solvent like n-hexane can be very effective. This will remove non-polar impurities before the main extraction.[8]

    • Solvent Partitioning: After the initial extraction, liquid-liquid partitioning can be used to separate compounds based on their polarity. For instance, partitioning the crude extract between a non-polar solvent (like hexane) and a more polar solvent (like aqueous methanol) can help in the initial cleanup.

    • Chromatographic Purification: Column chromatography is a crucial step for isolating this compound from other closely related flavonoids and impurities.[4]

      • Stationary Phase: Silica gel is commonly used for the purification of moderately polar compounds like this compound.[4] Macroporous resins can also be used for initial enrichment.[7]

      • Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is typically employed.[4]

    • Recrystallization: For the final purification step, recrystallization can be a powerful technique to obtain high-purity this compound, provided a suitable solvent system is identified.

Frequently Asked Questions (FAQs)

  • Q1: What are the best solvents for extracting this compound?

    • A1: Due to its moderate polarity, methanol, ethanol, and acetone are generally effective solvents for extracting this compound.[3] Studies on similar methoxyflavones have shown that high concentrations of ethanol (e.g., 95%) are often optimal for maximizing the content of total methoxyflavones, whereas lower concentrations might yield a higher total extract weight.[5][6] The choice depends on whether the goal is to maximize the purity of the target compound or the overall extraction yield.

  • Q2: How does pH affect the stability and extraction of this compound?

    • A2: Maintaining a slightly acidic to neutral pH (around 4-6) is generally recommended for flavonoid extraction.[3] Flavonoids are typically more stable in slightly acidic conditions and can degrade in neutral to alkaline aqueous solutions (pH > 7.0).[9] Acidic conditions may facilitate the extraction of flavonoids.[10][11]

  • Q3: What are the key differences between modern and conventional extraction techniques for this compound?

    • A3: Conventional methods like maceration and Soxhlet extraction are simple but often time-consuming and require large volumes of solvent.[3] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are significantly faster, more efficient, and use less solvent.[3] These modern methods are generally preferred to minimize the degradation of temperature-sensitive compounds like flavonoids.

  • Q4: How should I store the crude extract and purified this compound to prevent degradation?

    • A4: Crude extracts should be stored at low temperatures (e.g., -20°C) to minimize enzymatic and oxidative degradation.[4] Purified this compound should be stored as a solid in a cool, dark, and dry place. Stock solutions are typically prepared in a high-purity, anhydrous organic solvent like DMSO and stored in single-use aliquots at -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.[9]

  • Q5: Which analytical techniques are most suitable for the quantification of this compound?

    • A5: High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) is the most common and reliable method for the separation and quantification of this compound.[12] A C18 reversed-phase column is typically used with a gradient elution of an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol.[13]

Data Presentation

The following tables summarize quantitative data from studies on the extraction of methoxyflavones, which can serve as a reference for optimizing the extraction of this compound.

Table 1: Comparison of Extraction Methods for Methoxyflavones

Extraction MethodPlant MaterialSolventKey ParametersTotal Methoxyflavone ContentReference
MacerationKaempferia parviflora rhizomes95% Ethanol7 days, Room Temp.48.10 g/100 mL extract (for 5,7-dimethoxyflavone)[6]
Ultrasound-Assisted Extraction (UAE)Kaempferia parviflora rhizomes95% Ethanol15.99 min, 50 mL/g327.25 mg/g of extract[5]
Microwave-Assisted Extraction (MAE)Pomelo FlavedoEthanol25 min86.58% yield[14][15]
Soxhlet ExtractionPomelo FlavedoEthanolHigh Temperature67.22% yield[14][15]

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from Kaempferia parviflora

ParameterOptimized Condition for Total Methoxyflavone Content
Ethanol Concentration95.00% v/v
Extraction Time15.99 min
Solvent-to-Solid Ratio50.00 mL/g
Resulting Total Methoxyflavone Content327.25 mg/g of extract
Data adapted from a study on the extraction of Kaempferia parviflora rhizomes.[5]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Air-dry the plant material at room temperature or in an oven at a controlled temperature (40-60°C) to prevent enzymatic degradation. Grind the dried material into a fine powder.[7]

  • Extraction:

    • Weigh a specific amount of the powdered plant material (e.g., 5 g).

    • Place the powder into a flask and add the extraction solvent (e.g., 95% ethanol) at an optimized solvent-to-solid ratio (e.g., 50 mL/g).[5][8]

    • Place the flask in an ultrasonic bath and sonicate for approximately 16 minutes at a controlled room temperature, using an ultrasonic frequency of 20-40 kHz.[7]

  • Filtration and Concentration:

    • After sonication, filter the mixture through filter paper to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40-50°C to obtain the crude extract.[8]

Protocol 2: Silica Gel Column Chromatography for Purification

  • Column Packing: Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like n-hexane and pack it into a glass column.[4]

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.[4]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent in a stepwise or gradient manner (e.g., increasing the percentage of ethyl acetate in n-hexane).[4]

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of a fixed volume.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified compound.[7]

Below is a general workflow for the extraction and purification of this compound.

G A Plant Material (Dried and Powdered) B Extraction (e.g., UAE with Ethanol) A->B C Filtration B->C D Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection F->G H TLC Analysis G->H I Pooling of Pure Fractions H->I J Solvent Evaporation I->J K Purified this compound J->K

General workflow for this compound extraction.

Mandatory Visualization

Polymethoxyflavones are known to modulate several key signaling pathways implicated in various diseases. The PI3K/Akt and MAPK pathways are two of the most well-documented targets. While specific data for this compound is limited, the following diagram illustrates a potential mechanism of action based on related compounds.

G cluster_0 cluster_1 A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D Akt C->D E Cell Survival & Proliferation D->E F Stress/Cytokines G MAPKKK F->G H MAPKK G->H I MAPK H->I J Inflammation & Apoptosis I->J K This compound K->D Inhibits K->I Inhibits

Potential inhibition of PI3K/Akt and MAPK pathways.

References

Technical Support Center: 7-Methoxyflavonol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 7-Methoxyflavonol during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The stability of this compound, like other flavonoids, is influenced by several key factors. The most critical are exposure to light (photodegradation), elevated temperatures (thermal degradation), non-optimal pH conditions, and the presence of oxygen and metal ions, which can lead to oxidation.[1][2][3]

Q2: My this compound solution is changing color. What does this indicate?

A2: A visible color change, such as yellowing or browning, in your this compound solution is a common indicator of degradation.[1] This is often due to oxidation of the phenolic groups on the flavonoid structure, leading to the formation of quinones which can then polymerize into colored compounds.[1]

Q3: What are the optimal storage conditions for solid this compound?

A3: For long-term stability, solid this compound should be stored in a cool, dry, and dark place. It is recommended to store it at -20°C.[2][4] Keeping the compound in a tightly sealed container will also minimize exposure to moisture and oxygen.

Q4: How should I prepare and store stock solutions of this compound?

A4: To prepare stock solutions, use a high-purity solvent in which this compound is readily soluble, such as methanol or DMSO.[2][5] For storage, it is crucial to use amber-colored vials or wrap transparent vials in aluminum foil to protect the solution from light.[1][6] Stock solutions should be stored at -20°C or lower for long-term use.[2][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2][4]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: Flavonoids are generally more stable in acidic conditions (pH < 7).[1][2][7] Alkaline or neutral pH can lead to the deprotonation of hydroxyl groups, making the molecule more susceptible to oxidative degradation.[7] This can result in rapid, irreversible degradation of the compound.[1]

Q6: Can the presence of metal ions in my buffer affect the stability of this compound?

A6: Yes, transition metals like iron and copper can act as catalysts for the oxidation of flavonoids.[1] To mitigate this, consider adding a chelating agent such as EDTA to your buffers if metal contamination is a concern.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results in bioassays. Degradation of this compound in the assay medium.Perform a stability test of this compound in your specific assay medium under experimental conditions (e.g., temperature, CO2 levels) to determine its half-life. Prepare fresh solutions for each experiment.[2]
Appearance of new peaks in HPLC/LC-MS analysis. Degradation of this compound.Characterize the degradation products using LC-MS to understand the degradation pathway. Adjust storage and experimental conditions (e.g., pH, light exposure, temperature) to minimize degradation.[2]
Precipitation of the compound in aqueous solutions. Low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final concentration in the aqueous medium immediately before use. Ensure the final solvent concentration is compatible with your experimental system.[2]
Visible color change (e.g., yellowing) of the solution over time. Oxidation or photodegradation.Store solutions in amber vials or wrapped in foil to protect from light.[7] Displace the headspace in the storage vial with an inert gas (e.g., nitrogen or argon) before sealing to remove oxygen.[1]

Quantitative Data on Flavonoid Stability

The following tables summarize quantitative data on the stability of flavonoids under various conditions. While this data is not specific to this compound, it provides valuable insights into the general stability of this class of compounds.

Table 1: Effect of Temperature on Flavonoid Degradation

Flavonoid Type Storage Temperature (°C) Storage Duration Degradation (%) Reference
Total Flavonoids (in Dark Chocolate)445 days~3%[8]
Total Flavonoids (in Dark Chocolate)2245 days~6%[8]
Total Flavonoids (in Dark Chocolate)3545 days~9%[8]
Anthocyanins (in Purple Maize Extract)12030 minutes20% reduction in antioxidant activity[9]
Anthocyanins (in Purple Maize Extract)1807 minutes30% reduction in antioxidant activity[9]

Table 2: Forced Degradation of Quercetin (a Flavonol)

Stress Condition Extent of Degradation Reference
Acidic Hydrolysis (0.1 N HCl)Minimal degradation[10]
Alkaline Hydrolysis (0.1 N NaOH)Significant degradation[10]
Oxidative Stress (40% H₂O₂)Minimal degradation[10]
Thermal (60°C for 30 min)Minimal degradation[10]

Experimental Protocols

Protocol 1: General Method for Assessing the Stability of this compound in Solution

This protocol outlines a general method to determine the stability of this compound in various solvents over time using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • High-purity this compound

  • HPLC-grade solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Amber HPLC vials

2. Procedure:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Divide the solution into several amber HPLC vials.

  • Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 40°C, exposure to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze a vial from each condition by HPLC.

  • Monitor the peak area of the this compound peak and any new peaks that may appear.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound to understand its degradation pathways and to develop a stability-indicating analytical method.[11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2 hours).[7]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 2 hours).[7]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[7]

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified duration.

  • Photodegradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period.

3. Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all samples by a suitable analytical method, such as HPLC or LC-MS, to identify and quantify the degradation products.

Visualizations

storage Solid this compound solution This compound Solution storage->solution Dissolve in appropriate solvent degradation Degradation Products solution->degradation light Light (UV) light->solution temp High Temperature temp->solution ph Alkaline pH ph->solution oxygen Oxygen / Metal Ions oxygen->solution dark Store in Dark (Amber Vials) dark->light cold Refrigerate / Freeze (-20°C) cold->temp acidic Maintain Acidic pH acidic->ph inert Inert Atmosphere (N2 / Ar) inert->oxygen

Caption: Factors leading to this compound degradation and preventative measures.

start Prepare this compound Stock Solution aliquot Aliquot into Amber Vials start->aliquot conditions Store Under Test Conditions (Temp, Light) aliquot->conditions sampling Sample at Predetermined Time Intervals conditions->sampling hplc Analyze by HPLC sampling->hplc data Calculate % Remaining vs. Time 0 hplc->data end Determine Stability Profile data->end

Caption: Experimental workflow for assessing the stability of this compound.

degradation Degradation Observed? light_exp Exposed to Light? degradation->light_exp Yes no_issue No Apparent Issue (Continue Monitoring) degradation->no_issue No temp_high Stored at >4°C? light_exp->temp_high No use_amber Use Amber Vials light_exp->use_amber Yes ph_neutral pH > 7? temp_high->ph_neutral No store_cold Store at -20°C temp_high->store_cold Yes freeze_thaw Repeated Freeze-Thaw? ph_neutral->freeze_thaw No acidify Use Acidic Buffer ph_neutral->acidify Yes aliquot Aliquot Stock Solutions freeze_thaw->aliquot Yes

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Optimizing HPLC Gradient for 7-Methoxyflavonol Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of 7-Methoxyflavonol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on method optimization and to address common challenges encountered during HPLC separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A robust starting point for separating this compound is a reversed-phase HPLC method. A C18 column is a common initial choice for the stationary phase. The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and acidified water (e.g., with 0.1% formic or acetic acid). Detection is commonly performed with a UV detector.

Q2: How can I improve the resolution between this compound and other closely eluting compounds?

A2: Improving resolution requires a systematic optimization of several HPLC parameters:

  • Mobile Phase Composition: Adjusting the organic solvent-to-water ratio can significantly alter selectivity. Experimenting with different organic modifiers (acetonitrile vs. methanol) can also be beneficial as they offer different selectivities.

  • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can enhance the separation of compounds with different polarities.[1] Start with a broad "scouting" gradient to determine the elution range of your compounds, and then optimize the gradient slope for better separation.[1]

  • Column Temperature: Increasing the column temperature can improve peak efficiency and may alter selectivity.

  • Flow Rate: Lowering the flow rate can lead to better resolution, although it will increase the analysis time.

  • Column Chemistry: If a standard C18 column does not provide adequate separation, consider trying a column with a different selectivity, such as a phenyl-bonded phase, which can offer alternative interactions with aromatic compounds like flavonols.[1]

Q3: My this compound peak is tailing. What are the common causes and solutions?

A3: Peak tailing for flavonols can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of flavonoids, causing peak tailing. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can help to suppress the ionization of these silanol groups and improve peak shape.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.[1] Try reducing the injection volume or diluting your sample to see if the peak shape improves.[1]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Operating at a pH that is too close to the pKa of your analyte can lead to peak shape issues.[1]

Q4: I am observing inconsistent retention times for my this compound peak. What could be the cause?

A4: Fluctuations in retention time are often due to a lack of system equilibrium or hardware issues.

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase before starting a run, especially when using a gradient.

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to retention time shifts.

  • Pump Issues: Check for leaks in the pump or pressure fluctuations, which could indicate air bubbles or failing pump seals. Ensure the mobile phase is thoroughly degassed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Resolution / Co-elution Mobile phase composition not optimal.Modify the gradient slope or the organic solvent (acetonitrile/methanol) percentage.[1]
Inappropriate column chemistry.Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl) to introduce alternative separation mechanisms.[1]
Column temperature is too low.Increase the column temperature in increments (e.g., 5 °C) to improve efficiency.
Peak Tailing Secondary interactions with silanol groups.Add a small percentage of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[1]
Mass overload.Reduce the injection volume or dilute the sample.[1]
Sample solvent stronger than mobile phase.Dissolve the sample in the initial mobile phase if possible.
Peak Fronting Sample solvent stronger than mobile phase.Dissolve the sample in the initial mobile phase.
Severe mass overload.Significantly reduce the injection volume or sample concentration.
Retention Time Drift Insufficient column equilibration.Increase the equilibration time between runs until a stable baseline is achieved.
Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate measurements.
Leaks in the HPLC system.Check all fittings and connections for any signs of leakage.
No Peaks or Very Small Peaks Incorrect detection wavelength.Use a Diode Array Detector (DAD) to determine the optimal absorption wavelength for this compound.
Sample concentration too low.Prepare a more concentrated sample or increase the injection volume.
System or column blockage.Check for high backpressure and systematically locate and clear any blockages.

Experimental Protocols

Recommended Starting HPLC Method for this compound Separation

This protocol provides a robust starting point. Optimization may be necessary based on the specific sample matrix and instrumentation.

Objective: To achieve a reproducible and efficient separation of this compound.

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) or methanol (MeOH).

  • Ultrapure water.

  • Formic acid (FA).

  • This compound reference standard.

  • Sample solvent: A mixture similar to the initial mobile phase composition (e.g., 50:50 acetonitrile/water).

Chromatographic Conditions:

Parameter Recommended Setting Notes
Stationary Phase C18 silica-based columnA C18 phase is a good starting point for flavonoid separation.[2]
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase helps to suppress the ionization of silanol groups on the stationary phase and the analyte, leading to sharper peaks.[2]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile often provides better resolution and lower backpressure.[2]
Gradient Elution See Table below for a typical gradient program.A gradient is recommended to ensure the elution of the analyte with good peak shape in a reasonable time.[2]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature improves reproducibility.
Detection Wavelength ~254 nm or ~340 nmConfirm the optimal wavelength with a DAD scan of the this compound standard.
Injection Volume 10 µLThis can be adjusted based on sample concentration and sensitivity.

Typical Gradient Program:

Time (minutes) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN or MeOH)
0.0955
5.0955
25.04060
30.0595
35.0595
35.1955
45.0955

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of working standards by dilution with the sample solvent to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For a pure substance, dissolve it in the sample solvent to a concentration within the calibration range. For extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is observed.

  • Injection: Inject the prepared standards and samples.

  • Data Analysis: Integrate the peak corresponding to this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV/DAD Detection Gradient_Elution->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General experimental workflow for HPLC analysis of this compound.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Parameters cluster_flow Flow Rate Start Poor Resolution Observed Adjust_Gradient Adjust Gradient Slope Start->Adjust_Gradient Change_Solvent Change Organic Solvent (ACN vs. MeOH) Adjust_Gradient->Change_Solvent Still Poor Resolved Resolution Improved Adjust_Gradient->Resolved Improved Add_Modifier Check/Add Acid Modifier (e.g., 0.1% Formic Acid) Change_Solvent->Add_Modifier Still Poor Change_Solvent->Resolved Improved Increase_Temp Increase Column Temperature Add_Modifier->Increase_Temp Still Poor Add_Modifier->Resolved Improved Change_Column Change Column Chemistry (e.g., Phenyl-Hexyl) Increase_Temp->Change_Column Still Poor Increase_Temp->Resolved Improved Decrease_Flow Decrease Flow Rate Change_Column->Decrease_Flow Still Poor Change_Column->Resolved Improved Decrease_Flow->Resolved Improved

Caption: Troubleshooting workflow for poor resolution in HPLC separation.

References

addressing batch-to-batch variability of synthetic 7-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic 7-Methoxyflavonol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the use and handling of this compound, with a focus on troubleshooting batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 3-hydroxy-7-methoxyflavone, is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds widely found in plants, and many exhibit a range of biological activities. Synthetic analogs like this compound are often used in research to investigate potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Its specific applications are primarily in preclinical research and drug discovery.

Q2: What are the primary causes of batch-to-batch variability in synthetic this compound?

Batch-to-batch variability in synthetic compounds like this compound can arise from several factors throughout the manufacturing process.[1] Key sources of inconsistency include:

  • Purity of Raw Materials: The quality and purity of starting materials and reagents can significantly influence the reaction's outcome, potentially leading to the formation of side products.

  • Reaction Conditions: Minor deviations in critical parameters such as temperature, reaction time, and stirring speed can alter the reaction kinetics and impurity profile.[1]

  • Solvent Quality: The grade, purity, and water content of the solvents used can impact the reaction environment and the final product's purity.

  • Purification Methods: Variations in purification techniques, such as crystallization or chromatography, can lead to different levels of purity and impurity profiles between batches.

  • Operator and Equipment Differences: Discrepancies in experimental execution by different laboratory personnel and variations in equipment calibration can introduce variability.[1]

Q3: How can I assess the purity and identity of my this compound batch?

A combination of analytical techniques is recommended for the comprehensive characterization of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of a sample by separating the main compound from any impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the compound. The chemical shifts and coupling constants should match the expected values for this compound.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Q4: My recent batch of this compound is showing lower than expected activity in my biological assay. What could be the cause?

Several factors could contribute to this issue:

  • Lower Purity: The batch may have a lower purity than previous batches, meaning there is less of the active compound per unit of weight.

  • Presence of Inhibitory Impurities: The batch may contain impurities that interfere with the biological assay, potentially inhibiting the expected activity.

  • Compound Degradation: Improper storage conditions (e.g., exposure to light or high temperatures) can lead to the degradation of the compound.

  • Assay Interference: Flavonoids have been reported to interfere with certain biological assays. This can include interference with colorimetric protein assays or enzymatic assays. It is crucial to run appropriate controls to rule out assay artifacts.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to batch-to-batch variability of this compound.

Problem: Inconsistent Results in Biological Assays

If you are observing variability in your experimental results between different batches of this compound, follow this troubleshooting workflow:

G start Start: Inconsistent Biological Results check_purity Step 1: Verify Purity and Identity - Run HPLC, NMR, MS - Compare data with Certificate of Analysis start->check_purity purity_ok Purity and Identity Confirmed? check_purity->purity_ok re_evaluate_protocol Step 2: Review Experimental Protocol - Check solvent/vehicle compatibility - Verify concentrations and incubation times purity_ok->re_evaluate_protocol Yes contact_supplier Action: Contact Supplier - Report purity discrepancy - Request a new batch purity_ok->contact_supplier No protocol_ok Protocol Consistent? re_evaluate_protocol->protocol_ok assay_interference Step 3: Investigate Assay Interference - Run compound-only controls - Test for non-specific activity protocol_ok->assay_interference Yes revise_protocol Action: Revise Protocol - Adjust solvent or concentration - Standardize all steps protocol_ok->revise_protocol No interference_found Interference Identified? assay_interference->interference_found modify_assay Action: Modify Assay or Use Orthogonal Method - Change detection method - Validate with a different assay format interference_found->modify_assay Yes end End: Problem Resolved interference_found->end No contact_supplier->end revise_protocol->end modify_assay->end

Caption: Troubleshooting workflow for inconsistent biological results.

Quantitative Data

The following tables provide expected analytical data for high-purity this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₂O₄
Molecular Weight268.26 g/mol
AppearancePale yellow solid
CAS Number7478-60-6

Table 2: Representative Analytical Data

Analytical TechniqueParameterExpected Value
HPLCPurity≥98% (by peak area at 254 nm)
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)δ 12.5 (s, 1H, -OH), 7.9-8.1 (m, 2H), 7.4-7.6 (m, 3H), 7.0-7.2 (m, 3H), 3.85 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ)δ 176.4, 164.8, 161.7, 157.3, 145.1, 131.5, 130.8, 129.1, 128.4, 121.9, 115.6, 114.2, 100.5, 56.1
HRMS (ESI+)[M+H]⁺m/z 269.0703

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Experimental Protocols

General Synthetic Pathway for this compound

The synthesis of this compound typically proceeds through a multi-step process involving the formation of a chalcone intermediate, followed by cyclization.

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Oxidative Cyclization start_materials 2'-Hydroxy-4'-methoxyacetophenone + Benzaldehyde reaction1 Base-catalyzed Aldol Condensation start_materials->reaction1 chalcone 2'-Hydroxy-4'-methoxychalcone reaction1->chalcone reaction2 Iodine in DMSO or H₂O₂/Base chalcone->reaction2 product This compound reaction2->product

Caption: General synthetic pathway for this compound.

Protocol: HPLC Analysis for Purity Assessment

  • Objective: To determine the purity of a this compound sample.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for improved peak shape)

  • Procedure:

    • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Mobile Phase: Prepare a mobile phase consisting of a gradient of acetonitrile and water (both may contain 0.1% formic acid). A typical gradient might be:

      • Start with 30% acetonitrile, increasing to 90% over 20 minutes.

      • Hold at 90% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Column temperature: 25 °C

      • Detection wavelength: 254 nm

    • Analysis: Inject the sample and record the chromatogram. Calculate the purity by determining the percentage of the area of the main peak relative to the total area of all peaks.

Protocol: ¹H NMR for Structural Confirmation

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz)

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆)

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

    • Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

    • Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and assign the chemical shifts based on the expected structure of this compound (refer to Table 2).

Protocol: Mass Spectrometry for Molecular Weight Determination

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation:

    • Mass spectrometer with an electrospray ionization (ESI) source.

  • Reagents:

    • Methanol or acetonitrile (LC-MS grade)

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in the mobile phase solvent.

    • Infusion: Infuse the sample solution directly into the mass spectrometer.

    • Acquisition: Acquire the mass spectrum in positive ion mode.

    • Analysis: Look for the protonated molecular ion [M+H]⁺ at the expected m/z value (269.07 for this compound).

References

Validation & Comparative

A Comparative Analysis of 7-Methoxyflavone and Chrysin as Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7-Methoxyflavone and chrysin, two flavonoid compounds investigated for their potential to inhibit aromatase (cytochrome P450 19A1), the key enzyme in estrogen biosynthesis. The inhibition of this enzyme is a cornerstone therapeutic strategy in the management of estrogen-receptor-positive (ER+) breast cancer.[1][2] This document summarizes key experimental data, outlines common methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Performance: A Head-to-Head Comparison

The efficacy of an inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The data below, compiled from various in vitro studies, compares the aromatase inhibitory activity of 7-Methoxyflavone and chrysin under different experimental conditions.

CompoundIC50 Value (µM)Assay SystemEnzyme SourceReference
7-Methoxyflavone 1.9Cell-free assayNot Specified[3]
2 - 9Cell-free assayRecombinant CYP19[4][5]
> 100Cell-based assayH295R Adrenocortical Carcinoma Cells[6][7]
Chrysin 0.5 - 2.6Not SpecifiedNot Specified[4]
0.7Cell-free assayHuman Placental Microsomes[8]
1.7 - 15.8Not SpecifiedNot Specified[9]
4.2Cell-free assayRecombinant CYP19[4][5]
4.6Cell-based assayHuman Preadipocytes[10]
7.0Cell-based assayH295R Adrenocortical Carcinoma Cells[6][7]

Summary of Findings:

  • In Vitro Potency: Both 7-Methoxyflavone and chrysin demonstrate aromatase inhibitory activity in the low micromolar range in cell-free assays using recombinant enzymes or placental microsomes.[3][4][5][8] Chrysin has been reported with slightly lower IC50 values in some studies, suggesting potentially higher potency in these systems.[4][8]

  • Cell-Based Assays: In the H295R human adrenocortical carcinoma cell model, chrysin maintained inhibitory activity with an IC50 of 7 µM, whereas 7-Methoxyflavone showed no significant effect at concentrations up to 100 µM.[6][7] This discrepancy between cell-free and cell-based assays for 7-Methoxyflavone may suggest issues with cell permeability or intracellular metabolism.

  • Bioavailability: A critical consideration for in vivo efficacy is bioavailability. Chrysin is noted for its very poor oral bioavailability, which is a significant limitation for its use as a therapeutic agent.[4][11] Methylated flavones, like 7-Methoxyflavone, are generally more resistant to metabolism and exhibit higher intestinal absorption, predicting better oral bioavailability.[4]

Mechanism of Action: Aromatase Inhibition

Aromatase is responsible for the final and rate-limiting step of estrogen synthesis, converting androgens into estrogens.[1] By inhibiting this enzyme, both 7-Methoxyflavone and chrysin can reduce the levels of circulating estrogens, thereby suppressing the growth of estrogen-dependent tumors. Kinetic analyses have shown that chrysin acts as a competitive inhibitor of aromatase, meaning it directly competes with the androgen substrate for binding to the enzyme's active site.[9][10]

cluster_pathway Estrogen Synthesis Pathway cluster_inhibitors Inhibitory Action Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion Chrysin Chrysin Chrysin->Aromatase Inhibition Methoxyflavone 7-Methoxyflavone Methoxyflavone->Aromatase Inhibition

Caption: Aromatase-mediated conversion of androgens to estrogens and its inhibition.

Experimental Protocols

The evaluation of aromatase inhibitors typically involves in vitro assays to determine their direct effect on enzyme activity. Below are summaries of common experimental methodologies.

This cell-free assay provides a direct measure of the compound's ability to inhibit a purified or recombinant form of the aromatase enzyme.

  • Objective: To determine the direct inhibitory effect and IC50 value of the test compound on purified aromatase.[5]

  • Methodology:

    • Enzyme Source: Human recombinant aromatase (CYP19), often in the form of "Supersomes".[4][12]

    • Substrate: A fluorogenic substrate, such as dibenzylfluorescein (DBF) or 7-methoxy-4-trifluoromethyl coumarin (MFC), is used.[4][12][13]

    • Procedure: Serial dilutions of the test compound (e.g., 7-Methoxyflavone or chrysin) are pre-incubated for approximately 10 minutes at 37°C with the recombinant enzyme and an NADPH generating system in a buffer solution.[4]

    • Reaction Initiation: The enzymatic reaction is started by adding the fluorogenic substrate.

    • Measurement: The reaction plate is incubated (e.g., for 30 minutes with shaking), and the formation of the fluorescent product is measured over time using a fluorescence plate reader.[5]

    • Data Analysis: The percentage of enzyme inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.[5]

This is a classic and widely used method that utilizes a natural source of the enzyme.

  • Objective: To measure aromatase inhibition using a biologically relevant enzyme source.

  • Methodology:

    • Enzyme Source: Microsomes are isolated from fresh human term placenta through differential centrifugation.[14]

    • Substrate: A radiolabeled androgen, typically [1,2,6,7-³H]-androstenedione, is used as the substrate.[15]

    • Procedure: The test compound is incubated with the placental microsomes, the radiolabeled substrate, and an NADPH-generating cofactor system.

    • Measurement: The aromatase reaction involves the release of a tritium atom from the substrate, which forms tritiated water ([³H]₂O). The amount of [³H]₂O produced is quantified using liquid scintillation counting, which is directly proportional to the enzyme activity.

    • Data Analysis: IC50 values are determined by measuring the reduction in [³H]₂O formation at various inhibitor concentrations.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction (Add Substrate) B->C D Incubate at 37°C C->D E Measure Signal (e.g., Fluorescence) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

References

A Comparative Guide to the Bioavailability of 7-Methoxyflavonol and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of 7-Methoxyflavonol and the well-studied flavonol, quercetin. While extensive data exists for quercetin, showcasing its characteristically low bioavailability, research suggests that methylation—a key feature of this compound—may offer a significant advantage in overcoming common metabolic hurdles. This comparison synthesizes available preclinical data to inform future research and drug development efforts.

Executive Summary

Quercetin, a ubiquitous dietary flavonoid, has demonstrated a wide array of pharmacological activities in vitro. However, its translation to clinical efficacy is largely hampered by poor oral bioavailability, primarily due to extensive first-pass metabolism in the intestine and liver. In contrast, methoxylated flavonoids, such as this compound, are emerging as a promising class of compounds with potentially enhanced metabolic stability and intestinal absorption. This guide will delve into the available data for both compounds, presenting a comparative analysis of their pharmacokinetic profiles and the underlying mechanisms governing their bioavailability.

Comparative Analysis of Bioavailability

The oral bioavailability of flavonoids is a critical determinant of their in vivo efficacy. Structural characteristics, such as the presence of hydroxyl or methoxy groups, profoundly influence their absorption, metabolism, and excretion.

Quercetin: A Profile of Low Bioavailability

Quercetin is predominantly found in nature as glycosides, which must be hydrolyzed to the aglycone form before absorption can occur. Its bioavailability is generally low and highly variable, influenced by factors such as the food matrix, glycosylation pattern, and the individual's gut microbiota.[1][2] Once absorbed, quercetin undergoes extensive phase II metabolism, including glucuronidation, sulfation, and methylation, leading to rapid elimination from the body.[3]

This compound: The Promise of Enhanced Bioavailability

Methylation of hydroxyl groups on the flavonoid backbone, as seen in this compound, can protect the molecule from extensive first-pass metabolism. This structural modification is hypothesized to increase metabolic stability and improve intestinal permeability, leading to higher oral bioavailability compared to its unmethylated counterparts.[4] While direct in vivo pharmacokinetic data for this compound is limited, studies on other methoxylated flavones support this hypothesis.

Quantitative Data Presentation

The following tables summarize key pharmacokinetic parameters for quercetin from various preclinical and clinical studies. Due to the limited availability of in vivo data for this compound, a direct quantitative comparison is not yet possible. However, data from a structurally related compound, 5,7-dimethoxyflavone, is presented to provide a preliminary insight into the potential pharmacokinetic profile of methoxylated flavones.

Table 1: Pharmacokinetic Parameters of Quercetin in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Quercetin aglycone100842.1 ± 508.4~0.75 & ~51583.9 ± 583.3[5]
Quercetin-3-O-β-glucuronide100316.1 ± 132~0.75 & ~51394.6 ± 868.1[5]

Table 2: Pharmacokinetic Parameters of Quercetin in Humans

FormulationDose (mg)Cmax (µg/L)Tmax (h)AUC (µg·h/L)Reference
Quercetin aglycone (suspension)500354.4 ± 87.64.7-[6]
Quercetin aglycone (chews)5001051.9 ± 393.13.3-[6]
Quercetin aglycone (bars)500698.1 ± 189.52.3-[6]

Table 3: Pharmacokinetic Parameters of a Methoxylated Flavone (5,7-Dimethoxyflavone) in Mice

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUCt (ng·h/mL)Reference
5,7-Dimethoxyflavone101870 ± 11900.5532 ± 165

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of flavonoid bioavailability. Below are outlines of key experimental protocols.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of a flavonoid in a rodent model.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Acclimation: Acclimatize animals for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.

2. Formulation and Dosing:

  • Test Compound: this compound or Quercetin.

  • Vehicle: Prepare a suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.

  • Administration: Administer a single oral dose (e.g., 50 mg/kg) via oral gavage. For intravenous administration (to determine absolute bioavailability), dissolve the compound in a suitable solvent (e.g., a mixture of propylene glycol, ethanol, and water) and administer via the tail vein.

3. Sample Collection:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

4. Bioanalytical Method:

  • Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), for the quantification of the parent flavonoid and its major metabolites in plasma.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), and clearance (CL).

In Vitro Caco-2 Cell Permeability Assay Protocol

The Caco-2 cell monolayer is a widely used in vitro model to predict intestinal drug absorption.

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum, non-essential amino acids, and antibiotics).

  • Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.

2. Monolayer Integrity Assessment:

  • Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers using a voltmeter. Monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²) are considered suitable for permeability studies.

  • The permeability of a paracellular marker (e.g., Lucifer yellow) can also be assessed to confirm monolayer integrity.

3. Permeability Assay:

  • Wash the Caco-2 cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the test compound (this compound or Quercetin) dissolved in HBSS to the apical (AP) side of the Transwell® insert. Add fresh HBSS to the basolateral (BL) side.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

  • To assess active efflux, perform the transport study in the reverse direction (BL to AP).

4. Sample Analysis and Data Calculation:

  • Quantify the concentration of the test compound in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

Signaling Pathways and Experimental Workflows

Metabolic Fate of Flavonoids

The metabolic pathway of flavonoids significantly impacts their bioavailability. The following diagram illustrates the general metabolic fate of both quercetin and, hypothetically, this compound.

flavonoid_metabolism cluster_metabolism Metabolism Oral_Intake Oral Intake of Flavonoid (Quercetin or this compound) Intestinal_Lumen Intestinal Lumen Oral_Intake->Intestinal_Lumen Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Absorption Enterocytes->Enterocytes Phase II Metabolism (Glucuronidation, Sulfation) Demethylation (for 7-MF) Liver Liver Enterocytes->Liver Portal Vein Liver->Liver Phase I (for 7-MF) & Phase II Metabolism Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Excretion Excretion (Urine/Bile) Systemic_Circulation->Excretion bioavailability_workflow cluster_invitro In Vitro cluster_invivo In Vivo start Compound Selection (this compound or Quercetin) in_vitro In Vitro Assessment start->in_vitro in_vivo In Vivo Assessment start->in_vivo solubility Solubility Assay in_vitro->solubility caco2 Caco-2 Permeability in_vitro->caco2 metabolism_invitro Liver Microsome Stability in_vitro->metabolism_invitro animal_model Rodent Model in_vivo->animal_model data_analysis Pharmacokinetic Data Analysis conclusion Bioavailability Comparison data_analysis->conclusion caco2->data_analysis dosing Oral & IV Administration animal_model->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Analysis sampling->bioanalysis bioanalysis->data_analysis

References

validation of 7-Methoxyflavonol's anticancer activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Anticancer Activity of 7-Methoxyflavonol: A Comparative Guide

A comprehensive validation of the anticancer properties of this compound across various cell lines remains an area of active research. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comparative framework based on the activities of structurally related methoxyflavonols and outlines the standard experimental protocols used to assess their anticancer potential.

The broader class of methoxyflavonoids has demonstrated significant promise in cancer research, exhibiting cytotoxic and anti-proliferative effects against a range of cancer cell lines. These effects are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, the related compound 7,4'-Dimethoxy-3-hydroxyflavone has been shown to possess anti-cancer properties by triggering these cellular mechanisms.[1]

Comparative Anticancer Activity of Methoxyflavonols

Due to the limited availability of specific data for this compound, the following table is presented as a template for researchers to summarize their findings and to facilitate comparison with other methoxyflavonols.

Cell LineCancer TypeIC50 (µM) of this compoundAlternative MethoxyflavonolIC50 (µM) of AlternativeReference
MCF-7 Breast AdenocarcinomaData not available7-hydroxy-4'-methoxyflavone25.79 µg/mL (HeLa cells)[2]
HeLa Cervical CarcinomaData not available7-hydroxy-4'-methoxyflavone25.79 µg/mL[2]
HepG2 Liver CarcinomaData not available5,7-dimethoxyflavone25 µM[3]
A549 Lung CarcinomaData not availableFlavonoids from A. megalophylla31.77 µg/mL[4]
WiDr Colon CarcinomaData not available7-hydroxy-4'-methoxyflavone83.75 µg/mL[2]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The data for alternative methoxyflavonols are provided for comparative context.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the anticancer activity of flavonoid compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[5][6]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Principle: During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[7]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]

Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the percentage of cells in each phase of the cell cycle can be determined.[8]

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to obtain a DNA content histogram.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Anticancer Activity Assessment A Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2, A549) B Treatment with This compound A->B C Cell Viability Assay (MTT Assay) B->C E Apoptosis Assay (Annexin V/PI Staining) B->E F Cell Cycle Analysis (PI Staining) B->F G Western Blot Analysis (Signaling Proteins) B->G D Determine IC50 Value C->D H Data Analysis and Interpretation D->H E->H F->H G->H

Caption: A typical experimental workflow for evaluating the anticancer activity of a compound.

Apoptosis Signaling Pathway

G cluster_pathway Intrinsic Apoptosis Pathway Drug This compound ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) Mito->Bcl2 CytC Cytochrome c Release Bcl2->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 forms Apoptosome Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway often modulated by flavonoids.

References

Unveiling the Preclinical Efficacy of 7-Methoxyflavonol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of 7-Methoxyflavonol's efficacy in preclinical models of inflammation, oxidative stress, and neuroinflammation. Through objective comparisons with established flavonoid alternatives—5,7-dimethoxyflavone, Quercetin, and Apigenin—and supported by detailed experimental data and protocols, this document serves as a critical resource for evaluating the therapeutic potential of this compound.

This guide synthesizes preclinical data to illuminate the anti-inflammatory, antioxidant, and neuroprotective properties of this compound. By presenting quantitative data in clearly structured tables, detailing experimental methodologies, and visualizing key signaling pathways, we aim to facilitate a thorough and objective assessment of this promising compound.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in various preclinical assays.

Anti-inflammatory Activity
CompoundAssayModelDose/ConcentrationEfficacyReference
This compound Carrageenan-induced paw edemaRat-Comparable effect to aspirin[1]
5,7-dimethoxyflavone Carrageenan-induced paw edemaRat-Comparable effect to aspirin[1]
Quercetin LPS-induced inflammationMouse30 & 100 mg/kg (oral)Significantly reduced pro-inflammatory cytokines[2]
Apigenin LPS-induced acute lung injuryMouse-Significantly decreased inflammatory markers[3]
Apigenin-7-O-β-D-glucuronide LPS-induced endotoxin shockMouse-Protected mice from lethality by inhibiting pro-inflammatory cytokines[1]
Neuroprotective and Anti-neuroinflammatory Effects
CompoundAssayModelDose/ConcentrationEfficacyReference
This compound LPS-induced neuroinflammationMicroglial cells-Alleviates neuroinflammation by inhibiting TLR4/MyD88/MAPK signaling and activating Nrf2/NQO-1 pathway[4]
5,7-dimethoxyflavone LPS-induced memory impairmentMouse10, 20, 40 mg/kgSignificantly reduced Aβ, IL-1β, IL-6, and TNF-α levels[2][5]
Quercetin Amyloid-beta induced neurotoxicityMouse20-30 mg/kgImproved cognition and memory deficits[6]
Quercetin Brain ischemic/reperfusion injuryRat5 & 10 mg/kg (oral)Dose-dependent reduction in hippocampal neuron loss[7]
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) D-galactose treated miceMouse4 or 8 mg/kg/day (i.p.)Significantly improved behavioral performance[8]
Antioxidant Capacity
CompoundAssayValueReference
Quercetin ORAC4.38 to 10.7 µmol TE/µmol[9]
Quercetin Total Antioxidant Capacity (TAC)3.5-fold higher than curcumin[10]
Apigenin ORAC, DPPH, FRAPPotent antioxidant activity[11]

Key Signaling Pathways

The therapeutic effects of this compound and related flavonoids are largely attributed to their modulation of key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids, including this compound, have been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.[12][13][14]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates p65_p50_IkB p65/p50-IkB (Inactive) p65 p65 p65->p65_p50_IkB p50 p50 p50->p65_p50_IkB p65_p50_active p65/p50 (Active) p65_p50_IkB->p65_p50_active IkB degradation DNA DNA p65_p50_active->DNA 7_Methoxyflavonol 7_Methoxyflavonol 7_Methoxyflavonol->IKK Complex inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in the cellular response to external stressors, including oxidative stress and inflammatory stimuli. This pathway involves a series of protein kinases that ultimately lead to the activation of transcription factors, which regulate the expression of genes involved in inflammation and cell survival. This compound has been shown to inhibit the phosphorylation of key MAPK proteins, such as p38, thereby mitigating the inflammatory response.[4]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Oxidative Stress/ Inflammatory Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK_p38 MAPK (p38) MAPKK->MAPK_p38 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_p38->Transcription_Factors activates 7_Methoxyflavonol 7_Methoxyflavonol 7_Methoxyflavonol->MAPK_p38 inhibits phosphorylation Inflammatory_Response Inflammatory Gene Expression Transcription_Factors->Inflammatory_Response

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Carrageenan-Induced Paw Edema

This widely used in vivo model assesses the anti-inflammatory activity of a compound against acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally.

    • After a specific period (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

LPS-Induced Neuroinflammation in Mice

This model is used to study the effects of compounds on neuroinflammation.

  • Animals: C57BL/6 mice.

  • Procedure:

    • Mice are administered the test compound or vehicle for a specified period.

    • Neuroinflammation is induced by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 0.25 mg/kg).

    • At a designated time point post-LPS injection (e.g., 24 hours), animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected.

  • Endpoint Analysis:

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates are quantified using ELISA or multiplex bead-based immunoassays.[15][16][17][18][19]

    • Western Blot Analysis: Expression and phosphorylation of key signaling proteins (e.g., p-p65, p-p38) are determined to assess pathway activation.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This in vitro assay measures the antioxidant capacity of a compound.

  • Principle: The assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) caused by a free radical generator (e.g., AAPH).

  • Procedure:

    • The test compound, a fluorescent probe, and a free radical generator are mixed in a multi-well plate.

    • The fluorescence decay is monitored over time using a fluorescence microplate reader.

    • The area under the fluorescence decay curve (AUC) is calculated.

  • Data Analysis: The ORAC value is determined by comparing the net AUC of the sample to that of a standard antioxidant (e.g., Trolox) and is expressed as Trolox equivalents (TE).[9]

Western Blot Analysis for NF-κB Pathway Activation

This technique is used to quantify the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

  • Cell Culture and Treatment:

    • Cells (e.g., RAW 264.7 macrophages) are cultured to an appropriate confluency.

    • Cells are pre-treated with the test compound for a specific duration.

    • Inflammation is induced by adding LPS to the cell culture medium.

  • Protein Extraction and Quantification:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the level of pathway activation.[8][11][20][21][22]

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound's efficacy in the models described.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Antioxidant_Assay Antioxidant Capacity (e.g., ORAC) Cell_Culture Cell Culture Models (e.g., Macrophages, Microglia) LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Cytokine_Measurement_invitro Cytokine Measurement (ELISA) LPS_Stimulation->Cytokine_Measurement_invitro Western_Blot_invitro Western Blot (NF-κB, MAPK) LPS_Stimulation->Western_Blot_invitro Animal_Models Animal Models (e.g., Inflammation, Neuroinflammation) Compound_Admin Compound Administration Animal_Models->Compound_Admin Induction Induction of Pathology (e.g., Carrageenan, LPS) Compound_Admin->Induction Behavioral_Tests Behavioral Assessments Induction->Behavioral_Tests Tissue_Collection Tissue Collection (Paw, Brain) Behavioral_Tests->Tissue_Collection Histology Histological Analysis Tissue_Collection->Histology Biochemical_Analysis Biochemical Analysis (Cytokines, Western Blot) Tissue_Collection->Biochemical_Analysis

Caption: General workflow for preclinical evaluation of this compound.

References

A Comparative Study of 7-Methoxyflavonol and Other Methoxyflavones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 7-Methoxyflavonol and other selected methoxyflavones, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available experimental data. This document summarizes key quantitative findings, presents detailed experimental methodologies for common assays, and illustrates the underlying signaling pathways involved in their biological activities.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and other methoxyflavones. It is important to note that direct comparative studies are often limited, and variations in experimental conditions can influence results. Lower IC50 values indicate greater potency.

Table 1: Antioxidant Activity
CompoundAssayResults (IC50)Reference
This compound DPPH Radical ScavengingData not readily available
7-Hydroxy-3',4'-dimethoxyflavone (structurally similar)DPPH Radical Scavenging> 100 µg/mL[1]
6,4'-Dihydroxy-7-methoxyflavanone (related flavanone)DPPH Radical Scavenging75.8 ± 2.5 µM[2]
Quercetin (benchmark flavonol)DPPH Radical Scavenging~2-10 µM[1]
5,7-DimethoxyflavoneDPPH Radical Scavenging-
7,4'-DimethoxyflavoneAromatase Inhibition2-9 µM

Note: Direct IC50 values for the antioxidant activity of this compound are limited in the reviewed literature. The data for structurally similar compounds suggest that methoxylation can influence antioxidant capacity. For instance, the methoxylation of hydroxyl groups, which are key for radical scavenging, can diminish this activity.[1]

Table 2: Anti-inflammatory Activity
CompoundAssayCell LineResults (IC50 or % Inhibition)Reference
7-Methoxyflavone NO Production InhibitionRAW 264.7-[3]
5,7-DimethoxyflavoneNO Production InhibitionRAW 264.7Markedly inhibited NO production[4]
5,6,7-TrimethoxyflavoneNO Production InhibitionRAW 264.7IC50: 2.11 µM[5]
Luteolin (benchmark flavone)NO Production InhibitionRAW 264.7IC50: 27 µM[3]
Apigenin (benchmark flavone)NO Production InhibitionRAW 264.7IC50: 23 µM[3]

Note: 7-Methoxyflavone has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[3] The provided data for other methoxyflavones highlight the potential of this class of compounds as anti-inflammatory agents.

Table 3: Anticancer Activity (Cytotoxicity)
CompoundCell LineAssay DurationResults (IC50)Reference
This compound --Data not readily available
5,7-DimethoxyflavoneHepG2 (Liver Cancer)-25 µM[6]
5,3'-Dihydroxy-3,6,7,8,4'-PentamethoxyflavoneMCF-7 (Breast Cancer)72h3.71 µM[7]
3-O-methylquercetinMDA-MB-231 (Breast Cancer)48h>100 µM[8]
3-O-methylquercetinA549 (Lung Cancer)48h>100 µM[8]
LuteolinMDA-MB-231 (Breast Cancer)48h44.5 µM[8]
QuercetinMDA-MB-231 (Breast Cancer)48h>100 µM[8]

Note: While specific cytotoxic data for this compound is scarce, numerous studies have demonstrated the anticancer potential of other methoxyflavones against various cancer cell lines.[6][7][8] The degree of methoxylation and the substitution pattern on the flavonoid backbone play a crucial role in determining the cytotoxic efficacy.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in the dark.

    • Prepare stock solutions of the test compounds (e.g., this compound, other methoxyflavones) and a standard antioxidant (e.g., quercetin, ascorbic acid) in a suitable solvent (e.g., methanol, DMSO).

    • Prepare serial dilutions of the test compounds and the standard.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and standard.

    • Include a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO production is indirectly measured by determining the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • The percentage of NO inhibition is calculated as: % Inhibition = [(NO_LPS - NO_sample) / NO_LPS] x 100

    • Determine the IC50 value from the dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and an untreated control.

  • MTT Addition:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Measurement:

    • Shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability as: % Viability = (Abs_sample / Abs_control) x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Caution: Some flavonoids have been reported to interfere with the MTT assay by directly reducing the MTT reagent.[9] It is advisable to include proper controls, such as wells with the compound and MTT in the absence of cells, to check for any direct reduction.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of methoxyflavones.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare DPPH and Test Compound Solutions serial_dil Perform Serial Dilutions prep_reagents->serial_dil mix Mix DPPH with Test Compound serial_dil->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Figure 1: Experimental Workflow for DPPH Radical Scavenging Assay.

Figure 2: Simplified NF-κB Signaling Pathway and Methoxyflavone Inhibition.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination & Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Dissociation & Translocation Methoxyflavone Methoxyflavones Methoxyflavone->Keap1 Modulates ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cysteine Residues ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes Induces Transcription

Figure 3: Nrf2 Signaling Pathway and its Modulation by Methoxyflavones.

References

Unveiling the Anti-inflammatory Potential of 7-Methoxyflavonol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of 7-Methoxyflavonol with other relevant flavonoids. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes findings from structurally similar methoxylated flavonoids to project its potential efficacy and mechanisms of action. Detailed experimental protocols for key assays are provided to facilitate further research and validation.

Comparative Anti-inflammatory Activity

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production

CompoundCell LineInducerIC50 (µM)Reference
7,3´,4´-Trihydroxyflavone RAW 264.7LPS26.7[1]
Quercetin RAW 264.7LPS12.0[2]
Luteolin RAW 264.7LPS7.6[2]
5,6,7-Trimethoxyflavone RAW 264.7LPSData not available, but significant inhibition observed[3]

Note: Data for 7,3´,4´-Trihydroxyflavone is provided as a proxy for a structurally related flavonol. The substitution pattern will influence activity.

Table 2: Comparative Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell LineInducerInhibitionReference
5,6,7-Trimethoxyflavone TNF-α, IL-6, IL-1βRAW 264.7LPSDose-dependent reduction[3]
Quercetin TNF-α, IL-6, IL-1βRAW 264.7LPSSignificant inhibition[4][5]
7-O-Methyl-naringenin TNF-α, IL-6, IL-1βRAW 264.7LPSDose-dependent downregulation

Mechanistic Insights: Modulation of Key Signaling Pathways

The anti-inflammatory effects of flavonoids, including methoxylated derivatives, are primarily attributed to their ability to modulate intracellular signaling cascades that regulate the inflammatory response. The two central pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). Inactive NF-κB resides in the cytoplasm, bound to its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Methoxyflavonoids are known to inhibit this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.

NF_kB_Pathway NF-κB Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_active->gene nucleus Nucleus 7_Methoxyflavonol This compound 7_Methoxyflavonol->IKK Inhibition

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway comprises a cascade of protein kinases, including p38, JNK, and ERK, that regulate a wide array of cellular processes, including inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in concert with NF-κB, drive the expression of pro-inflammatory genes. Several methoxyflavonoids have been shown to suppress the phosphorylation of p38, JNK, and ERK, thereby attenuating the inflammatory response.

MAPK_Pathway MAPK Signaling Pathway LPS LPS receptor Receptor LPS->receptor MAPKKK MAPKKK receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors JNK->transcription_factors ERK->transcription_factors gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression 7_Methoxyflavonol This compound 7_Methoxyflavonol->MAPKK Inhibition of Phosphorylation

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound. The murine macrophage cell line RAW 264.7 is a standard model for such studies.[6]

Experimental_Workflow Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays culture Culture RAW 264.7 cells seed Seed cells in plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate viability Cell Viability Assay (MTT) stimulate->viability no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulate->no_assay cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) stimulate->cytokine_assay western_blot Western Blot (NF-κB & MAPK proteins) stimulate->western_blot

Caption: General workflow for evaluating the anti-inflammatory activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the effect of this compound on LPS-induced NO production.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6).

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • LPS

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Pathways

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • LPS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Seed and treat RAW 264.7 cells as described for the cytokine assay.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with specific primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

  • Quantify the band intensities and normalize to the total protein or loading control.

Conclusion

While direct experimental evidence for the anti-inflammatory effects of this compound is still emerging, the data from structurally related methoxyflavonoids strongly suggest its potential as a potent anti-inflammatory agent. Its likely mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the anti-inflammatory efficacy of this compound and further elucidate its precise molecular mechanisms. Such studies are crucial for validating its therapeutic potential in the development of novel anti-inflammatory drugs.

References

Head-to-Head Comparison: 7-Methoxyflavone and Letrozole in the Context of Hormone-Receptive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data available for 7-Methoxyflavone, a naturally occurring flavonoid, and Letrozole, a standard-of-care aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer. The comparison focuses on their efficacy as aromatase inhibitors and their impact on breast cancer cell proliferation.

Note on Nomenclature: Initial searches for "7-Methoxyflavonol" did not yield significant results in scientific literature. The available data strongly suggests that the compound of interest is 7-Methoxyflavone . This guide will proceed with the analysis of 7-Methoxyflavone.

Executive Summary

Letrozole is a highly potent and selective third-generation non-steroidal aromatase inhibitor with extensive clinical use and well-documented efficacy.[1][2] 7-Methoxyflavone, a flavonoid found in certain plants, has demonstrated aromatase inhibitory activity in some preclinical studies, though with significantly lower potency compared to Letrozole.[3][4] While 7-Methoxyflavone has shown other biological activities, such as analgesic and anti-inflammatory effects, its potential as a primary therapeutic agent for hormone-dependent breast cancer is not as established as Letrozole, primarily due to a lack of robust clinical data.[5][6][7]

Quantitative Data Comparison

The following tables summarize the available quantitative data for 7-Methoxyflavone and Letrozole from preclinical studies.

Table 1: Aromatase Inhibition

CompoundIC50 ValueAssay SystemReference
7-Methoxyflavone 1.9 µMRecombinant CYP19 (Aromatase)[3]
No significant inhibition up to 100 µMH295R Human Adrenocortical Carcinoma Cells[8][9]
Letrozole 2 nMHuman Placental Microsomes[10]
7.27 nMHuman Liver Cytochrome P450s[4][11]
50-100 nMMCF-7aro Monolayer Cells[4][5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-proliferative Activity in Breast Cancer Cells

CompoundIC50 ValueCell LineReference
7-Methoxyflavone Data not available in reviewed literature--
Letrozole 50-100 nMMCF-7aro Monolayer Cells[4][5]
~200 nMMCF-7aro Spheroid Cells[4]

Mechanism of Action: Aromatase Inhibition

Both 7-Methoxyflavone and Letrozole are proposed to act by inhibiting the enzyme aromatase (CYP19A1). Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens.[1][2][12] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase. By inhibiting this enzyme, these compounds reduce the levels of circulating estrogens, thereby slowing the growth of hormone receptor-positive breast cancer cells that rely on estrogen for proliferation.[1]

Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER GeneTranscription Gene Transcription & Cell Proliferation ER->GeneTranscription Inhibitors 7-Methoxyflavone or Letrozole Inhibitors->Aromatase

Mechanism of Aromatase Inhibition

Experimental Protocols

Aromatase Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the IC50 value of a test compound against human recombinant aromatase.

  • Reagent Preparation : Prepare serial dilutions of the test compound (7-Methoxyflavone or Letrozole) in an appropriate assay buffer.

  • Reaction Setup : In a 96-well microplate, add the recombinant human aromatase (CYP19A1), a NADPH generating system, and the test compound dilutions. A positive control (a known inhibitor like Letrozole) and a negative control (vehicle) should be included.

  • Incubation : Incubate the plate to allow the inhibitor to interact with the enzyme.[13]

  • Initiation of Reaction : Add a fluorogenic aromatase substrate to each well to start the enzymatic reaction.

  • Measurement : Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) using a fluorescence microplate reader.[2][13]

  • Data Analysis : The rate of the enzymatic reaction is determined from the kinetic read. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) setup_plate Set up 96-well Plate (Enzyme, Inhibitor, Controls) prep_reagents->setup_plate prep_compounds Prepare Serial Dilutions (7-Methoxyflavone/Letrozole) prep_compounds->setup_plate incubate Incubate setup_plate->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Workflow for Aromatase Inhibition Assay

Cell Proliferation Assay (MTT Assay) in MCF-7 Cells

This protocol describes a method to assess the effect of a test compound on the proliferation of MCF-7 breast cancer cells.

  • Cell Culture : Culture MCF-7 cells in a suitable medium (e.g., EMEM with 10% fetal bovine serum and insulin) in a humidified incubator at 37°C with 5% CO2.[14][15][16]

  • Cell Seeding : Seed the MCF-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound (7-Methoxyflavone or Letrozole). Include appropriate controls (vehicle-treated and untreated cells).

  • Incubation : Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value for cell proliferation inhibition.

Conclusion

While 7-Methoxyflavone may possess other interesting pharmacological properties, its utility as a direct competitor to standard-of-care aromatase inhibitors like Letrozole in the context of breast cancer treatment is not supported by the current body of scientific evidence. Further research, including more comprehensive in vitro and in vivo studies, would be necessary to fully elucidate the potential of 7-Methoxyflavone in oncology.

References

Validating the Molecular Target of 7-Methoxyflavonol: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the molecular target of 7-Methoxyflavonol, a naturally occurring flavonoid with therapeutic potential. While in vitro studies have identified potential targets, definitive validation using knockout (KO) models is crucial for advancing its development as a therapeutic agent. This document outlines a proposed experimental strategy using an aromatase knockout model, compares expected outcomes with existing data, and provides detailed experimental protocols.

Introduction to this compound and its Putative Target

This compound, a methylated flavone, has demonstrated several biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects.[1][2][3] In vitro evidence strongly suggests that one of its primary molecular targets is aromatase (cytochrome P450 19A1) , an enzyme responsible for the final step of estrogen biosynthesis.[1][4][5] Inhibition of aromatase is a clinically validated strategy for the treatment of hormone-dependent cancers, such as estrogen receptor-positive breast cancer.

While in vitro assays provide valuable initial data on the inhibitory activity of this compound against aromatase, they do not fully recapitulate the complex physiological environment. Therefore, validating this target in a living organism using a knockout model is an essential next step to confirm its mechanism of action and predict its in vivo efficacy and potential side effects.

Proposed Target Validation Strategy using Aromatase Knockout (ARO-KO) Models

To definitively validate aromatase as the in vivo molecular target of this compound, a comparative study using wild-type (WT) and aromatase knockout (ARO-KO) mice is proposed. The central hypothesis is that the physiological and cellular effects of this compound observed in WT mice will be significantly diminished or absent in ARO-KO mice, as the target enzyme is not present.

Experimental Workflow

cluster_0 Phase 1: Animal Model Preparation cluster_1 Phase 2: Treatment Groups cluster_2 Phase 3: In Vivo and Ex Vivo Analysis cluster_3 Phase 4: Data Analysis and Target Validation A Acquire Wild-Type (WT) and Aromatase KO (ARO-KO) Mice B Genotyping to Confirm Knockout Status A->B C WT + Vehicle B->C D WT + this compound B->D E ARO-KO + Vehicle B->E F ARO-KO + this compound B->F G Hormone Level Analysis (Testosterone, Estradiol) D->G H Phenotypic Analysis (e.g., Uterine Weight Assay) D->H I Gene Expression Analysis (Estrogen-responsive genes) D->I J Ex Vivo Aromatase Activity Assay D->J F->G F->H F->I F->J K Compare Effects of this compound between WT and ARO-KO Groups J->K L Statistical Analysis K->L M Conclusion on Aromatase as the In Vivo Target L->M

Figure 1. Proposed experimental workflow for validating aromatase as the molecular target of this compound using knockout mice.

Data Presentation: In Vitro vs. Predicted In Vivo Outcomes

The following tables summarize the existing in vitro data for this compound and the expected comparative outcomes from the proposed knockout model study.

In Vitro Aromatase Inhibition IC50 Value Reference
This compound1.9 µM[4]
7-Hydroxyflavone (unmethylated analog)~2-9 µM[5]
Chrysin (unmethylated analog)>10 µM[5]
Predicted Outcomes in Proposed Knockout Study Wild-Type (WT) + this compound Aromatase KO (ARO-KO) + this compound Rationale for Comparison
Plasma Estradiol Levels Significantly DecreasedNo Significant ChangeDemonstrates target engagement and downstream hormonal effect.
Plasma Testosterone Levels Significantly IncreasedNo Significant ChangeConfirms inhibition of testosterone to estradiol conversion.
Uterine Weight (in females) Significantly DecreasedNo Significant ChangeA well-established bioassay for in vivo estrogenic/anti-estrogenic activity.
Expression of Estrogen-Responsive Genes (e.g., pS2, PR) Significantly DecreasedNo Significant ChangeMolecular confirmation of the anti-estrogenic effect at the gene regulation level.
Ex Vivo Aromatase Activity (in gonads/adipose tissue) Significantly InhibitedNot Applicable (No Enzyme)Directly measures the inhibition of the target enzyme in its native tissue environment.

Comparative Analysis with Alternative Approaches

While knockout models are considered the gold standard for target validation, other methods can provide complementary evidence.

Method Advantages Disadvantages
Knockout Model Definitive in vivo target validation; allows for the study of systemic effects.Time-consuming and expensive to generate and maintain mouse colonies.
RNA interference (RNAi) Can be used for transient knockdown of the target in vitro and in vivo.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.
Chemical Proteomics Can identify direct binding partners of a compound in a complex biological sample.May not distinguish between functional and non-functional interactions.
Overexpression Models Can be used to assess if increased target expression rescues the compound's effect.Overexpression may not be physiologically relevant.

Signaling Pathway of Aromatase and Estrogen Synthesis

cluster_0 Steroidogenesis Pathway cluster_1 Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol 7MF This compound 7MF->Aromatase

Figure 2. Simplified signaling pathway of estrogen synthesis via aromatase and the proposed inhibitory action of this compound.

Experimental Protocols

Animal Handling and Treatment
  • Animals: 8-10 week old female C57BL/6 wild-type and ARO-KO mice.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment: this compound (dose to be determined by preliminary dose-ranging studies) or vehicle control administered daily via oral gavage for 14-21 days.

Hormone Level Analysis
  • Sample Collection: Blood will be collected via cardiac puncture at the end of the treatment period. Plasma will be separated by centrifugation.

  • Assay: Plasma estradiol and testosterone levels will be quantified using commercially available ELISA kits following the manufacturer's instructions.

Uterine Weight Assay
  • At the end of the study, mice will be euthanized, and the uteri will be dissected and weighed.

  • The uterine weight will be normalized to the total body weight.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Tissue Collection: Uterine or other estrogen-responsive tissues will be collected and snap-frozen in liquid nitrogen.

  • RNA Extraction: Total RNA will be extracted using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA will be synthesized from the total RNA.

  • qRT-PCR: Gene expression levels of estrogen-responsive genes (e.g., pS2, PR) will be quantified using a real-time PCR system with gene-specific primers and a housekeeping gene for normalization.

Ex Vivo Aromatase Activity Assay
  • Tissue Preparation: Gonadal or adipose tissue will be homogenized in a suitable buffer.

  • Assay: Aromatase activity will be measured using a tritiated water-release assay or a commercially available aromatase activity assay kit. The assay measures the conversion of a labeled androgen substrate to estrogen.

Logical Relationship for Target Validation

cluster_0 Premise cluster_1 Experiment cluster_2 Expected Outcome cluster_3 Conclusion P1 This compound inhibits aromatase in vitro. P2 Aromatase is the primary target of this compound in vivo. P1->P2 E1 Administer this compound to WT and ARO-KO mice. P2->E1 O1 Physiological effects are observed in WT mice. E1->O1 O2 Physiological effects are absent in ARO-KO mice. E1->O2 C1 Aromatase is validated as the in vivo molecular target of this compound. O1->C1 O2->C1

Figure 3. Logical framework for the validation of aromatase as the molecular target of this compound.

Conclusion

The definitive validation of aromatase as the in vivo molecular target of this compound is a critical step in its preclinical development. The use of aromatase knockout models provides the most rigorous approach to achieve this. The proposed experimental framework in this guide offers a clear path to generating the necessary data to confirm the mechanism of action of this compound, thereby providing a solid foundation for its further investigation as a potential therapeutic agent for hormone-dependent diseases.

References

Independent Replication of Published 7-Methoxyflavonol Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on 7-Methoxyflavonol and related methoxyflavones, with a focus on their anticancer and pharmacological activities. While direct independent replication studies are not extensively documented in the public domain, this document synthesizes data from various research publications to offer a comparative analysis, serving as a resource for researchers seeking to validate or build upon existing findings.

Quantitative Data Summary: A Comparative Look at Anticancer Activity

The cytotoxic effects of this compound and its analogs have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing antiproliferative activity. The following table compiles IC50 values from multiple studies, providing a comparative overview. Variations in IC50 values can be attributed to differences in experimental conditions, including cell lines, treatment durations, and specific assay protocols.

CompoundCell LineIC50 (µM)Reference Study
7-MethoxyflavoneAromatase (cell-free)1.9[1]
7-Methoxyflavone-36.5[2]
5,7-dihydroxy-4'-methoxyflavone (Acacetin)PC3 (prostate cancer)25[3][4]
7,4'-dimethoxyflavone-24.2[2]
5,4'-dihydroxy-6,7-dimethoxyflavone-Strong cytotoxic effect[3][4]
CalycopterinLNCaP (prostate cancer)116.5[3]
CalycopterinDU145 (prostate cancer)235.0[3]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for key experiments cited in the literature for evaluating the effects of methoxyflavones.

1. Cell Viability (MTT) Assay

This assay is commonly used to assess the anti-proliferative activity of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight in a suitable culture medium.

  • Compound Treatment: The cells are then treated with various concentrations of the methoxyflavone compound (e.g., this compound) for a specified period, typically 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is run in parallel.

  • MTT Incubation: Following the treatment period, the culture medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL). The plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the vehicle-treated control cells.

2. In Vitro Antiplatelet Aggregation Assay

This protocol is adapted from studies on structurally similar flavonoids and can be used to assess the antiplatelet activity of this compound.[5]

  • Preparation of Platelets: Whole blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer like phosphate-buffered saline (PBS).

  • Compound Incubation: Platelets are pre-incubated with various concentrations of this compound or a vehicle control.

  • Induction of Aggregation: Platelet aggregation is induced by adding agonists such as collagen, arachidonic acid, ADP, or a thromboxane A2 analog (U46619).

  • Measurement of Aggregation: Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension over time.

  • Data Analysis: The inhibitory concentration (IC50) is calculated by determining the concentration of the compound that inhibits platelet aggregation by 50% compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound and related compounds.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment A Seed Cancer Cells in 96-well plates B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Value G->H cluster_pathway Intrinsic Apoptosis Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion induces stress Bcl-2_family Bcl-2 family (e.g., Bax, Bak) Mitochondrion->Bcl-2_family activates Cytochrome_c Cytochrome c release Bcl-2_family->Cytochrome_c promotes Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase-9 Caspase-9 activation Apoptosome->Caspase-9 Caspase-3 Caspase-3 activation Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis cluster_pi3k PI3K/Akt Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes This compound This compound This compound->PI3K inhibits

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 7-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment. This guide provides a comprehensive overview of the proper disposal procedures for 7-Methoxyflavonol, drawing upon general chemical waste management principles and data from the closely related compound, 7-Methoxyflavone.

Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on best practices for chemical disposal and information available for the analogue, 7-Methoxyflavone, which is not classified as a hazardous substance.[1][2] However, it is imperative to handle this compound with care and to consult the supplier-specific SDS if available.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.[3] All handling of this compound, particularly in solid, powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[4]

Step-by-Step Disposal Protocol

The disposal of this compound, like any laboratory chemical, must adhere to institutional and regulatory guidelines. The following steps provide a general framework for its proper disposal:

  • Waste Identification and Classification:

    • Treat all chemical waste, including this compound, as potentially hazardous unless confirmed otherwise by a specific SDS.

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is known.

  • Containerization:

    • Use a dedicated, properly labeled waste container for this compound waste.

    • The container should be in good condition, compatible with the chemical, and have a secure lid to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.

  • Storage:

    • Store the waste container in a designated, secondary containment area that is segregated from incompatible chemicals.

    • Keep the container closed at all times, except when adding waste.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

    • Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

PropertyValue for 7-Methoxyflavone
Molecular Formula C₁₆H₁₂O₃
Molecular Weight 252.26 g/mol [4]
Appearance White to cream solid[1][4]
Melting Point 108 - 112 °C[4]

Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory chemical waste management protocols. For detailed experimental use and handling, researchers should always refer to the specific Safety Data Sheet (SDS) provided by the chemical manufacturer. In the absence of a specific SDS for this compound, the procedures for handling non-hazardous solid chemicals should be followed as a minimum precaution.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Have this compound Waste sds_check Consult this compound SDS start->sds_check is_hazardous Is it classified as hazardous? sds_check->is_hazardous non_hazardous_disposal Follow institutional guidelines for non-hazardous chemical waste is_hazardous->non_hazardous_disposal No hazardous_disposal Treat as Hazardous Waste is_hazardous->hazardous_disposal Yes / Unknown end End: Proper Disposal non_hazardous_disposal->end containerize Use a dedicated, labeled, and sealed waste container hazardous_disposal->containerize store Store in a designated secondary containment area containerize->store contact_ehs Contact Environmental Health & Safety for pickup store->contact_ehs contact_ehs->end

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 7-Methoxyflavonol

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The required PPE for handling 7-Methoxyflavonol is detailed below.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesWith side-shields, conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from dust particles and accidental splashes.[1]
Skin Protection GlovesChemical-resistant, tested according to EN 374.[1] Disposable nitrile gloves are suitable for short-term protection.[2]Prevents direct skin contact with the compound.[1]
Lab CoatStandard laboratory coat.[1] A Nomex® laboratory coat with cotton clothing underneath is recommended when working with potentially flammable substances.[2]Protects skin and personal clothing from contamination.[1]
Respiratory Protection Particulate RespiratorP1 filter (or equivalent) filtering at least 80% of airborne particles.[1] Use may require a formal respiratory protection program, including fit testing.[2]Necessary when handling the powder form to avoid the inhalation of dust, especially in the absence of engineering controls like a fume hood.[1][2]

Operational Plan: Handling Procedures

Safe handling practices are critical to minimize exposure and maintain a safe laboratory environment. The following step-by-step procedures should be strictly followed.

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[1]

  • Assemble all necessary equipment and materials before handling the compound.

  • Put on all required personal protective equipment as detailed in the table above.[1]

2. Handling the Compound:

  • Avoid the formation of dust when handling the solid form.[3][4]

  • If weighing the powder, do so in a contained environment to minimize dust dispersion.[1]

  • Use anti-static weighing paper or a weighing boat.

  • When preparing solutions, add the this compound powder to the solvent slowly to prevent splashing.

  • Keep containers of this compound and its solutions closed when not in use.

3. Spill and Emergency Procedures:

  • Minor Spill (Solid): Carefully sweep up the solid material, avoiding dust generation. Place the material into a sealed, labeled container for hazardous waste disposal.

  • Minor Spill (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.

  • In case of skin contact: Wash the affected area thoroughly with soap and water.[5]

  • In case of eye contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing.[6]

  • If inhaled: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[5]

  • Seek medical attention if any symptoms persist.[5]

Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance. All chemical waste should be treated as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[7]

Waste Segregation and Storage:

  • Do not mix this compound waste with other chemical wastes unless compatibility is confirmed.[7]

  • Keep aqueous solutions separate from solvent-based solutions in designated, clearly labeled waste containers.[7]

  • Store waste containers in a designated satellite accumulation area with secondary containment.

Disposal of Contaminated Materials:

  • Contaminated PPE (e.g., gloves, wipes): Place in a sealed bag or container and dispose of as chemical waste.[1]

  • Empty Containers: Triple-rinse the container with a suitable solvent. The rinsate (liquid from rinsing) must be collected and disposed of as hazardous waste.[7] After rinsing, deface the original label, and the container may then be disposed of as regular waste, following institutional policies.

Waste Pickup:

  • Complete a hazardous waste pickup request form as required by your institution.

  • Do not transport hazardous waste containers yourself.[7]

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_spill 4. Spill/Exposure prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Area prep_ppe->prep_area handle_weigh Weigh Solid prep_area->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution handle_use Experimental Use handle_solution->handle_use disp_waste Segregate Waste handle_use->disp_waste End of Experiment spill_assess Assess Spill/Exposure handle_use->spill_assess If Spill/Exposure Occurs disp_cont Dispose of Contaminated Items disp_waste->disp_cont disp_pickup Arrange for Waste Pickup disp_cont->disp_pickup spill_minor Minor Spill Procedure spill_assess->spill_minor spill_major Major Spill/Exposure Procedure spill_assess->spill_major

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.